5,5-Diethyl-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-diethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESKZXXTJESEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)O1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325267 | |
| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63461-25-6 | |
| Record name | NSC409509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,5-Diethyl-1,3-oxazolidin-2-one CAS number
An In-Depth Technical Guide to 5,5-Diethyl-1,3-oxazolidin-2-one CAS Number: 63461-25-6
Introduction
The oxazolidinone ring is a five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2][3] Its significance was cemented with the advent of Linezolid, the first FDA-approved oxazolidinone-class antibacterial agent, which offered a novel mechanism of action against multidrug-resistant Gram-positive pathogens.[4][5] This class of compounds typically functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from most other antibiotic classes.[1][6]
While extensive research has focused on N-aryl substituted oxazolidinones with a C5-acetamidomethyl group, the broader chemical space of the oxazolidinone scaffold remains a fertile ground for discovery. This guide focuses on a specific, less-explored analog: This compound (CAS: 63461-25-6) . By dissecting its fundamental properties, synthesis, and potential applications, we aim to provide a comprehensive technical resource for researchers, chemists, and drug development professionals interested in leveraging this unique building block. The 5,5-disubstituted pattern offers distinct stereochemical and stability characteristics compared to the more common C5-monosubstituted chiral auxiliaries, presenting unique opportunities in both asymmetric synthesis and medicinal chemistry.
Part 1: Physicochemical Properties and Characterization
This compound is a solid at room temperature. Its core structure consists of the 1,3-oxazolidin-2-one ring with two ethyl groups geminally substituted at the C5 position. This substitution prevents chirality at the C5 carbon, a notable distinction from many biologically active oxazolidinones and Evans-type chiral auxiliaries.
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 63461-25-6 | [7][8][9][10][11] |
| Molecular Formula | C₇H₁₃NO₂ | [7][8] |
| Molecular Weight | 143.18 g/mol | [7][8] |
| Boiling Point | 291°C at 760 mmHg | [8] |
| Density | 0.981 g/cm³ | [8] |
| Flash Point | 129.8°C | [8] |
| Refractive Index | 1.427 | [8] |
| SMILES | O=C1OC(CC)(CC)CN1 | [9] |
| InChI | InChI=1/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | [8] |
Spectroscopic Characterization
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–) of the ethyl groups. A singlet would be expected for the C4 methylene protons (–CH₂–N), and a broad singlet for the amine proton (–NH–).
-
¹³C-NMR: The carbon NMR would show distinct signals for the carbonyl carbon (C2, ~159-160 ppm), the quaternary C5 carbon, the C4 methylene carbon, and the two unique carbons of the ethyl groups.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the cyclic carbamate carbonyl (C=O) stretch, typically found around 1750 cm⁻¹. Another key feature would be the N-H stretching vibration around 3200-3300 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS in positive mode would show a peak for the protonated molecule [M+H]⁺ at m/z 144.19.
Part 2: Synthesis and Manufacturing
The synthesis of oxazolidin-2-ones is a well-established field in organic chemistry.[12] Routes typically involve the cyclization of a β-amino alcohol precursor.[13] For this compound, the key precursor is 2-amino-2-ethyl-1-butanol.
The cyclization step is crucial and can be achieved using several phosgene-equivalent reagents, with diethyl carbonate being a common and safer alternative to phosgene. The reaction is often catalyzed by a base.
General Synthetic Workflow
The diagram below illustrates a common and efficient pathway for the synthesis of 5,5-disubstituted oxazolidinones. This approach is favored for its operational simplicity and the use of relatively benign reagents.
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis from 2-Amino-2-ethyl-1-butanol
This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is highlighted to provide deeper insight.
Objective: To synthesize this compound via base-catalyzed cyclization.
Materials:
-
2-Amino-2-ethyl-1-butanol (1.0 eq)
-
Diethyl carbonate (1.5 eq)
-
Sodium methoxide (0.05 eq, catalytic)
-
Toluene (as solvent)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-2-ethyl-1-butanol and toluene.
-
Rationale: Toluene is used as a solvent that allows for heating to the required reflux temperature.
-
-
Addition of Reagents: Add diethyl carbonate followed by a catalytic amount of sodium methoxide.
-
Rationale: Diethyl carbonate serves as the carbonyl source for the carbamate ring. Sodium methoxide is a strong base that deprotonates the alcohol, initiating the nucleophilic attack on the carbonate. A catalytic amount is sufficient as the base is regenerated.
-
-
Cyclization Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization and to drive off the ethanol byproduct, shifting the equilibrium towards the product.
-
-
Workup: Cool the reaction mixture to room temperature. Wash the mixture sequentially with water and then with brine.
-
Rationale: The water wash removes the sodium methoxide catalyst and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is critical before purification to prevent interference with chromatography and to ensure product stability.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.
-
-
Characterization: Confirm the identity and purity of the collected fractions using NMR and MS analysis.
Part 3: Mechanism of Action and Biological Significance (Oxazolidinone Class)
While specific biological data for this compound is not prominent in the literature, its structural class is renowned for a unique mechanism of antibacterial action.[6] Oxazolidinones inhibit bacterial protein synthesis at the very earliest stage: the formation of the initiation complex.[1][6]
Inhibition of the 70S Initiation Complex
The process involves binding to the 50S ribosomal subunit at the P-site. This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and the formation of a functional 70S initiation complex.[6] Consequently, the synthesis of all bacterial proteins is halted before the first peptide bond can even be formed. This early-stage inhibition is a key reason for the effectiveness of oxazolidinones against bacteria that have developed resistance to other protein synthesis inhibitors.
The following diagram illustrates this inhibitory mechanism.
Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.
Part 4: Applications in Research and Drug Development
The 5,5-diethyl substitution pattern imparts specific chemical properties that can be exploited in several areas of chemical science.
-
Scaffold for Medicinal Chemistry: The core structure is a viable starting point for the development of new therapeutic agents. While lacking the C5 stereocenter often crucial for antibacterial activity, the diethyl groups provide a lipophilic anchor. This core could be functionalized at the N3 position with various aryl or heteroaryl groups to explore other biological targets beyond bacterial protein synthesis, such as anticancer or anti-inflammatory applications.[2][3]
-
Chemical Probe or Fragment: In fragment-based drug discovery (FBDD), the relatively small and structurally rigid this compound could serve as a fragment for screening against various protein targets. Its defined shape and hydrogen bonding capability (NH donor, C=O acceptor) make it a valuable starting point.
-
Chiral Auxiliary Precursor: While achiral itself, the 5,5-diethyl oxazolidinone structure is related to the highly successful Evans auxiliaries used in asymmetric synthesis.[5] Research into derivatizing this scaffold, for instance by introducing chirality at the C4 position, could lead to new classes of chiral auxiliaries with unique steric properties conferred by the gem-diethyl groups. A study has reported the asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones for this purpose.[14]
Part 5: Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
To evaluate the potential antibacterial activity of a compound like this compound, a Broth Microdilution MIC assay is the gold-standard method.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.
Workflow Diagram:
Caption: Workflow for a standard Broth Microdilution MIC assay.
Procedure:
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Data Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion
This compound (CAS: 63461-25-6) represents an intriguing yet underexplored variation of the medicinally vital oxazolidinone scaffold. Its gem-diethyl substitution at the C5 position imparts unique lipophilic and steric characteristics while rendering the molecule achiral at this position. While it may not fit the classical structure-activity relationship for antibacterial action seen in drugs like Linezolid, its value as a chemical building block, a potential fragment for FBDD, or a precursor to novel chiral auxiliaries is significant. The synthetic routes are straightforward, making it an accessible compound for research laboratories. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research programs, paving the way for new discoveries in synthesis and medicinal chemistry.
References
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PubMed. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. [Link]
-
Journal of Biological Chemistry. Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. [Link]
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The Journal of Organic Chemistry. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. [Link]
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PubChem. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. [Link]
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Molecules. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
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PubChem. 2-Oxazolidinone, 5,5-dimethyl-. [Link]
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ACS Omega. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]
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Molecules. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
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PubChem. 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of 5,5-Diethyl-1,3-oxazolidin-2-one
Abstract: The 1,3-oxazolidin-2-one nucleus is a privileged heterocyclic scaffold, foundational to a myriad of applications ranging from FDA-approved pharmaceuticals to highly effective chiral auxiliaries in asymmetric synthesis. This technical guide provides a comprehensive analysis of a specific, yet under-documented derivative: 5,5-Diethyl-1,3-oxazolidin-2-one. We will explore its core chemical properties, delineate a robust synthetic pathway, predict its spectroscopic signature, and delve into its chemical reactivity, with a particular focus on the stability conferred by the C5-gem-diethyl substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound in their work.
Introduction: The Oxazolidinone Scaffold in Modern Chemistry
The oxazolidin-2-one ring is a five-membered heterocycle that has garnered significant attention in the scientific community. Its rigid structure and the presence of multiple functionalization points make it a versatile building block. In medicinal chemistry, this scaffold is most famously represented by Linezolid, the first-in-class oxazolidinone antibiotic approved for treating multi-drug resistant Gram-positive infections. The widespread utility of this core structure has cemented its status as an important pharmacophore in modern drug discovery.
Beyond its therapeutic applications, the oxazolidinone ring, particularly when rendered chiral, serves as a cornerstone of asymmetric synthesis. The seminal work by Evans on chiral N-acyloxazolidinones demonstrated their power as auxiliaries, enabling highly diastereoselective alkylation, aldol, and acylation reactions. The 5,5-disubstituted variants, such as the subject of this guide, represent a specific subclass with unique properties, particularly concerning ring stability and stereochemical control.
Physicochemical and Structural Properties
This compound is a cyclic carbamate featuring a quaternary carbon at the C5 position. This structural feature is critical to its chemical behavior, as will be discussed in the reactivity section.
| Property | Value | Source |
| CAS Number | 63461-25-6 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Boiling Point | 291 °C at 760 mmHg | [2] |
| Density | 0.981 g/cm³ | [2] |
| Flash Point | 129.8 °C | [2] |
| Refractive Index | 1.427 | [2] |
Synthesis and Manufacturing
The most direct and logical synthetic route to this compound involves the cyclization of the corresponding β-amino alcohol, 2-amino-2-ethylbutan-1-ol. This precursor contains the requisite carbon skeleton, including the critical C5 quaternary center.
Retrosynthetic Analysis and Key Precursor
The synthesis can be envisioned through a simple retrosynthetic disconnection across the carbamate C-O and C-N bonds, revealing the key precursor, 2-amino-2-ethylbutan-1-ol, and a carbonyl source such as phosgene, triphosgene, or diethyl carbonate.
The precursor, 2-amino-2-ethylbutan-1-ol, can be synthesized via several established methods, including the reduction of 2-amino-2-ethylbutanoic acid or through a multi-step sequence starting from butene-1 and acetonitrile.[3][4]
Recommended Synthetic Protocol
This protocol is a two-stage process: first, the synthesis of the amino alcohol precursor, followed by its cyclization.
Stage 1: Synthesis of 2-Amino-2-ethylbutan-1-ol
This procedure is based on the well-established reduction of amino acids using a reducing agent like lithium aluminum hydride (LiAlH₄).[5]
-
Step 1 (Setup): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Step 2 (Addition): Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-amino-2-ethylbutanoic acid (1.0 eq.) in anhydrous THF to the stirred suspension. Causality: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Step 3 (Reaction): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Step 4 (Workup): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, facilitating easy filtration.
-
Step 5 (Isolation): Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-ethylbutan-1-ol, which can be purified by distillation.
Stage 2: Cyclization to this compound
This cyclization uses diethyl carbonate, a safer alternative to phosgene-based reagents.[6]
-
Step 1 (Setup): In a round-bottom flask equipped with a distillation head, combine 2-amino-2-ethylbutan-1-ol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of a non-nucleophilic base such as sodium methoxide (0.05 eq.).
-
Step 2 (Reaction): Heat the mixture to a temperature sufficient to distill off the ethanol byproduct (typically 120-140 °C). The reaction progress can be monitored by observing the cessation of ethanol distillation. Causality: The removal of ethanol drives the equilibrium towards the formation of the cyclic carbamate product according to Le Châtelier's principle.
-
Step 3 (Purification): After the reaction is complete, cool the mixture. The product, this compound, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic and Analytical Characterization (Predicted)
¹H NMR Spectroscopy (500 MHz, CDCl₃)
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 6.5 | br s | 1H | NH | The N-H proton of the carbamate is expected to be a broad singlet, exchangeable with D₂O. |
| ~ 3.85 | s | 2H | CH₂ -O | The methylene protons adjacent to the ring oxygen are diastereotopic but may appear as a singlet due to free rotation. They are deshielded by the adjacent oxygen. |
| ~ 1.70 | q, J ≈ 7.5 Hz | 4H | C(CH₂ CH₃)₂ | The methylene protons of the two ethyl groups will appear as a quartet due to coupling with the adjacent methyl groups. |
| ~ 0.95 | t, J ≈ 7.5 Hz | 6H | C(CH₂CH₃ )₂ | The terminal methyl protons of the two ethyl groups will appear as a triplet. |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
| Predicted Shift (ppm) | Assignment | Rationale |
| ~ 158-160 | C =O | The carbonyl carbon of the carbamate is highly deshielded. |
| ~ 75-77 | O-C H₂ | The methylene carbon adjacent to the ring oxygen. |
| ~ 65-67 | C(Et)₂ | The quaternary carbon (C5) is significantly deshielded by both the ring oxygen and nitrogen. |
| ~ 28-30 | C H₂CH₃ | The methylene carbons of the ethyl groups. |
| ~ 8-10 | CH₂C H₃ | The methyl carbons of the ethyl groups. |
Infrared (IR) Spectroscopy
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch |
| 2970-2880 | Strong | C-H Stretch (Aliphatic) |
| ~ 1750 | Strong | C=O Stretch (Carbonyl, cyclic carbamate) |
| ~ 1250 | Strong | C-O Stretch |
| ~ 1050 | Strong | C-N Stretch |
Rationale: The most prominent peak will be the strong carbonyl stretch, characteristic of the cyclic carbamate, typically appearing at a high wavenumber (~1750 cm⁻¹) due to ring strain.[9]
Mass Spectrometry (MS)
| Fragmentation Pathway | Expected m/z | Rationale |
| Molecular Ion [M]⁺ | 143 | The parent ion corresponding to the molecular weight. |
| [M - C₂H₅]⁺ | 114 | Loss of one of the ethyl groups via alpha-cleavage is a highly probable fragmentation pathway for the quaternary center. |
| [M - C₂H₄]⁺ | 115 | McLafferty-type rearrangement is also possible. |
Chemical Reactivity and Mechanistic Insights
Ring Stability Conferred by C5-gem-Dialkyl Substitution
A key chemical property of 5,5-disubstituted oxazolidin-2-ones is their enhanced stability towards nucleophilic attack compared to unsubstituted or C4-substituted analogs. This is particularly evident during hydride reduction of N-acyl derivatives.
For a standard Evans auxiliary (e.g., 4-substituted), reduction with agents like Diisobutylaluminium hydride (DIBAL-H) can lead to endocyclic cleavage of the C-O bond, destroying the auxiliary. However, the presence of two alkyl groups at the C5 position provides significant steric hindrance, effectively shielding the endocyclic C-O bond from the approaching nucleophile.[10] This forces the hydride to selectively attack the exocyclic carbonyl of an N-acyl group.
N-Acyl Derivatives as Latent Aldehyde Equivalents
The aforementioned ring stability makes N-acyl-5,5-diethyloxazolidin-2-ones excellent "latent aldehyde" or "masked aldehyde" equivalents. The N-acyl group can be reduced with DIBAL-H to a stable N-1'-hydroxyalkyl intermediate without affecting the oxazolidinone ring. This hemiaminal-like intermediate is stable to the reaction conditions but can be easily hydrolyzed under mild basic or acidic conditions to release the corresponding aldehyde in high yield.[10]
This methodology is powerful for synthesizing chiral aldehydes if a chiral version of the auxiliary is used.
Applications in Asymmetric Synthesis and Drug Discovery
Role as a Chiral Auxiliary ("SuperQuat" type)
While the parent this compound is achiral, introducing a substituent at the C4 position (e.g., from a chiral amino acid precursor) generates a potent chiral auxiliary. These 4-substituted-5,5-dialkyl oxazolidinones, sometimes termed "SuperQuat" auxiliaries, have shown exceptional performance in asymmetric alkylations.[11]
The gem-dialkyl groups at C5 lock the conformation of the N-acyl side chain, creating a highly defined steric environment. When the enolate of the N-acyl group is formed, one face is effectively blocked by the C4 substituent, directing incoming electrophiles to the opposite face with high diastereoselectivity. The high stability of the ring ensures that the auxiliary survives the reaction conditions and can be recovered and reused.
Potential as a Scaffold in Medicinal Chemistry
The stability and defined three-dimensional structure of the 5,5-diethyl-oxazolidinone core make it an attractive scaffold for medicinal chemistry. The gem-diethyl motif can serve several purposes in a drug candidate:
-
Metabolic Stability: The quaternary carbon is not susceptible to oxidative metabolism, potentially blocking a common metabolic pathway and increasing the compound's half-life.
-
Solubility and Lipophilicity: The ethyl groups increase the lipophilicity of the molecule, which can be tuned to optimize cell permeability and pharmacokinetic properties.
-
Vectorial Orientation: The rigid ring structure can orient appended pharmacophoric groups in a precise vector, allowing for optimized interactions with a biological target.
Conclusion
This compound, while a simple molecule, possesses a unique combination of stability and synthetic potential. Its synthesis is straightforward from readily available precursors. The key feature—the gem-diethyl group at the C5 position—imparts significant ring stability, enabling its N-acyl derivatives to function as robust latent aldehyde equivalents and powerful chiral auxiliaries in asymmetric synthesis. For medicinal chemists, this scaffold offers a metabolically stable and conformationally rigid core for the design of new therapeutic agents. This guide provides the foundational chemical knowledge for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs.
References
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PrepChem. Synthesis of dl-2-amino-1butanol. Available at: [Link]
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SpectraBase. 5,5-DIPHENYLOXAZOLIDIN-2-ONE. Available at: [Link]
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University of California, Los Angeles. IR Absorption Table. Available at: [Link]
- Bull, S. D., Davies, S. G., Nicholson, R. L., et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Org. Biomol. Chem. 2003;1(16):2886-2899.
- Davies, S. G., Bull, S. D., Jones, S., Sanganee, H. J. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. J. Chem. Soc., Perkin Trans. 1. 1999;(4):387-398.
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An In-Depth Technical Guide to 5,5-Diethyl-1,3-oxazolidin-2-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5,5-Diethyl-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds. Oxazolidinones have garnered significant attention in medicinal chemistry due to their wide range of biological activities, most notably as potent antibacterial agents.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and potential therapeutic applications of this specific 5,5-disubstituted oxazolidinone.
Core Molecular Attributes of this compound
This compound is a five-membered heterocyclic compound featuring a carbamate functional group incorporated into the ring structure. The diethyl substitution at the C5 position is a key structural feature that influences its physicochemical properties and potential biological activity.
Molecular Structure and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.18 g/mol | [6] |
| CAS Number | 63461-25-6 | |
| IUPAC Name | This compound |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.
| Property | Value |
| Boiling Point | 291°C at 760 mmHg |
| Density | 0.981 g/cm³ |
| Flash Point | 129.8°C |
| Refractive Index | 1.427 |
Synthesis of 5,5-Disubstituted-1,3-oxazolidin-2-ones: A Methodological Overview
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound is through the reaction of a suitable β-amino alcohol precursor with a carbonylating agent. The logical flow of this synthesis is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for the synthesis of analogous 5,5-disubstituted oxazolidin-2-ones. Researchers should optimize the reaction conditions for this specific substrate.
Materials:
-
2-amino-2-ethylbutan-1-ol
-
Diethyl carbonate
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-ethylbutan-1-ol (1 equivalent) in toluene.
-
Addition of Reagents: Add diethyl carbonate (1.5 equivalents) to the solution.
-
Catalysis: Introduce a catalytic amount of sodium methoxide (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild acid (e.g., dilute HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.
The Oxazolidinone Scaffold in Drug Development
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1][2][3][4]
Mechanism of Action: Antibacterial Activity
The primary and most well-studied therapeutic application of oxazolidinones is their potent antibacterial activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3]
The mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage. Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a step crucial for the commencement of protein synthesis.[10] This unique mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors.
Caption: Mechanism of action of oxazolidinone antibiotics.
Beyond Antibacterials: Emerging Therapeutic Areas
While the antibacterial activity of oxazolidinones is well-established, recent research has unveiled their potential in other therapeutic areas, including:
-
Anticancer Activity: Certain oxazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]
-
Anticonvulsant Properties: The structural similarity of the oxazolidinone core to some known anticonvulsant drugs has prompted investigations into their potential for treating neurological disorders.
-
Anti-inflammatory Effects: Some studies have suggested that oxazolidinones may possess anti-inflammatory properties.
The diverse biological activities of the oxazolidinone scaffold underscore its importance as a versatile platform for drug discovery.[1][2][12]
Therapeutic Potential of this compound: A Forward Look
Currently, there is a lack of specific pharmacological data for this compound in the public domain. However, based on the structure-activity relationships of other 5-substituted oxazolidinones, some forward-looking statements can be made.
The C5 position of the oxazolidinone ring is known to be a critical determinant of biological activity.[13] The diethyl substitution in the topic compound is a unique feature that could modulate its interaction with biological targets. Further research is warranted to explore the antibacterial, anticancer, and other potential therapeutic activities of this compound.
Future research directions should include:
-
In vitro screening: Evaluating the compound against a panel of clinically relevant bacteria and cancer cell lines.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs with different substituents at the N3 and C5 positions to optimize activity and selectivity.
Conclusion
This compound is a structurally interesting member of the pharmacologically significant oxazolidinone family. While specific biological data for this compound is currently limited, the established therapeutic importance of the oxazolidinone scaffold suggests that it may possess valuable biological properties. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its potential as a novel therapeutic agent. The continued exploration of such unique derivatives is crucial for the discovery of new and effective treatments for a range of diseases.
References
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Fernandes, G. F. S., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823–856. [Link]
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Stenutz, R. (n.d.). 5,5-diethyl-1,3-oxazolidine-2,4-dione. [Link]
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Kim, H. J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(15), 4483. [Link]
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PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. [Link]
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PubChem. (n.d.). 2-Oxazolidinone, 5,5-dimethyl-. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
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Patekar, M. R., et al. (2022). Synthesis of Novel Oxazolidinone Derivatives Bearing Benzo[b]thiophene Moiety and their Antimicrobial Evaluation. Asian Journal of Chemistry, 34(7), 1735-1740. [Link]
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ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]
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PubMed. (2011). Synthesis and Antibacterial Activity of 5-substituted Oxazolidinones. [Link]
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ResearchGate. (n.d.). General equation of the preparation of oxazolidinone-5-one derivatives. [Link]
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Singh, R., et al. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2016). Synthesis of 5,5-diallyl-substituted oxazolidin-2-one derivatives, based on reductive diallylation of amino acids. [Link]
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Asian Journal of Research in Chemistry. (2024). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]
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Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]
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Alichem. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]
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Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]
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Kim, H. J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(15), 4483. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5,5-Diethyl-1,3-oxazolidin-2-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5,5-Diethyl-1,3-oxazolidin-2-one, a member of the oxazolidinone class of compounds which are of significant interest in medicinal chemistry.[1][2] Lacking extensive published solubility data for this specific molecule, this document outlines the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for application in drug discovery and development workflows.
Introduction to this compound and the Significance of Solubility
This compound belongs to the 2-oxazolidinone heterocyclic ring system, a scaffold that has garnered considerable attention in medicinal chemistry.[1][2] The oxazolidinone class includes the antibiotic linezolid, highlighting the therapeutic potential of these structures.[1][2] The physicochemical properties of any potential drug candidate, particularly its solubility, are paramount. Solubility influences every stage of the drug development process, from initial screening and formulation to in vivo performance. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and precise measurement of the solubility of this compound are essential for its advancement as a potential therapeutic agent.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is crucial for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 63461-25-6 | [3][4][5][6][7] |
| Molecular Formula | C7H13NO2 | [4][6][7] |
| Molecular Weight | 143.18 g/mol | [4][6][7] |
| Appearance | Solid (predicted) | [8] |
| Boiling Point | 291°C at 760 mmHg | [7] |
| Density | 0.981 g/cm³ | [7] |
| Flash Point | 129.8°C | [7] |
The structure of this compound, with its polar oxazolidinone ring and nonpolar diethyl substituents, suggests a nuanced solubility profile. The presence of both hydrogen bond acceptors (the carbonyl oxygen and the ring oxygen) and a hydrogen bond donor (the amine proton) indicates potential for interaction with polar solvents. Conversely, the diethyl groups contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.
Fundamental Principles of Solubility
The adage "like dissolves like" is a guiding principle in predicting solubility.[9] This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: Water, ethanol, and methanol are common polar solvents capable of forming hydrogen bonds. The polar functional groups of this compound are expected to interact favorably with these solvents.
-
Nonpolar Solvents: Solvents such as hexane and toluene lack significant polarity and cannot form hydrogen bonds. The nonpolar diethyl groups of the target molecule will favor interactions with these types of solvents.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have high polarity but do not have hydrogen bond donors. These are often excellent solvents for a wide range of organic molecules.
The interplay between the polar and nonpolar regions of this compound will ultimately determine its solubility in a given solvent system.
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to characterizing the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble."
A suggested panel of solvents for initial screening includes:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Toluene
-
Hexane
-
Dimethyl Sulfoxide (DMSO)
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is recommended for consistent mixing.
-
After the equilibration period, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Quantitative Solubility Determination.
Data Interpretation and Implications for Drug Development
The solubility data generated from these protocols will provide critical insights for the development of this compound.
-
Aqueous Solubility: This is a key parameter for predicting oral bioavailability. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve absorption.
-
Solubility in Organic Solvents: This information is vital for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.
-
Formulation: Identifying potential excipients and delivery vehicles.
-
Conclusion
References
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- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.).
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A Technical Guide to the Spectral Analysis of 5,5-Diethyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth guide provides a comprehensive analysis of the expected spectral data for the novel compound 5,5-diethyl-1,3-oxazolidin-2-one. As a compound of interest in contemporary drug discovery, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output. Every piece of analytical data is framed within a self-validating system, ensuring the highest degree of scientific integrity.
The oxazolidinone ring system is a critical pharmacophore found in several clinically important antibiotics, such as linezolid.[1] The introduction of diethyl substitution at the C5 position presents a unique structural motif worthy of detailed spectroscopic exploration. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational reference for researchers engaged in its synthesis and application.
I. Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound, with its key functional groups, dictates its interaction with different forms of electromagnetic radiation and its behavior under mass spectrometric conditions. The presence of a carbamate ester within a five-membered ring, along with two equivalent ethyl groups, gives rise to a predictable yet informative set of spectral data.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon and hydrogen framework of this compound.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.5 | br s | 1H | NH |
| ~ 3.8 - 4.0 | s | 2H | CH₂ -N |
| ~ 1.5 - 1.7 | q | 4H | CH₂ -CH₃ |
| ~ 0.9 - 1.1 | t | 6H | CH₂-CH₃ |
Interpretation and Rationale:
-
N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift can be concentration-dependent due to hydrogen bonding.
-
Methylene Protons Adjacent to Nitrogen: The two protons of the CH₂ group at the C4 position are chemically equivalent and are expected to appear as a singlet around 3.8-4.0 ppm. The adjacent quaternary carbon (C5) means there is no proton to couple with.
-
Methylene Protons of Ethyl Groups: The four protons of the two CH₂ groups in the ethyl substituents are equivalent and will appear as a quartet due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4). Their chemical shift is predicted to be in the range of 1.5-1.7 ppm.
-
Methyl Protons of Ethyl Groups: The six protons of the two CH₃ groups are also equivalent and will present as a triplet, coupling with the adjacent methylene protons (n+1 rule, 2+1=3). This signal is expected in the upfield region of 0.9-1.1 ppm.
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired at 75 or 125 MHz in CDCl₃.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 160 | C =O (Carbamate) |
| ~ 75 - 80 | C (CH₂CH₃)₂ |
| ~ 50 - 55 | C H₂-N |
| ~ 30 - 35 | C H₂-CH₃ |
| ~ 8 - 12 | CH₂-C H₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbamate carbonyl carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, typically between 158 and 160 ppm.[2]
-
Quaternary Carbon (C5): The C5 carbon, substituted with two ethyl groups, is a quaternary carbon and will have a characteristic chemical shift in the range of 75-80 ppm.
-
Methylene Carbon (C4): The carbon of the CH₂ group adjacent to the nitrogen (C4) is expected to resonate around 50-55 ppm.
-
Ethyl Group Carbons: The methylene carbons of the ethyl groups are predicted to appear around 30-35 ppm, while the terminal methyl carbons will be the most shielded, appearing in the upfield region of 8-12 ppm.[3]
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |
| ~ 2850 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~ 1750 - 1770 | Strong, Sharp | C=O Stretch (Carbamate) |
| ~ 1100 - 1300 | Strong | C-O Stretch |
| ~ 1000 - 1200 | Strong | C-N Stretch |
Interpretation and Rationale:
-
N-H Stretch: A characteristic absorption for the N-H bond is expected in the region of 3300-3400 cm⁻¹.[4]
-
C-H Stretch: The aliphatic C-H stretching vibrations from the ethyl groups and the CH₂ in the ring will appear in the 2850-3000 cm⁻¹ region.
-
C=O Stretch: The most prominent peak in the IR spectrum is anticipated to be the strong, sharp absorption of the carbamate carbonyl group, typically found between 1750 and 1770 cm⁻¹. The five-membered ring structure can slightly increase the frequency compared to acyclic carbamates.[5]
-
C-O and C-N Stretches: Strong absorptions corresponding to the C-O and C-N single bond stretches are expected in the fingerprint region (below 1500 cm⁻¹).
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through fragmentation analysis.
Experimental Protocol: An electron ionization (EI) mass spectrum would be obtained using a mass spectrometer, where the sample is vaporized and bombarded with a high-energy electron beam.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₁₃NO₂), which is 143.18 g/mol .
-
Key Fragmentation Pathways: The fragmentation of oxazolidinones is influenced by the stability of the resulting carbocations and radical species.[6]
Plausible Fragmentation Scheme:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Fragmentation:
-
Loss of an Ethyl Radical (m/z 114): A common fragmentation pathway for compounds with ethyl groups is the loss of an ethyl radical (•CH₂CH₃), leading to a fragment at m/z 114.
-
Loss of Ethene (m/z 115): A McLafferty-type rearrangement could lead to the loss of an ethene molecule (CH₂=CH₂), resulting in a peak at m/z 115.
-
Decarboxylation (m/z 99): The loss of a molecule of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 99.
-
Ring Cleavage (m/z 86): Cleavage of the oxazolidinone ring can lead to various smaller fragments. A plausible fragment would be [C₄H₈NO]⁺ at m/z 86, resulting from the loss of an ethyl group and subsequent rearrangement.
V. Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and synergistic approach to the unequivocal structural confirmation of this compound. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for researchers. Any deviation from these predicted values in experimentally obtained spectra would warrant further investigation and could indicate the presence of impurities or an alternative molecular structure. This guide serves as a testament to the predictive power of modern spectroscopy in the advancement of chemical and pharmaceutical research.
VI. References
-
ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of linezolid and Rx-01 oxazolidinones. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 5,5-Disubstituted Oxazolidin-2-ones
Abstract
The oxazolidin-2-one motif is a cornerstone in modern medicinal chemistry and asymmetric synthesis. As a privileged scaffold, it is integral to a range of pharmaceuticals, most notably antibiotics, and serves as a highly effective chiral auxiliary.[1][2][3][4] The 5,5-disubstituted substitution pattern, in particular, offers unique stereochemical implications and synthetic challenges. This guide provides a comprehensive overview of the core synthetic strategies for constructing 5,5-disubstituted oxazolidin-2-ones, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present comparative data to inform methodological choices.
Strategic Importance of the 5,5-Disubstituted Oxazolidin-2-one Core
While the broader class of oxazolidinones is renowned for antibacterial agents like Linezolid and Tedizolid, the specific 5,5-disubstituted framework holds special significance in the realm of asymmetric synthesis.[1][3][4] The gem-disubstitution at the C5 position serves as a powerful stereocontrol element. When an N-acyl-5,5-disubstituted oxazolidin-2-one is used as a chiral auxiliary, the substituents at C5 effectively shield one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[5][6][7][8] This guide will explore the primary synthetic routes to access this valuable heterocyclic core.
Primary Synthetic Pathways: A Mechanistic Overview
The construction of the 5,5-disubstituted oxazolidin-2-one ring can be broadly categorized into several key strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Caption: Core synthetic routes to 5,5-disubstituted oxazolidin-2-ones.
Cycloaddition Reactions: Convergent and Efficient Ring Construction
Cycloaddition strategies offer a powerful and convergent means to assemble the oxazolidinone ring. The reaction of three-membered heterocycles like epoxides or aziridines with a one-carbon electrophile is a cornerstone of this approach.
Reaction of Epoxides with Isocyanates
The [3+2] cycloaddition of epoxides with isocyanates is a widely employed method for synthesizing N-substituted oxazolidin-2-ones.[9] This reaction is typically catalyzed by Lewis acids or halide salts, which facilitate the ring-opening of the epoxide. The choice of catalyst is critical for controlling regioselectivity, particularly with unsymmetrical epoxides.
Caption: Mechanism of Lewis acid-catalyzed epoxide-isocyanate cycloaddition.
This method has been successfully applied to solid-phase synthesis, enabling the generation of libraries of oxazolidinone derivatives for drug discovery.[10] The reaction of resin-bound epoxides with various isocyanates at elevated temperatures, often catalyzed by a lithium bromide/tributylphosphine oxide adduct, proceeds in high yields and purity.[10]
Table 1: Examples of Epoxide-Isocyanate Cycloaddition
| Epoxide Substrate | Isocyanate | Catalyst System | Yield | Reference |
| Resin-bound glycidyl ether | Phenyl isocyanate | LiBr / Bu₃PO | High | [10] |
| Styrene Oxide | Chlorosulfonyl isocyanate (CSI) | None (One-pot) | 88% | [9] |
| 1,2-Epoxyhexane | Chlorosulfonyl isocyanate (CSI) | None (One-pot) | 85% | [9] |
Protocol 3.1: Solid-Phase Synthesis of an N-Aryl Oxazolidinone[11]
-
Catalyst Preparation: A 0.1 M solution of lithium bromide and tributylphosphine oxide in xylene is refluxed for 1 hour to prepare the lithium bromide adduct catalyst.
-
Reaction Setup: A resin-bound epoxide (e.g., derived from Wang resin, 100 mg) and an aryl isocyanate (10 molar equivalents) are suspended in dry xylene (0.5 mL).
-
Cycloaddition: The suspension is warmed to 65 °C. The freshly prepared catalyst solution (0.5 molar equivalents) is added.
-
Reaction Conditions: The reaction mixture is stirred for 4 hours at 95 °C.
-
Workup and Purification: The mixture is cooled to room temperature. The resin is filtered and washed sequentially with DMF (10 x 2 mL), a 1:1 mixture of DMF/DCM (3 x 2 mL), and DCM (5 x 2 mL). The resin is then dried under vacuum to yield the product.
Asymmetric Synthesis via Chiral Auxiliaries
A key application of 5,5-disubstituted oxazolidin-2-ones is their use as chiral auxiliaries for asymmetric alkylations. The gem-dialkyl or gem-diaryl groups at the C5 position create a sterically defined environment that directs the approach of electrophiles to an N-acyl side chain.
Studies have systematically investigated how different substituents at the C4 and C5 positions influence the diastereoselectivity of enolate alkylations.[5][6][7] For instance, employing a homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one as a chiral auxiliary has been shown to afford high yields and excellent diastereoselectivities in the alkylation of its N-acyl derivatives.[5][6][11] The bulky C5-dimethyl group effectively blocks one face of the Z-enolate, forcing the electrophile to attack from the less hindered face.
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 4.1: Diastereoselective Alkylation of N-Propionyl-(4R)-4-isopropyl-5,5-dimethyloxazolidin-2-one[5]
-
Materials: N-propionyl-(4R)-4-isopropyl-5,5-dimethyloxazolidin-2-one, Lithium bis(trimethylsilyl)amide (LHMDS), Benzyl bromide, Tetrahydrofuran (THF, dry).
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 equivalent) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of LHMDS (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Benzyl bromide (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 4 hours at this temperature.
-
Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the benzylated product with high diastereoselectivity.
Table 2: Diastereoselectivity in Asymmetric Alkylations
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |
| (4R)-4-isopropyl-5,5-dimethyloxazolidin-2-one | Benzyl Bromide | LHMDS | >98% | [5][6] |
| (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | Methyl Iodide | NaHMDS | 94% | [5] |
| (4R,5S)-4,5-diphenyl-oxazolidin-2-one (Evans Aux.) | Benzyl Bromide | LDA | >98% | [5] |
Modern Catalytic Approaches
Recent advances have focused on developing catalytic and more sustainable methods for oxazolidinone synthesis, often utilizing carbon dioxide as an abundant C1 source.[12][13]
Organocatalytic CO₂ Incorporation
Organocatalysis offers a metal-free alternative for synthesizing these valuable heterocycles. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been shown to be a highly effective and recyclable catalyst for the conversion of epoxy amines into oxazolidinones using CO₂.[12][13] This approach is particularly attractive for its operational simplicity and environmental friendliness, and it has been successfully implemented in a continuous flow system, demonstrating its robustness for extended periods without significant loss of catalytic activity.[12][13]
Transition Metal-Catalyzed Cyclizations
Various transition metals, including palladium, copper, silver, and gallium, have been employed to catalyze the synthesis of oxazolidinones from diverse starting materials like propargylic amines or aziridines with CO₂.[14][15] These methods often proceed under mild conditions with excellent yields and functional group tolerance. For example, amidato lanthanide complexes have been applied to the cycloaddition of aziridines with CO₂ to afford oxazolidinones efficiently.[14]
Conclusion
The synthesis of 5,5-disubstituted oxazolidin-2-ones is a mature yet continually evolving field. Classical methods based on the cycloaddition of epoxides and the cyclization of amino alcohols remain highly relevant and effective. The true value of this scaffold, however, is most profoundly realized in asymmetric synthesis, where the C5-disubstitution pattern provides a powerful handle for stereocontrol in enolate chemistry. Modern advancements in organocatalysis and transition-metal catalysis are further expanding the synthetic toolkit, enabling milder, more efficient, and sustainable routes that often utilize CO₂ as a green carbonyl source. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for accessing novel molecular architectures and advancing the frontiers of chemical and pharmaceutical science.
References
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- Application Notes and Protocols for the Synthesis of 4-Oxazolidinones via Cycloaddition Reactions. Benchchem.
- Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications.
- An Organocatalytic Approach to the Construction of Chiral Oxazolidinone Rings and Application in the Synthesis of Antibiotic Linezolid and Its Analogues. Organic Letters - ACS Publications.
- Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC00503D.
- Representative examples for organocatalytic asymmetric synthesis of oxazolidines and 1,3‐dioxolanes. ResearchGate.
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC - NIH.
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI.
- Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones. ResearchGate.
- Synthesis of oxazolidinones. Organic Chemistry Portal.
- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. RSC Publishing.
- ChemInform Abstract: Asymmetric Alkylations Using SuperQuat Auxiliaries — An Investigation into the Synthesis and Stability of Enolates Derived from 5,5‐Disubstituted Oxazolidin‐2‐ones. Sci-Hub.
- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. NIH.
- Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. ePrints - Newcastle University.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.
- Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides. Sci-Hub.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
- Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. PubMed.
- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Sci-Hub.
- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones (1998). SciSpace.
- Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry.
- 2-Oxazolidinone. Wikipedia.
- Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-. Chemistry – A European Journal.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.
- Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. NIH.
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An In-Depth Technical Guide to the Physical Properties of 5,5-Diethyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the physical properties of 5,5-Diethyl-1,3-oxazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a member of the oxazolidinone class of molecules, which includes therapeutically important antibiotics, understanding its fundamental physicochemical characteristics is paramount for its potential applications. This document synthesizes available data, provides estimations based on structurally similar compounds, and details the experimental methodologies for the determination of these properties, offering a valuable resource for researchers in drug discovery and chemical synthesis.
Introduction to this compound
This compound (CAS No. 63461-25-6) is a disubstituted oxazolidinone. The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen, and the "-2-one" suffix indicates a carbonyl group at the second position. The core structure of oxazolidinones is a key pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis. The substituents at the 5-position, in this case, two ethyl groups, significantly influence the molecule's lipophilicity, melting point, solubility, and ultimately its pharmacokinetic and pharmacodynamic profiles. A thorough characterization of its physical properties is the first critical step in the journey from a synthesized molecule to a potential therapeutic agent or functional material.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 63461-25-6 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Boiling Point | 291 °C at 760 mmHg | [1] |
| Density | 0.981 g/cm³ | [1] |
| Refractive Index | 1.427 | [1] |
| Flash Point | 129.8 °C | [1] |
| Melting Point | Estimated: 40-50 °C | Analog trend |
| Solubility in Water | Estimated: Sparingly soluble | General oxazolidinone properties[2] |
| Solubility in Organic Solvents | Estimated: Soluble in methanol, ethanol, acetone, and ethyl acetate. | General oxazolidinone properties |
In-Depth Analysis of Physical Properties
Melting Point: A Key Indicator of Purity and Lattice Energy
The melting point of a crystalline solid is a fundamental physical property that provides insights into the strength of its crystal lattice and serves as a crucial indicator of purity. For this compound, a precise experimental melting point is not readily found in the literature. However, by examining structurally related compounds, we can make a reasonable estimation. The un-substituted 1,3-oxazolidin-2-one has a melting point of 86-89 °C. The introduction of two methyl groups at the 5-position (5,5-dimethyl-1,3-oxazolidin-2-one) results in a melting point of 77-80 °C. The presence of larger, more flexible ethyl groups in this compound is expected to disrupt crystal packing efficiency, leading to a lower melting point, likely in the range of 40-50 °C.
Experimental Protocol: Determination of Melting Point (Thiele Tube Method)
The Thiele tube method is a classic and reliable technique for determining the melting point of a solid organic compound. The causality behind this experimental choice lies in its ability to provide a slow, uniform heating rate, which is critical for observing a sharp melting range, indicative of a pure substance.
Caption: Workflow for Melting Point Determination using the Thiele Tube Method.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary assembly are inserted into a Thiele tube containing a high-boiling mineral oil, ensuring the oil level is above the top of the sample. The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube facilitates convection currents that ensure uniform heating of the oil bath.
-
Observation: The sample is observed closely through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Profile: Guiding Formulation and Biological Assays
The solubility of a compound in various solvents is a critical parameter that dictates its suitability for different applications, from reaction conditions to formulation for biological testing. Oxazolidinones, in general, exhibit a range of solubilities depending on their substitution pattern[2].
Qualitative Solubility Assessment:
-
Water: Due to the presence of the polar carbonyl and amine functionalities, some interaction with water is expected. However, the two ethyl groups at the 5-position contribute significantly to the molecule's lipophilicity. Therefore, this compound is predicted to be sparingly soluble in water.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents due to the potential for hydrogen bonding with the N-H group and dipole-dipole interactions with the carbonyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is expected in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted due to the overall polar nature of the oxazolidinone ring.
Experimental Protocol: Determination of Qualitative Solubility
This protocol provides a systematic approach to determine the qualitative solubility of a compound in a range of common laboratory solvents. The choice of solvents is designed to probe the compound's polarity and its ability to engage in different types of intermolecular interactions.
Caption: Workflow for Qualitative Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small test tube or vial.
-
Solvent Addition: Add 1 mL of the test solvent to the sample.
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the mixture. If the solid has completely dissolved to form a clear solution, the compound is classified as "soluble" in that solvent.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add an additional 2 mL of the solvent (for a total of 3 mL).
-
Re-mixing and Observation: Vortex the mixture again for 30 seconds and visually inspect. If the solid dissolves, it is classified as "sparingly soluble." If a significant amount of solid remains, it is classified as "insoluble."
-
Solvent Panel: This procedure should be repeated for a panel of solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane, to build a comprehensive qualitative solubility profile.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. While specific spectra for this compound are not widely published, the following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
-CH₂- (ring): A singlet at approximately 3.3-3.5 ppm, corresponding to the two protons of the methylene group in the oxazolidinone ring.
-
-NH-: A broad singlet in the region of 5.5-7.5 ppm, corresponding to the proton on the nitrogen atom. The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.
-
-CH₂- (ethyl groups): A quartet at approximately 1.6-1.8 ppm, due to coupling with the adjacent methyl protons.
-
-CH₃ (ethyl groups): A triplet at approximately 0.8-1.0 ppm, due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information about the carbon framework.
-
C=O: A signal in the downfield region, typically around 158-160 ppm, corresponding to the carbonyl carbon.
-
C5 (quaternary): A signal around 80-85 ppm for the quaternary carbon at the 5-position.
-
C4 (-CH₂- ring): A signal around 45-50 ppm for the methylene carbon within the ring.
-
-CH₂- (ethyl groups): A signal around 25-30 ppm.
-
-CH₃ (ethyl groups): A signal in the upfield region, around 8-12 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration.
-
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the ethyl and methylene groups.
-
C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹, which is characteristic of the carbonyl group in a five-membered cyclic carbamate (oxazolidinone).
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the C-O stretching vibration of the ester-like functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (143.18 g/mol ) should be observed, especially with soft ionization techniques like Electrospray Ionization (ESI).
-
Fragmentation Pattern: Under Electron Impact (EI) ionization, characteristic fragmentation patterns would be expected. Loss of an ethyl group ([M-29]⁺) and cleavage of the oxazolidinone ring would likely be prominent fragmentation pathways.
Synthesis of this compound
The synthesis of 5,5-dialkyl-1,3-oxazolidin-2-ones is commonly achieved through the reaction of a corresponding 2-amino-2-alkyl-1-alkanol with a carbonylating agent such as diethyl carbonate or phosgene derivatives[3]. The following protocol describes a plausible and efficient synthesis of this compound from 2-amino-2-ethyl-1-butanol and diethyl carbonate. The use of diethyl carbonate is advantageous as it is less hazardous than phosgene and the reaction can be driven to completion by the removal of the ethanol byproduct.
Experimental Protocol: Synthesis of this compound
This protocol outlines a robust method for the cyclization of an amino alcohol to form the corresponding oxazolidinone. The choice of a base catalyst and the removal of the ethanol byproduct are key to achieving a high yield.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 2-amino-2-ethyl-1-butanol (1.0 eq.), diethyl carbonate (1.5-2.0 eq.), and a catalytic amount of a base such as sodium methoxide or potassium carbonate (0.05-0.1 eq.).
-
Heating and Distillation: Heat the reaction mixture in an oil bath to a temperature that allows for the distillation of the ethanol byproduct (typically 120-140 °C). The removal of ethanol drives the equilibrium towards the formation of the oxazolidinone product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino alcohol is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and wash with water to remove the catalyst and any remaining starting materials.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound. While some experimental data is readily available, a complete physicochemical profile requires further experimental determination, particularly for its melting point and quantitative solubility. The provided estimations, based on chemical principles and data from analogous compounds, serve as a valuable starting point for researchers. The detailed experimental protocols for both the determination of physical properties and the synthesis of the compound offer a practical framework for scientists working with this and related oxazolidinone structures. A thorough understanding of these fundamental properties is essential for advancing the potential applications of this compound in the fields of drug discovery and materials science.
References
- G. G. Z. Mugesh, "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries," Molbank, 2007. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273413/]
- BenchChem, "An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols," 2025. [Link: https://www.benchchem.
- PubChem, "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione," National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/232592]
- Organic Syntheses, "(S)-4-(phenylmethyl)-2-oxazolidinone," Organic Syntheses, 1990, 68, 77. [Link: http://www.orgsyn.org/demo.aspx?prep=cv8p0490]
- A. I. I. I. Al-Gareed, et al., "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects," Molecules, 2021. [Link: https://www.mdpi.com/1420-3049/26/14/4263]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Diethyl-1,3-oxazolidin-2-one
Foreword: The Structural Elucidation of a Versatile Heterocycle
5,5-Diethyl-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a derivative of the oxazolidinone class, which includes notable antibacterial agents, a thorough understanding of its structural and electronic properties is paramount for its potential applications.[1][2] This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this molecule, framed not as a rigid protocol, but as a logical workflow guided by the principles of analytical chemistry. Our approach emphasizes the causality behind experimental choices, ensuring that each step is a self-validating component of the overall structural assignment.
Molecular Structure and Predicted Spectroscopic Behavior
A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic data. This compound possesses a five-membered ring containing nitrogen and oxygen heteroatoms, a carbonyl group characteristic of a carbamate, and two ethyl substituents at the C5 position.
Caption: Molecular Structure of this compound.
Based on this structure, we can anticipate the following spectroscopic signatures:
-
¹H NMR: Signals corresponding to the N-H proton, the two diastereotopic protons on C4, and the protons of the two equivalent ethyl groups.
-
¹³C NMR: Resonances for the carbonyl carbon, the two carbons of the oxazolidinone ring, and the carbons of the ethyl substituents.
-
FT-IR: Characteristic absorption bands for the N-H and C=O stretching vibrations of the cyclic carbamate.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with predictable fragmentation patterns.
The following sections will detail the experimental approach and expected data for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
Rationale for Solvent Selection: The choice of a suitable deuterated solvent is critical for obtaining high-quality NMR spectra.[3][4] this compound is a polar molecule, making solvents like deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) appropriate choices.[5][6] CDCl₃ is often the first choice due to its ability to dissolve a wide range of organic compounds and its ease of removal.[4][5] However, the N-H proton signal may be broad or exchange with trace amounts of acidic protons in CDCl₃. DMSO-d₆ is an excellent alternative for observing labile protons like N-H, as it forms hydrogen bonds, resulting in sharper signals at a more downfield chemical shift.[4][6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which is crucial for confirming the connectivity of the carbon skeleton.
-
-
Predicted ¹H NMR Data
The predicted proton NMR spectrum will exhibit distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| NH | 5.0 - 7.0 | Broad Singlet | 1H |
| CH ₂ (C4) | 3.2 - 3.8 | Singlet or AB quartet | 2H |
| CH ₂ (ethyl) | 1.5 - 2.0 | Quartet | 4H |
| CH ₃ (ethyl) | 0.8 - 1.2 | Triplet | 6H |
Justification of Predictions:
-
The N-H proton is expected to be deshielded due to the adjacent carbonyl group and its position on a heteroatom, appearing as a broad singlet that is exchangeable with D₂O.[7]
-
The C4 methylene protons are adjacent to an oxygen atom, leading to a downfield shift. As they are diastereotopic, they could appear as a singlet if their chemical shift difference is small, or more likely as an AB quartet.
-
The ethyl group methylene protons will be split into a quartet by the adjacent methyl protons.
-
The ethyl group methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (C2) | 155 - 165 |
| C (CH₂)₂ (C5) | 60 - 75 |
| O-C H₂ (C4) | 40 - 50 |
| C H₂ (ethyl) | 25 - 35 |
| C H₃ (ethyl) | 5 - 15 |
Justification of Predictions:
-
The carbonyl carbon (C2) of the carbamate is expected in the typical range for this functional group.[8][9]
-
The quaternary carbon (C5) is bonded to an oxygen and a nitrogen, as well as two other carbons, resulting in a significant downfield shift.
-
The C4 methylene carbon is attached to an oxygen atom, shifting it downfield.[8][9]
-
The ethyl group carbons will appear in the aliphatic region of the spectrum.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[10] For this compound, the key absorptions will be from the N-H and C=O bonds of the cyclic carbamate.
Experimental Protocol: FT-IR
Rationale for Sample Preparation: The choice of sample preparation method depends on the physical state of the sample.[11] For a solid sample, the KBr pellet method is a common choice, where the sample is dispersed in a transparent matrix.[12][13] Attenuated Total Reflectance (ATR) is a simpler and faster alternative that requires minimal sample preparation.[11][12]
Methodology (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[12]
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
Methodology (ATR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
Predicted FT-IR Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (cyclic carbamate) | 1720 - 1760 | Strong |
| N-H Bend | 1600 - 1650 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
Justification of Predictions:
-
The N-H stretching vibration is expected in its characteristic region.
-
The C=O stretching of a five-membered cyclic carbamate is typically at a higher frequency than that of a linear amide due to ring strain.[13][14]
-
The C-O stretching of the carbamate ester linkage will also be a prominent feature.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.
Experimental Protocol: MS
Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Instrumental Parameters:
-
Ionization Mode: Positive ion mode is preferred to generate [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.
-
Tandem MS (MS/MS): To induce fragmentation and obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Predicted Mass Spectrometry Data
Molecular Formula: C₇H₁₃NO₂ Monoisotopic Mass: 143.0946 g/mol
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 144.1021 | Protonated molecular ion |
| [M+Na]⁺ | 166.0840 | Sodium adduct |
| Fragment 1 | 115.0651 | Loss of an ethyl group (-C₂H₅) |
| Fragment 2 | 86.0498 | Loss of both ethyl groups (-2C₂H₅) |
| Fragment 3 | 100.0757 | Loss of CO₂ from a ring-opened intermediate |
Justification of Predictions:
-
The base peak in the full scan mass spectrum is expected to be the protonated molecular ion [M+H]⁺ .
-
Common adducts such as [M+Na]⁺ may also be observed.
-
In MS/MS, fragmentation is likely to be initiated by the loss of one of the ethyl groups . Further fragmentation could involve the loss of the second ethyl group or cleavage of the oxazolidinone ring.
Integrated Spectroscopic Workflow and Data Interpretation
The power of spectroscopic characterization lies in the integration of data from multiple techniques.
Caption: Integrated workflow for spectroscopic characterization.
The process begins with obtaining the molecular weight and formula from high-resolution mass spectrometry. FT-IR confirms the presence of the key carbamate functional group. Finally, ¹H and ¹³C NMR, along with 2D correlation experiments, are used to piece together the carbon-hydrogen framework and confirm the precise connectivity of the atoms, leading to an unambiguous structural assignment.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, FT-IR, and mass spectrometry. By understanding the principles behind each technique and the predictable spectroscopic behavior of the molecule's functional groups and structural motifs, researchers can confidently elucidate and confirm its structure. This guide provides the foundational knowledge and a logical framework for undertaking this essential analytical task, thereby enabling further investigation into the chemical and biological properties of this promising compound.
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 18, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]
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FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved January 18, 2026, from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
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FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]
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(5S)-2,2-diethyl-5-methyl-1,3-oxazolidin-4-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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What Are Common NMR Solvents? (2025, August 24). YouTube. Retrieved January 18, 2026, from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 18, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Retrieved January 18, 2026, from [Link]
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- Mavrova, A., Wesselinova, D., Tsenov, Y., & Vuchev, D. (2011). Synthesis and cytotoxic activity of some new 4-methyl-5-thien-2-yl-1,3-oxazolidin-2-one derivatives. European Journal of Chemistry, 2(1), 18-24.
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5.5: Chemical Shift. (2023, February 11). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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5,5-diethyl-1,3-oxazolidine-2,4-dione. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]
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- Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. (2004).
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Methodological & Application
The "SuperQuat" Advantage: A Guide to Asymmetric Synthesis with 5,5-Disubstituted Oxazolidin-2-one Chiral Auxiliaries
Introduction: Beyond Evans Auxiliaries
For decades, the field of asymmetric synthesis has relied heavily on the foundational work of David A. Evans and the development of chiral oxazolidin-2-one auxiliaries. These scaffolds have been instrumental in the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex, biologically active molecules and pharmaceuticals.[1] However, the pursuit of enhanced stereoselectivity and operational robustness has led to the development of a superior class of chiral auxiliaries: the 5,5-disubstituted oxazolidin-2-ones, often referred to as "SuperQuat" auxiliaries.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the effective application of these advanced chiral auxiliaries. We will delve into the mechanistic underpinnings of their enhanced stereocontrol, provide step-by-step procedures for their synthesis and use in key asymmetric transformations, and showcase their utility in the synthesis of natural products.
The defining feature of SuperQuat auxiliaries is the presence of geminal substituents at the C5 position of the oxazolidinone ring.[2][3] This seemingly minor modification has profound stereochemical consequences. The gem-disubstitution, typically gem-dimethyl, introduces a significant steric bias that locks the conformation of the adjacent C4 substituent. This forces the C4 group to project towards the N-acyl moiety, creating a highly restricted and predictable environment for incoming electrophiles.[1][2] The result is a dramatic increase in diastereofacial selectivity in a variety of reactions, including alkylations and aldol additions, often surpassing the levels of stereocontrol observed with traditional Evans auxiliaries.[2][4] Furthermore, the steric bulk at the C5 position hinders nucleophilic attack at the endocyclic carbonyl group, which simplifies the cleavage of the auxiliary and enhances its recovery and recyclability.[1][2]
Synthesis of 5,5-Disubstituted Oxazolidin-2-one Auxiliaries
The synthesis of SuperQuat auxiliaries is readily achievable from commercially available amino acids, making them accessible for widespread use. A general and practical procedure for the multigram synthesis of these auxiliaries has been developed, ensuring a reliable supply for research and development.[5] A common example is the synthesis of (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one, a highly effective auxiliary for asymmetric alkylations.[6][7][8]
Protocol: Synthesis of (4S)-4-Isopropyl-5,5-dimethyloxazolidin-2-one
This protocol is adapted from established literature procedures.
Step 1: Synthesis of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol This precursor can be synthesized from the corresponding amino acid via Grignard reaction.
Step 2: Oxidative Carbonylation A solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol in a suitable solvent (e.g., 1,2-dimethoxyethane) is subjected to oxidative carbonylation. This is typically carried out in a high-pressure autoclave under a carbon monoxide and air atmosphere, using a palladium catalyst such as PdI2/KI.[9]
-
Reaction Conditions: 100 °C, 15 hours, 20 atm (4:1 CO:air).
-
Catalyst System: PdI2/KI.
-
Yield: Typically high, around 81%.[9]
The resulting (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one can then be used in asymmetric reactions. A similar strategy can be employed for the synthesis of the gem-dimethyl analogues.
Core Applications: Asymmetric Alkylation and Aldol Reactions
The true power of 5,5-disubstituted oxazolidin-2-ones lies in their ability to direct stereoselective bond formation. The following sections provide detailed protocols for their use in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl-5,5-disubstituted oxazolidin-2-ones provides a reliable method for the synthesis of α-chiral carboxylic acid derivatives.[6][10][11] The high diastereoselectivity is a direct result of the sterically demanding environment created by the auxiliary.
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using 5,5-disubstituted oxazolidin-2-one auxiliaries.
This generalized protocol is based on procedures described in the literature.[12]
1. N-Acylation:
-
To a solution of the 5,5-disubstituted oxazolidin-2-one in a suitable solvent (e.g., THF), add an acylating agent such as propionic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature overnight or heat to reflux to shorten the reaction time.
-
Purify the resulting N-propionyl oxazolidinone by chromatography.
2. Enolate Formation and Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the Z-enolate.
-
After stirring for a short period, add the alkylating agent (e.g., allyl iodide or benzyl bromide) and continue stirring at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography.
3. Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).
-
Stir the reaction until complete, then quench with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[12]
Table 1: Diastereoselectivity in Asymmetric Alkylations
| N-Acyl Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (S)-N-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Benzyl bromide | >95:5 | [10] |
| (S)-N-propionyl-4-isopropyl-5,5-dimethyloxazolidin-2-one | Allyl iodide | >98:2 | [6] |
| (S)-N-butyryl-4-phenyl-5,5-dimethyloxazolidin-2-one | Methyl iodide | >95:5 | [10] |
Asymmetric Aldol Reactions
5,5-Disubstituted oxazolidin-2-ones are also highly effective in directing asymmetric aldol reactions, enabling the synthesis of chiral β-hydroxy carboxylic acid derivatives with excellent stereocontrol.[13][14][15]
Mechanism of Stereocontrol in Aldol Reactions
The high diastereoselectivity observed in aldol reactions is attributed to the formation of a rigid, chelated transition state. The Z-enolate, formed upon deprotonation, coordinates to a Lewis acid (e.g., TiCl4 or Bu2BOTf). The aldehyde then approaches the enolate from the less sterically hindered face, away from the bulky C4 substituent of the auxiliary, leading to the formation of the syn-aldol product.
Caption: Simplified transition state model for the asymmetric aldol reaction.
This protocol is a general representation of procedures found in the literature.[13][14]
1. Enolate Formation:
-
Dissolve the N-acyl-5,5-disubstituted oxazolidin-2-one in an anhydrous solvent like dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add a Lewis acid such as titanium(IV) chloride (TiCl4) followed by a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the titanium enolate.
2. Aldol Addition:
-
To the enolate solution, add the desired aldehyde dropwise at -78 °C.
-
Stir the reaction for several hours at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
3. Workup and Purification:
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the syn-aldol adduct.
4. Auxiliary Cleavage:
-
The auxiliary can be cleaved using methods similar to those described for the alkylation products to yield the corresponding β-hydroxy acid, ester, or alcohol.
Cleavage of the Chiral Auxiliary
A key advantage of the 5,5-disubstituted oxazolidin-2-ones is the ease and selectivity of their removal. The steric hindrance provided by the gem-disubstituents at the C5 position disfavors nucleophilic attack at the endocyclic carbonyl, leading to preferential cleavage of the exocyclic N-acyl group.[2][16]
Common Cleavage Methods:
-
Hydrolysis (LiOH/H₂O₂): This is a widely used method to obtain the chiral carboxylic acid and recover the auxiliary.[12]
-
Reductive Cleavage (DIBAL-H): Treatment with diisobutylaluminium hydride (DIBAL-H) can directly afford the chiral aldehyde. The 5,5-dimethyl substitution is crucial for preventing unwanted endocyclic cleavage.[10][11][16]
-
Transesterification: Reaction with alkoxides can yield the corresponding chiral esters.
Applications in Natural Product Synthesis
The high levels of stereocontrol and reliability of 5,5-disubstituted oxazolidin-2-one auxiliaries have made them valuable tools in the total synthesis of complex natural products. For example, they have been employed as the key stereodirecting element in the synthesis of bicyclic core structures of natural products like amycolamicin.[1] Their use in the synthesis of (-)-cytoxazone and linezolid further demonstrates their utility in accessing medicinally important compounds.[13][14][17]
Conclusion
The 5,5-disubstituted oxazolidin-2-one chiral auxiliaries represent a significant advancement in the field of asymmetric synthesis. Their superior ability to control stereochemistry, coupled with their straightforward synthesis and robust performance, makes them an invaluable tool for chemists in academia and industry. By understanding the principles behind their design and mastering the protocols for their application, researchers can confidently tackle the synthesis of complex chiral molecules with high efficiency and precision.
References
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322–1335. [Link]
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Request PDF. [Link]
-
Kim, J., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(10), 1646. [Link]
-
Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2863-2875. [Link]
-
Petricci, E., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(4), M1013. [Link]
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Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Sci-Hub. [Link]
-
Larrow, J. F., & Jakubec, P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]
-
Bull, S. D., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Request PDF. [Link]
-
Lee, S., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry. [Link]
-
Bull, S. D., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]
-
Ganguly, N. G., & Mondal, S. (2016). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2016(3), M901. [Link]
-
Davies, S. G., et al. (2004). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 2(1), 10-12. [Link]
-
Lee, S., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. [Link]
-
Davies, S. G., et al. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Synlett, 1998(5), 519-521. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2014). Asymmetric aldol reaction and its probable mechanism. Request PDF. [Link]
-
Sundén, H., et al. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]
-
Bull, S. D., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Sci-Hub. [Link]
-
Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
-
Sakamoto, S., et al. (2020). Asymmetric Synthesis of Trisubstituted Oxazolidinones by the Thiourea-Catalyzed Aldol Reaction of 2-Isocyanatomalonate Diester. Organic Letters, 22(18), 7138–7142. [Link]
-
Bull, S. D., et al. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 4(15), 2945-2947. [Link]
-
El-Ghezal, N., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1599. [Link]
-
Bull, S. D., et al. (1999). ChemInform Abstract: Asymmetric Alkylations Using SuperQuat Auxiliaries — An Investigation into the Synthesis and Stability of Enolates Derived from 5,5‐Disubstituted Oxazolidin‐2‐ones. Sci-Hub. [Link]
-
Jones, S., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. ePrints - Newcastle University. [Link]
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Silvi, M., & Melchiorre, P. (2022). Alkyl Radical Generation via C–C Bond Cleavage in 2-Substituted Oxazolidines. ACS Catalysis, 12(20), 12596–12601. [Link]
-
Al-said, N. H., et al. (2012). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry, 10(44), 8829-8843. [Link]
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- 4. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: A Guide to Asymmetric Alkylation Using 5,5-Diethyl-1,3-oxazolidin-2-one
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical development and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The vast majority of biological molecules are chiral, and often only one enantiomer of a therapeutic agent is responsible for its desired pharmacological activity, while the other may be inactive or even harmful. Asymmetric synthesis, therefore, stands as a cornerstone of modern organic chemistry.[1] One of the most robust and predictable strategies for establishing stereocenters is the use of chiral auxiliaries.[2][]
A chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a highly diastereoselective manner.[2] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. Among the pantheon of such tools, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have proven to be exceptionally reliable and versatile, particularly in controlling the stereochemical outcome of enolate reactions.[4][5][6]
This guide focuses on the application of 5,5-diethyl-1,3-oxazolidin-2-one , a specialized member of the Evans auxiliary family. The gem-diethyl substitution at the 5-position offers unique structural properties that can influence reaction outcomes and, notably, the subsequent cleavage of the auxiliary to yield the final product. These "SuperQuat" type auxiliaries, including the closely related and well-studied 5,5-dimethyl variants, have demonstrated high efficacy in achieving excellent diastereoselectivity.[7][8][9] We will provide an in-depth exploration of the core principles, a detailed, field-tested protocol, and the mechanistic underpinnings that ensure success in its application.
Core Principles: Mechanism of Stereocontrol
The remarkable stereodirecting power of the this compound auxiliary in alkylation reactions is rooted in the formation of a conformationally rigid, chelated enolate intermediate. The sequence involves three key stages: acylation of the auxiliary, diastereoselective enolate alkylation, and cleavage to release the chiral product.
-
N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyloxazolidinone.
-
Enolate Formation: Treatment of the N-acyl imide with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS), at low temperatures (e.g., -78 °C) selectively removes the α-proton.[2][10] This process is not merely a simple deprotonation; the lithium or sodium counterion coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the formation of a planar and conformationally locked (Z)-enolate.[2][10]
-
Face-Selective Alkylation: The substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino alcohol precursor) acts as a powerful steric shield, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile (R²-X) can only approach from the less sterically encumbered face, leading to the formation of one diastereomer in high preference.[10]
The following diagram illustrates the proposed transition state that accounts for the high diastereoselectivity observed.
Caption: Transition state model for diastereoselective alkylation.
Experimental Workflow and Protocols
The successful execution of this asymmetric alkylation requires careful attention to anhydrous conditions, precise temperature control, and accurate stoichiometry. The entire process can be visualized as a linear progression from starting materials to the final, enantiomerically enriched product.
Caption: Overall experimental workflow for asymmetric alkylation.
Protocol 1: N-Acylation of the Chiral Auxiliary
Causality: This step attaches the prochiral acyl group to the chiral auxiliary. The use of a strong base like n-BuLi ensures complete deprotonation of the auxiliary's N-H proton, forming a nucleophilic amide that readily reacts with the acid chloride.
Materials:
-
(4S)-4-substituted-5,5-diethyl-1,3-oxazolidin-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Acyl chloride (RCOCl) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound and dissolve in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add the acyl chloride dropwise. The solution may become cloudy.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
Causality: This is the key stereocenter-forming step. A strong, sterically hindered base is used to prevent nucleophilic attack on the acyl carbonyl and to favor kinetic deprotonation. The low temperature (-78 °C) is critical to maintain the stability of the rigid, chelated enolate and prevent side reactions or enolate equilibration, which would erode diastereoselectivity.
Materials:
-
N-acyl-5,5-diethyl-1,3-oxazolidin-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.1 equiv)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 equiv)
Procedure:
-
Add the N-acyl oxazolidinone to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add the NaHMDS solution dropwise. A color change (typically to yellow or orange) indicates enolate formation. Stir for 45-60 minutes at -78 °C.
-
Add the alkylating agent dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then perform an aqueous workup as described in Protocol 1 (extraction, washing, drying, concentration).
-
Purify the product via flash chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product or by GC analysis of the purified material.[10]
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Typical d.r. | Typical Yield (%) |
| Benzyl Bromide | NaHMDS | THF | -78 | 3 | >95:5 | 85-95 |
| Allyl Iodide | LDA | THF | -78 | 2 | >98:2 | 90-98 |
| Methyl Iodide | NaHMDS | THF | -78 | 4 | >95:5 | 80-90 |
| Propargyl Bromide | LDA | THF | -78 | 3 | >95:5 | 85-92 |
Table 1: Representative Conditions and Outcomes for Asymmetric Alkylation. Data is based on well-established results for analogous Evans-type auxiliaries.
Protocol 3: Cleavage of the Chiral Auxiliary
Causality: The final step is to liberate the desired chiral product from the auxiliary. The choice of cleavage reagent dictates the functional group obtained. The gem-diethyl group on the auxiliary can enhance its stability towards certain reductive cleavage conditions, preventing unwanted side reactions like endocyclic cleavage.[7][11]
A. To Generate a Chiral Carboxylic Acid:
-
Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv), followed by aqueous lithium hydroxide (LiOH) (2.0 equiv).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
B. To Generate a Chiral Primary Alcohol:
-
Dissolve the alkylated product (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool to 0 °C.
-
Add lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) portion-wise.
-
Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH (aq), and water again (Fieser workup for LiAlH₄).
-
Filter the resulting salts, wash with ether, and concentrate the filtrate.
-
Purify the alcohol and the recovered auxiliary by chromatography.
Conclusion
The protocol for asymmetric alkylation using this compound represents a powerful and highly reliable method for the synthesis of enantiomerically enriched molecules. Its success hinges on the predictable formation of a chelated (Z)-enolate, which, governed by steric hindrance, dictates the facial selectivity of the alkylation.[2] By adhering to rigorous experimental technique, particularly with respect to anhydrous conditions and temperature control, researchers can consistently achieve high yields and excellent diastereoselectivities. The versatility in the cleavage of the auxiliary further broadens its applicability, making it an invaluable tool in the arsenal of synthetic chemists in both industrial and academic research.[4][6][12]
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899. [Link]
-
Ghorai, P., & Kumar, A. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 26955-26999. [Link]
-
Ghorai, P., & Kumar, A. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
(2011). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Davies, S. G., Smith, A. D., & Price, P. D. (2005). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 3(12), 2264-2274. [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3657-3658. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Zhu, J., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Qawasmeh, O. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
-
Cheng, Y. C., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(23), 11655-11666. [Link]
-
Lee, S. K., & Lee, D. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(12), 2235. [Link]
-
Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. ResearchGate. [Link]
-
Davies, S. G., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. ResearchGate. [Link]
-
Navarrete-Vázquez, G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(2), 260-271. [Link]
-
Casalino, E., et al. (2022). Alkyl Radical Generation via C–C Bond Cleavage in 2-Substituted Oxazolidines. ACS Catalysis, 12(20), 12692-12698. [Link]
-
Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. University of Bath's research portal. [Link]
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Asymmetric Synthesis of Chiral α-Amino Acids Using 5,5-Diethyl-1,3-oxazolidin-2-one
Introduction: The Imperative for Enantiopure α-Amino Acids
Non-proteinogenic α-amino acids are cornerstone building blocks in modern drug discovery and development. Their incorporation into peptides and small molecules can confer enhanced metabolic stability, conformational rigidity, and novel pharmacological activities.[1] Consequently, the development of robust and highly stereoselective synthetic methods to access these compounds in enantiomerically pure form is of paramount importance.[2]
Among the most reliable strategies for asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct a stereoselective transformation.[3] The oxazolidinone auxiliaries, pioneered by David A. Evans, represent a gold standard in this field due to their high diastereoselectivity in a range of C-C bond-forming reactions, including alkylations and aldol additions.[3][4]
This guide focuses on the application of a specialized oxazolidinone auxiliary, 5,5-Diethyl-1,3-oxazolidin-2-one , for the asymmetric synthesis of α-amino acids. The gem-diethyl substitution at the C5 position offers distinct advantages, including enhanced steric shielding and prevention of competitive enolization or reaction at the C5 proton, thereby improving the predictability and outcome of the desired transformation.[5][6] The general strategy involves the N-acylation of the auxiliary, highly diastereoselective enolization followed by electrophilic amination (via azidation), and finally, mild cleavage to release the target chiral α-amino acid and recover the auxiliary.[7][8][9]
The Core Principle: Stereochemical Control via a Chelated (Z)-Enolate
The remarkable stereoselectivity of this method hinges on the formation of a conformationally rigid lithium or sodium enolate intermediate. The entire process can be understood through a sequence of mechanistically distinct steps, each contributing to the final stereochemical outcome.
Caption: High-level workflow for the synthesis of α-amino acids.
The key to stereocontrol occurs in steps 2 and 3. Upon treatment of the N-acyl oxazolidinone with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) at low temperatures (-78 °C), the kinetic α-proton is abstracted.[10][11] This process overwhelmingly favors the formation of the (Z)-enolate. The metal cation (Li⁺ or Na⁺) then forms a rigid, chelated bicyclic structure by coordinating with both the enolate oxygen and the carbonyl oxygen of the auxiliary ring.[10]
This chelation forces the substituent on the chiral auxiliary to adopt a pseudo-axial orientation, effectively blocking one face of the planar enolate. The incoming electrophile (in this case, an azide source) can therefore only approach from the less sterically hindered face, resulting in a highly diastereoselective reaction.[3]
Caption: Chelation-controlled approach of the electrophile.
Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), strong bases (LDA, NaN(TMS)₂), moisture-sensitive chemicals, and potentially explosive azides. All operations must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation of this compound
This procedure details the attachment of a propionyl group as a representative example. The resulting N-propionyl derivative will be used to synthesize α-aminobutyric acid.
-
Rationale: Standard acylation is achieved by deprotonating the oxazolidinone's nitrogen with a strong base like n-butyllithium, followed by quenching with an acyl chloride.[3] This ensures clean and efficient formation of the imide.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 143.18 | 10.0 | 1.43 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 40 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.5 | 4.2 mL |
| Propionyl chloride | 92.52 | 11.0 | 1.02 g (0.96 mL) |
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.43 g, 10.0 mmol).
-
Add anhydrous THF (40 mL) via syringe and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may become slightly cloudy.
-
Stir the resulting lithium salt solution at -78 °C for 30 minutes.
-
Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 20-30% ethyl acetate in hexanes) to yield N-propionyl-5,5-diethyl-1,3-oxazolidin-2-one as a colorless oil or white solid. (Expected yield: 85-95%).
Protocol 2: Diastereoselective α-Azidation
This step introduces the nitrogen functionality that will become the amino group of the final product. 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide) is a common, effective, and relatively safe electrophilic azide source.[12]
-
Causality: The choice of base (NaN(TMS)₂) and low temperature is critical for forming the kinetic (Z)-enolate, which is the foundation of the stereochemical control.[10] The bulky trisyl azide is then directed by the steric environment of the chelated enolate.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| N-propionyl-5,5-diethyl-oxazolidinone | 199.25 | 5.0 | 1.0 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 25 mL |
| Sodium bis(trimethylsilyl)amide (1.0 M in THF) | 183.37 | 5.5 | 5.5 mL |
| Trisyl azide | 307.44 | 6.0 | 1.84 g |
| Acetic acid, glacial | 60.05 | 7.5 | 0.45 g (0.43 mL) |
Step-by-Step Methodology:
-
To a flame-dried flask under nitrogen, add the N-propionyl oxazolidinone (1.0 g, 5.0 mmol) and dissolve in anhydrous THF (25 mL).
-
Cool the solution to -78 °C.
-
Add NaN(TMS)₂ solution (5.5 mL, 5.5 mmol) dropwise over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve Trisyl azide (1.84 g, 6.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Transfer the enolate solution to the Trisyl azide solution via cannula over 20 minutes while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the rapid addition of glacial acetic acid (0.43 mL, 7.5 mmol).
-
Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography (Silica gel, 10-20% ethyl acetate in hexanes) to afford the α-azido imide. Diastereoselectivity can be assessed by ¹H NMR or chiral HPLC analysis of the crude product. (Expected yield: 70-85%; d.r. > 98:2).
Protocol 3: Auxiliary Cleavage and Azide Reduction
The final steps involve removing the auxiliary to unmask the carboxylic acid and reducing the azide to the primary amine. Hydrolysis with lithium hydroperoxide is a mild and highly effective method for cleaving the auxiliary without epimerization.[7][10][13] The azide can then be reduced via catalytic hydrogenation.
-
Expert Insight: The LiOH/H₂O₂ method selectively attacks the exocyclic carbonyl, preserving the auxiliary ring for recovery.[13] It's crucial to be aware that this reaction can evolve oxygen gas, especially with large excesses of H₂O₂, necessitating proper venting.[14]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| α-azido imide | 240.26 | 4.0 | 0.96 g |
| THF / Water (3:1) | - | - | 20 mL |
| Hydrogen peroxide (30% aq.) | 34.01 | 16.0 | 1.8 mL |
| Lithium hydroxide (LiOH) | 23.95 | 8.0 | 0.19 g |
| Palladium on Carbon (10% Pd/C) | - | - | ~100 mg (catalytic) |
| Methanol | - | - | 25 mL |
Step-by-Step Methodology:
-
Cleavage: Dissolve the α-azido imide (0.96 g, 4.0 mmol) in a 3:1 mixture of THF and water (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous hydrogen peroxide (1.8 mL, ~16 mmol).
-
Add solid lithium hydroxide (0.19 g, 8.0 mmol) portion-wise.
-
Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 10 mL water) and stir for 30 minutes at 0 °C.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with dichloromethane (3 x 20 mL) to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the α-azido acid product with ethyl acetate (3 x 25 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude α-azido acid.
-
Reduction: Dissolve the crude α-azido acid in methanol (25 mL).
-
Carefully add 10% Pd/C catalyst (~100 mg).
-
Fit the flask with a hydrogen balloon and purge the system with H₂ gas.
-
Stir under a positive pressure of H₂ at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral α-amino acid (e.g., (S)-α-aminobutyric acid). Further purification can be achieved by recrystallization or ion-exchange chromatography.
References
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Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. Available at: [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach. Semantic Scholar. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. ResearchGate. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
-
The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society. Available at: [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]
-
The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α,α'-Disubstituted α-Amino Acids. CHIMIA. Available at: [Link]
-
Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. ACS Publications. Available at: [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. Available at: [Link]
-
Electrophilic azide transfer to chiral enolates. A general approach to the asymmetric synthesis of .alpha.-amino acids. Journal of the American Chemical Society. Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. Available at: [Link]
-
Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. Available at: [Link]
-
Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Enolate Anion Formation Using LDA. YouTube. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
LDA can be used to form enolates on esters and nitriles. Predict the product of these alkylation reactions. Pearson. Available at: [Link]
-
Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]
-
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. ACS Publications. Available at: [Link]
-
Using LDA to Form an Enolate Ion. Chemistry LibreTexts. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PubMed Central. Available at: [Link]
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Generation and Application of Lithium Enolates from N-acyl-5,5-diethyloxazolidin-2-one for Stereoselective Synthesis
<_ / _> APPLICATION NOTE & PROTOCOL
Introduction
The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry.[1][2] Chiral auxiliaries have emerged as powerful tools to control the stereochemical outcome of reactions, and among these, N-acylated oxazolidin-2-ones, often referred to as Evans auxiliaries, have gained widespread application.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the generation of lithium enolates from N-acyl-5,5-diethyloxazolidin-2-one and their subsequent use in diastereoselective alkylation reactions. The 5,5-diethyl derivative offers specific advantages in certain applications, including predictable stereochemical control and straightforward removal of the auxiliary.[4][5][6][7]
The core of this methodology lies in the formation of a rigid, chelated (Z)-enolate under kinetically controlled conditions.[8] This enolate, once formed, can react with various electrophiles with high diastereoselectivity, dictated by the steric hindrance imposed by the chiral auxiliary. This guide will delve into the mechanistic underpinnings of this process, provide a robust experimental protocol, and offer insights into troubleshooting and characterization.
Mechanistic Rationale: The Key to Stereocontrol
The high degree of stereoselectivity observed in the reactions of lithium enolates derived from N-acyl-5,5-diethyloxazolidin-2-one is a direct consequence of the predictable geometry of the enolate intermediate. The formation of the desired (Z)-enolate is crucial and is achieved through the careful selection of a strong, sterically hindered base and low reaction temperatures.[9][10][11]
Key Mechanistic Steps:
-
Deprotonation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the N-acyl group.[9][10] The bulky nature of LDA favors the removal of the less sterically hindered proton, leading to the kinetic enolate.[12] The reaction is performed at low temperatures (typically -78 °C) to prevent equilibration to the thermodynamically more stable enolate, which would lead to a loss of stereoselectivity.[9][10]
-
Chelation and (Z)-Enolate Formation: The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into a rigid, planar conformation. The steric bulk of the diethyl groups at the C5 position of the oxazolidinone ring directs the enolate to adopt the (Z)-geometry to minimize steric interactions.
-
Diastereoselective Alkylation: The resulting (Z)-enolate presents two distinct faces to an incoming electrophile. The diethyl groups on the oxazolidinone effectively block one face, forcing the electrophile to approach from the less hindered side.[13] This facial bias is the origin of the high diastereoselectivity observed in subsequent alkylation reactions.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of lithium enolate generation and subsequent alkylation.
Caption: Workflow for the generation of a lithium enolate and subsequent alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the generation of a lithium enolate from an N-acyl-5,5-diethyloxazolidin-2-one and its subsequent alkylation with an alkyl halide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-acyl-5,5-diethyloxazolidin-2-one | Anhydrous | Various | Must be thoroughly dried before use. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Various | Freshly distilled from sodium/benzophenone. |
| Diisopropylamine | Anhydrous | Various | Freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Various | Titered before use. |
| Alkyl halide | Reagent grade | Various | Purified as needed. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS grade | Various | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS grade | Various | |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | HPLC grade | Various | |
| Argon or Nitrogen gas | High purity | For maintaining an inert atmosphere. |
Glassware and Equipment:
-
Round-bottom flasks (dried in an oven at >120°C for several hours and cooled under a stream of inert gas)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Low-temperature thermometer
-
Dry ice/acetone or cryocool bath
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure:
Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
-
To a pre-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum, add anhydrous tetrahydrofuran (THF, specify volume based on scale).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents relative to the N-acyl-oxazolidinone) to the THF via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes to ensure complete formation of LDA.
Part 2: Enolate Generation and Alkylation
-
In a separate pre-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl-5,5-diethyloxazolidin-2-one (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution from Part 1 to the solution of the N-acyl-oxazolidinone via cannula or syringe.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution should be a clear, pale yellow.
-
Add the electrophile (e.g., alkyl halide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 1-3 hours, or until the reaction is complete (monitor by TLC).
Part 3: Workup and Purification
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, diastereomerically enriched product.
Characterization of the Lithium Enolate and Product
While direct characterization of the transient lithium enolate is challenging and often requires specialized techniques like low-temperature NMR spectroscopy, its formation can be inferred from the successful and stereoselective formation of the alkylated product.[14][15]
Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: To determine the structure and diastereomeric ratio of the product. The diastereomeric excess (d.e.) can be calculated by integration of key signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the N-acyloxazolidinone.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
-
Chiral HPLC or GC: Can be used to determine the enantiomeric excess (e.e.) after cleavage of the chiral auxiliary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete enolate formation due to wet reagents/glassware or inactive LDA. | Ensure all reagents and glassware are scrupulously dried.[16] Use freshly prepared and titered n-BuLi. |
| Low reactivity of the electrophile. | Use a more reactive electrophile (e.g., alkyl iodide instead of chloride) or consider the addition of an activating agent like HMPA (use with caution due to toxicity). | |
| Low diastereoselectivity | Reaction temperature was too high, allowing for enolate equilibration. | Maintain the reaction temperature at -78 °C or lower throughout the enolate formation and alkylation steps. |
| Incorrect stoichiometry of base. | Use a slight excess of LDA (1.05-1.1 equivalents) to ensure complete deprotonation.[17] | |
| Formation of side products | Self-condensation of the enolate. | Ensure the electrophile is added promptly after enolate formation. |
| Reaction of LDA with the electrophile. | Add the LDA solution to the substrate, not the other way around. |
Concluding Remarks
The generation of lithium enolates from N-acyl-5,5-diethyloxazolidin-2-ones is a reliable and highly effective method for the asymmetric synthesis of a wide range of chiral molecules. The predictable stereochemical outcome, driven by the formation of a chelated (Z)-enolate, makes this a valuable tool for synthetic chemists. By carefully controlling reaction conditions, particularly temperature and the purity of reagents, researchers can achieve high yields and excellent diastereoselectivities. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful implementation of this powerful synthetic methodology.
References
-
Collum, D. B. (2019). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. PubMed. [Link]
-
Reich, H. J., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PubMed Central. [Link]
-
Collum, D. B., et al. (2017). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. PubMed Central. [Link]
-
Maeng, Y.-H., & Jun, J.-G. (2004). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Bsharat, O. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. An-Najah Staff. [Link]
-
Chemistry LibreTexts. (2022). 4.9: Enolate Nucleophiles. Chemistry LibreTexts. [Link]
-
Ghosh, A. K., & Kawahama, R. (2001). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Making Molecules. [Link]
-
University of Bath. (n.d.). III Enolate Chemistry. University of Bath. [Link]
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Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central. [Link]
-
Williard, P. G., & Hintze, M. J. (1996). Structural Consequences of the Addition of Lithium Halides in Enolization and Aldol Reactions. Journal of the American Chemical Society. [Link]
-
University of Calgary. (n.d.). evans enolate alkylation-hydrolysisx. University of Calgary. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
Reich, H. J., & Sikorski, W. H. (2019). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. PubMed Central. [Link]
-
Reich, H. J., et al. (2016). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. PubMed Central. [Link]
-
Reich, H. J., & Sikorski, W. H. (2008). Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. PubMed Central. [Link]
-
Bull, S. D., et al. (2001). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing. [Link]
-
Evans, D. A., et al. (1990). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry. [Link]
-
Crimmins, M. T. (2000). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. The Royal Society of Chemistry. [Link]
-
Tallmadge, E. H., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. ResearchGate. [Link]
-
Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]
-
Maciver, S., et al. (n.d.). Enantioselective α-Arylation of N-Acyloxazolidinones with Copper(II)-bisoxazoline Catalysts and Diaryliodonium Salts. University of Strathclyde. [Link]
-
ResearchGate. (n.d.). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. ResearchGate. [Link]
-
Mayr, H., et al. (2018). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. PubMed Central. [Link]
-
ResearchGate. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. ResearchGate. [Link]
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Application Note: Reductive Cleavage of N-acyl-5,5-diethyloxazolidin-2-one
Abstract
The use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis, providing a reliable method for installing stereocenters.[1] Evans-type oxazolidinones are among the most powerful and versatile of these tools.[2][3] This application note provides a detailed technical guide on the reductive cleavage of N-acyl-5,5-diethyloxazolidin-2-one, a specialized auxiliary designed for high fidelity and clean product formation. We will explore the underlying mechanisms that govern selectivity, present validated, step-by-step protocols for the synthesis of both chiral primary alcohols and aldehydes, and offer expert insights into critical experimental parameters.
Introduction: The Rationale for 5,5-Disubstituted Auxiliaries
In asymmetric synthesis, the ultimate goal is to transfer the chirality encoded by an auxiliary to a substrate, and then efficiently remove that auxiliary without compromising the stereochemical integrity of the product. The cleavage of N-acyl oxazolidinones presents a fundamental challenge: directing a nucleophile to the exocyclic (acyl) carbonyl group while leaving the endocyclic (carbamate) carbonyl of the auxiliary untouched.
Standard Evans auxiliaries can sometimes undergo undesired endocyclic cleavage, particularly with strong nucleophiles.[4] The development of 5,5-disubstituted oxazolidinones, such as the 5,5-diethyl or 5,5-dimethyl ("SuperQuat") variants, provides a robust solution to this problem.[5][6] The gem-dialkyl groups at the C5 position provide critical steric shielding for the endocyclic carbonyl, effectively preventing nucleophilic attack at this position and ensuring that cleavage occurs exclusively at the desired N-acyl bond.[7][8] This structural feature is paramount for achieving high yields and product purity, making these auxiliaries superior choices for complex synthetic routes. This guide focuses on protocols to reductively cleave the N-acyl group to furnish valuable, enantiomerically enriched primary alcohols or aldehydes.
Mechanism: Controlling the Reaction Outcome
The reductive cleavage of N-acyl oxazolidinones is a hydride-mediated process. The choice of hydride reagent is the primary factor that dictates whether the final product is an alcohol or an aldehyde.[9]
The reaction initiates with the nucleophilic attack of a hydride (H⁻) on the electron-deficient exocyclic carbonyl carbon. This forms a tetrahedral intermediate. The fate of this intermediate determines the product.
-
For Alcohol Synthesis (Strong Hydrides): A strong, unhindered reducing agent like Lithium Borohydride (LiBH₄) delivers a second hydride to the intermediate (after it collapses to a transient aldehyde), resulting in full reduction to the primary alcohol.[10]
-
For Aldehyde Synthesis (Hindered Hydrides): A bulky, electrophilic reducing agent like Diisobutylaluminium Hydride (DIBAL-H) is used.[11] At low temperatures (typically -78 °C), the initial tetrahedral intermediate is stabilized by coordination with the aluminum center.[12][13] This stable complex prevents further reduction. Upon aqueous workup, the complex hydrolyzes to release the desired aldehyde.[12][14] It is the combination of a bulky reagent and strict temperature control that allows the reaction to be reliably stopped at the aldehyde oxidation state.
Comparative Analysis of Reducing Agents
The selection of the appropriate reducing agent is critical for achieving the desired synthetic outcome. The table below summarizes the properties and applications of the most common reagents used for this transformation.
| Reagent | Formula | Key Characteristics | Typical Product | Critical Conditions |
| Diisobutylaluminium Hydride | (i-Bu₂AlH)₂ | Bulky, electrophilic reducing agent.[11] Forms a stable intermediate at low temperature.[12] | Aldehyde | Strict temperature control at -78 °C is essential to prevent over-reduction.[14][15] |
| Lithium Borohydride | LiBH₄ | Stronger reducing agent than NaBH₄; readily reduces esters and amides.[10] Safer to handle than LiAlH₄. | Primary Alcohol | Typically run at 0 °C to room temperature in an ethereal solvent like THF. |
| Lithium Aluminum Hydride | LiAlH₄ | Very strong, highly reactive nucleophilic reducing agent.[16] Reduces most carbonyl functional groups.[17] | Primary Alcohol | Requires anhydrous conditions and careful quenching due to high reactivity with protic solvents.[16] |
Experimental Protocols
Safety Precaution: All reactions involving metal hydrides should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Hydride reagents react violently with water.[16] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol A: Reductive Cleavage to a Chiral Primary Alcohol
This protocol details the conversion of the N-acyl auxiliary to a primary alcohol using Lithium Borohydride (LiBH₄), a method valued for its high yields and operational simplicity.
Materials:
-
N-acyl-5,5-diethyloxazolidin-2-one (1.0 equiv)
-
Lithium Borohydride (LiBH₄, 2.0 - 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Potassium Tartrate solution (Rochelle's salt)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-acyl-5,5-diethyloxazolidin-2-one (1.0 equiv). Purge the flask with nitrogen and dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add solid Lithium Borohydride (2.0 - 3.0 equiv) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M NaOH. Expert Insight: Quenching with aqueous base hydrolyzes the borate-alkoxide complex and destroys excess LiBH₄ more controllably than with water or acid.
-
Workup: Add an equal volume of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure chiral alcohol and the recovered 5,5-diethyloxazolidin-2-one auxiliary.
Protocol B: Reductive Cleavage to a Chiral Aldehyde
This protocol employs DIBAL-H at low temperatures to selectively generate a chiral aldehyde, a highly valuable synthetic intermediate.[5][18]
Materials:
-
N-acyl-5,5-diethyloxazolidin-2-one (1.0 equiv)
-
Diisobutylaluminium Hydride (DIBAL-H, 1.5 equiv, 1.0 M solution in hexanes or toluene)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Saturated Sodium Potassium Tartrate solution (Rochelle's salt)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-acyl-5,5-diethyloxazolidin-2-one (1.0 equiv). Purge the flask with nitrogen and dissolve the substrate in anhydrous DCM or toluene (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Trustworthiness Check: Maintaining a temperature below -70 °C is absolutely critical for the success of this reaction. A higher temperature will lead to the formation of the alcohol by-product.
-
Reagent Addition: Add DIBAL-H (1.5 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench the excess DIBAL-H.
-
Workup: Remove the cooling bath and add saturated Rochelle's salt solution. Stir vigorously at room temperature for at least 2 hours, or until the gelatinous aluminum salts have been broken up and two clear layers are visible.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Expert Insight: Aldehydes can be volatile and prone to oxidation. Use low heat during concentration and consider storing the product under an inert atmosphere.
-
Purification: Immediately purify the crude aldehyde by flash column chromatography.
Conclusion
The reductive cleavage of N-acyl-5,5-diethyloxazolidin-2-ones is a powerful and reliable method for generating enantiomerically pure chiral alcohols and aldehydes. The steric hindrance provided by the C5-diethyl group ensures high selectivity for exocyclic cleavage, leading to clean reactions and high yields of the desired product. The ultimate success of the transformation is governed by a rational choice of reducing agent and strict adherence to optimized reaction conditions, particularly temperature control. The protocols outlined in this note provide a robust foundation for researchers in organic synthesis and drug development to confidently apply this methodology in their work.
References
-
Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899. [Link]
-
Bach, J., Blachère, C., Bull, S. D., et al. (2003). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1(11), 2001-2010. [Link]
-
Li, Z. B., Chen, J., & Zhao, G. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Bach, J., Blachère, C., Bull, S. D., et al. (2003). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. PubMed, PMID: 12945786. [Link]
-
Reisman, S. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Malig, T. C., Foley, D. P., & Kappe, C. O. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1513-1518. [Link]
-
Various Authors. Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]
-
AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
Malig, T. C., Foley, D. P., & Kappe, C. O. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]
-
Wikipedia contributors. (2023). Diisobutylaluminium hydride. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Lithium borohydride. Wikipedia. [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. ResearchGate. [Link]
-
Agami, C., Amiot, F., Couty, F., et al. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Scribd. [Link]
-
Karki, M. (2019). Chemoselective Reduction of Dicarboxylic Acids via Iridium Catalyzed Hydrosilylation. Maverick Matrix. [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. ResearchGate. [Link]
-
Various Authors. Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Wille, L. K., & Coote, M. L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]
-
Anonymous. (n.d.). Reductions of Acyl Compounds Using Hydrides. Introduction to Organic Chemistry. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. University of Bath's research portal. [Link]
-
Ghorai, S., & Lee, D. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Avenoza, A., Busto, J. H., Canal, N., et al. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. PubMed. [Link]
-
Various Authors. (n.d.). Reduction of Organic Compounds. University of Rochester. [Link]
-
LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
Pal, S., & Company, A. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines. PMC - PubMed Central. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Davies, S. G., Nicholson, R. L., Price, P. D., et al. (2002). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Chad's Prep. [Link]
-
Ghorai, S., & Lee, D. (2021). Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. PubMed. [Link]
Sources
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- 7. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diasteleoselectivity in Oxazolidinone-Mediated Reactions
Welcome to the technical support center for chiral oxazolidinone-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize the robust chemistry of Evans' chiral auxiliaries.[1][2] These auxiliaries are powerful tools for asymmetric synthesis, enabling the precise construction of stereocenters, which is a critical task in the creation of complex molecules and pharmaceuticals.[1][2][3]
This resource provides in-depth, field-proven insights to help you troubleshoot common issues and enhance the diastereoselectivity of your reactions. We will delve into the causality behind experimental choices, offering not just protocols, but the mechanistic understanding required to adapt and optimize them.
Section 1: Foundational Principles of Stereocontrol
High diastereoselectivity in oxazolidinone-mediated reactions hinges on the formation of a well-organized, rigid transition state. The chiral auxiliary, temporarily installed on the substrate, sterically directs the approach of the incoming electrophile to one face of the enolate.
1.1 The Aldol Reaction: The Zimmerman-Traxler Model
In the renowned Evans aldol reaction, stereocontrol is achieved through a boron-chelated, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[4][5][6] Several factors are critical for success:
-
Z-Enolate Formation : The reaction must selectively generate the Z-enolate. This is typically accomplished using a boron source like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., DIPEA or Et₃N).[5] The Z-geometry is essential for establishing the syn relationship between the α-substituent and the newly formed β-hydroxyl group.[4][6]
-
Chelation : The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid chair-like structure.
-
Steric Shielding : The substituent on the chiral auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[4][7]
-
Dipole Minimization : The transition state orients itself to minimize the dipole-dipole repulsion between the carbonyl of the auxiliary and the C-O bond of the enolate, further locking in a specific conformation.[4][8]
Caption: Figure 1. Chair-like transition state in the Evans aldol reaction.
1.2 The Alkylation Reaction: Chelate-Controlled Facial Selection
For alkylation reactions, a lithium or sodium enolate is typically generated using bases like LDA or NaHMDS.[6][9] The metal cation chelates to the two carbonyl oxygens, creating a rigid structure. The bulky substituent on the auxiliary again directs the incoming electrophile to the opposite, less hindered face, ensuring high diastereoselectivity.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical "good" diastereomeric ratio (d.r.) for an Evans reaction? A: For most standard propionate aldol and alkylation reactions with activated electrophiles (e.g., benzyl bromide), a d.r. of >95:5 is commonly expected and often exceeds 98:2.[11][12] Acetate aldol reactions, however, are known to give poor selectivity with standard Evans auxiliaries due to the lack of a directing α-substituent on the enolate.[12][13]
Q2: Which chiral auxiliary should I use? Valinol- or Phenylalaninol-derived? A: Both are excellent and provide high levels of induction. The choice often depends on the specific substrate and the desired product's downstream compatibility. The phenylalaninol-derived auxiliary (4-benzyl-2-oxazolidinone) is generally more sterically demanding and can offer slightly higher selectivity in some cases. The valinol-derived auxiliary (4-isopropyl-2-oxazolidinone) is also highly effective.
Q3: How do I remove the chiral auxiliary after the reaction? A: The method depends on the desired functional group:
-
Carboxylic Acid: LiOH / H₂O₂ is the most common method.[14][15] It is crucial to manage this reaction carefully as it can be exothermic and evolve oxygen gas.[15][16]
-
Primary Alcohol: Reduction with LiBH₄ or LiAlH₄.[8]
-
Aldehyde: Reduction to the primary alcohol followed by oxidation.
-
Ester: Alcoholysis with an alkoxide, such as NaOMe or Ti(OiPr)₄.
Q4: Can epimerization occur during auxiliary cleavage? A: Yes, this is a significant risk, especially under harsh basic or acidic conditions that allow for enolization of the product.[8] Using milder cleavage reagents like LiOH/H₂O₂ at 0°C or LiBH₄ at low temperatures helps minimize this side reaction.[8]
Section 3: Troubleshooting Guide: Low Diastereoselectivity
This section addresses specific experimental failures. For each problem, we explore the likely scientific causes and provide actionable solutions.
| Problem | Potential Cause | Scientific Explanation (Why it Happens) | Recommended Solution (How to Fix It) |
| Poor d.r. in Aldol Reaction | 1. Incorrect Enolate Geometry (E/Z Mixture) | The Zimmerman-Traxler model requires the Z-enolate for syn-selectivity. "Hard" enolization (e.g., LDA) can give mixtures, while boron-mediated "soft" enolization strongly favors the Z-isomer.[4][6][7] | Use Bu₂BOTf or 9-BBN-OTf with a tertiary amine base (DIPEA or Et₃N) in CH₂Cl₂ at 0°C to -78°C for enolization. See Protocol 4.1 . |
| 2. Insufficient Chelation / Wrong Lewis Acid | Strong chelation is needed to form the rigid six-membered transition state. Not all Lewis acids are effective. Boron and Titanium are generally reliable for high selectivity.[17][18] | Ensure you are using a suitable boron reagent. For certain substrates, TiCl₄ can be used, but may alter selectivity. Ensure >1 equivalent of the Lewis acid is used. | |
| 3. Reaction Temperature Too High | The energy difference between the desired and undesired transition states can be small. Higher temperatures provide enough energy to overcome this barrier, leading to a mixture of diastereomers. | Perform the enolization at 0°C, then cool to -78°C (acetone/dry ice bath) before and during the addition of the aldehyde. Maintain this temperature for several hours. | |
| Poor d.r. in Alkylation Reaction | 1. Non-Chelating Conditions / Wrong Base | The cation (Li⁺ or Na⁺) is critical for chelation. If the base or solvent system disrupts this, the enolate is more flexible, reducing facial selectivity.[9] | Use NaHMDS or LDA in THF. NaHMDS often gives superior results due to a more rigid chelation at lower temperatures (-78°C).[10][11] |
| 2. Unreactive Electrophile | Slow-reacting electrophiles may require warmer temperatures, which can compromise selectivity. Highly reactive electrophiles (e.g., MeOTf) may react through a less organized, non-chelated pathway. | Use reactive electrophiles like benzyl bromide or allyl iodide.[6] For less reactive substrates (e.g., ethyl iodide), ensure the reaction is held at low temperature for an extended period. | |
| 3. Epimerization of Product | Excess strong base (like LDA) remaining after enolization can deprotonate the product at the α-position, scrambling the newly formed stereocenter. | Use a slight excess (1.05-1.1 eq) of base for enolization. After the electrophile has been added and the reaction is complete, quench at low temperature with saturated aq. NH₄Cl. |
Section 4: Validated Experimental Protocols
These protocols provide a reliable starting point for achieving high diastereoselectivity.
Protocol 4.1: High-Selectivity Evans Syn-Aldol Reaction
-
To a flame-dried round-bottom flask under Argon, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cool the solution to 0°C (ice-water bath).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Add dibutylboron triflate (Bu₂BOTf) (1.2 eq, typically 1.0 M in hexanes or CH₂Cl₂) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.
-
Stir at 0°C for 30 minutes to ensure complete enolization.
-
Cool the reaction mixture to -78°C (acetone/dry ice bath).
-
Add the aldehyde (1.5 eq), either neat or as a solution in CH₂Cl₂, dropwise.
-
Stir at -78°C for 2-3 hours, then allow the reaction to warm slowly to 0°C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to cleave the boron complex.
-
Proceed with a standard aqueous workup and purify by flash column chromatography.
Protocol 4.2: High-Selectivity Evans Alkylation Reaction
-
To a flame-dried round-bottom flask under Argon, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, typically 1.0 M in THF) dropwise. Stir for 30-45 minutes at -78°C.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir at -78°C for 3-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup and purify by flash column chromatography.[14]
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
References
-
M. M. Heravi, V. Zadsirjan, B. Farajpour. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Stoll, A. T., & Collum, D. B. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(15), 7093–7103. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Unknown Author. Evans Enolate Alkylation-Hydrolysis. Course Notes. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1544-1552. [Link]
-
Kwan, E., & Chow, J. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Unnamed Author. (2025). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link]
-
Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]
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LandSurvival.com. Aldol reaction. LandSurvival.com. [Link]
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Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Unnamed Author. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
NotBaran. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
-
Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. [Link]
-
Unnamed Author. (2025). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate. [Link]
-
Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues [Video]. YouTube. [Link]
-
Carbery, D. R. (2008). Direct Aldol Reactions. Science of Synthesis, 2, 631-657. [Link]
-
Unnamed Author. (2018). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Institutes of Health. [Link]
-
Sjöholm, Å. (2004). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2H-Azirines and Radical Cyclizations of N-Alkenylamines. DiVA portal. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. [Link]
-
Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
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- 9. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. york.ac.uk [york.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Troubleshooting Low Yield in 5,5-Diethyloxazolidinone Synthesis
Welcome to the technical support center for the synthesis of 5,5-diethyloxazolidinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their synthetic protocols. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining a low yield of 5,5-diethyloxazolidinone. What are the most probable causes?
Low yields in the synthesis of 5,5-diethyloxazolidinone, which is typically formed from the cyclization of a suitable β-amino alcohol precursor, can often be attributed to several critical factors:
-
Purity of Starting Materials: The purity of the starting β-amino alcohol (2-amino-2-ethyl-1-butanol) and the carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI)) is paramount. Impurities can introduce competing side reactions that consume reactants and generate difficult-to-remove byproducts.
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the choice of solvent and base. Inadequate temperature control can lead to decomposition of reactants or the formation of undesired side products.
-
Inefficient Cyclization: The intramolecular cyclization to form the oxazolidinone ring is a key step. If the conditions do not favor this cyclization, starting material may remain unreacted, or intermolecular reactions could occur, leading to oligomeric or polymeric byproducts.
-
Side Reactions: Competing reactions, such as the formation of ureas or other carbamates, can significantly reduce the yield of the desired oxazolidinone.[1] The choice of carbonylating agent and reaction conditions plays a crucial role in minimizing these side reactions.
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification stages. This can be due to the product's solubility in the aqueous phase during extraction or its degradation on silica gel during column chromatography.
Q2: My reaction seems to stall, with a significant amount of starting material remaining. How can I drive the reaction to completion?
An incomplete reaction is a common hurdle. Here are several strategies to improve the conversion rate:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously, as excessive heat can promote side reactions. Monitor the reaction closely by Thin-Layer Chromatography (TLC) as you incrementally raise the temperature.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Monitor the reaction's progress over an extended period to determine the optimal reaction time.
-
Choice of Base and Solvent: The choice of base is critical for the deprotonation of the amino alcohol, facilitating the nucleophilic attack on the carbonyl source. A stronger, non-nucleophilic base might be required. The solvent also plays a significant role in reactant solubility and reaction kinetics. Switching to a higher-boiling point solvent could allow for higher reaction temperatures.
-
Efficient Removal of Byproducts: When using reagents like diethyl carbonate, the removal of the ethanol byproduct can help drive the equilibrium towards the product. This can be achieved by performing the reaction in a setup that allows for distillation.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues and their corresponding solutions.
Issue 1: Low Yield with Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate in addition to the starting material and product indicates the occurrence of side reactions.
dot
Caption: Troubleshooting logic for low yields due to side reactions.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Scientific Rationale |
| Intermolecular Reactions (e.g., Urea/Polymer Formation) | 1. High Dilution: Run the reaction at a lower concentration. 2. Slow Addition: Add the carbonylating agent slowly to the reaction mixture, especially at the beginning. | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Slow addition maintains a low instantaneous concentration of the electrophilic carbonylating agent, favoring reaction with the amino alcohol over self-reaction or reaction with already formed intermediates. |
| Decomposition of Starting Materials or Product | 1. Lower Reaction Temperature: If byproducts are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. 2. Use Milder Reagents: If using a highly reactive carbonylating agent like phosgene, consider switching to a milder alternative such as 1,1'-carbonyldiimidazole (CDI) or diethyl carbonate.[1] | High temperatures can lead to thermal degradation. Milder reagents are less prone to causing unwanted side reactions and decomposition. |
| Incorrect Stoichiometry | Verify Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. | An excess of either the amino alcohol or the carbonylating agent can lead to the formation of specific byproducts. For instance, excess amino alcohol can lead to urea formation. |
Issue 2: Product is Formed but is Lost During Work-up/Purification
Sometimes the reaction proceeds well, but the isolated yield is poor due to losses during the downstream processing.
dot
Caption: Troubleshooting product loss during work-up and purification.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Scientific Rationale |
| Product Solubility in Aqueous Layer | 1. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. 2. Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine). | 5,5-diethyloxazolidinone may have some water solubility. Multiple extractions will recover more of the product. A brine wash helps to "salt out" the organic product from the aqueous phase, reducing its solubility in any remaining water. |
| Degradation on Silica Gel | 1. Alternative Purification: Consider purification by distillation (if the product is thermally stable and volatile) or recrystallization. 2. Deactivate Silica Gel: If column chromatography is necessary, deactivate the silica gel by pre-treating it with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds). | The acidic nature of silica gel can cause degradation of certain compounds. Distillation and recrystallization are non-destructive purification methods. Deactivating the silica gel neutralizes the acidic sites, preventing product degradation. |
| Incomplete Extraction | Adjust pH: Before extraction, ensure the aqueous layer is at an appropriate pH. For a neutral compound like 5,5-diethyloxazolidinone, a neutral to slightly basic pH is generally suitable. | The solubility of the product and impurities can be pH-dependent. Adjusting the pH can maximize the partitioning of the desired product into the organic layer. |
Experimental Protocols
General Protocol for the Synthesis of 5,5-Diethyloxazolidinone using Diethyl Carbonate
This protocol provides a general starting point. Optimization of specific parameters may be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-ethyl-1-butanol (1.0 eq) and a suitable high-boiling point solvent (e.g., toluene or xylene).
-
Addition of Base: Add a catalytic amount of a strong, non-nucleophilic base such as sodium methoxide or potassium tert-butoxide (e.g., 0.1 eq).
-
Addition of Carbonylating Agent: Add diethyl carbonate (1.1 - 1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the distillation of ethanol.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
References
-
RxList. (2021, October 22). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Donahue, M. G., & Anderson, K. W. (2010). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PubMed Central. [Link]
-
Shestakov, A. S., et al. (2019). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. ResearchGate. [Link]
-
Organic Chemistry Portal. Oxazolidine synthesis. [Link]
-
Sharma, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. [Link]
-
Kumar, R., & Siddiqui, S. (2014). Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
-
Zhang, J., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]
-
Kim, H. J., & Lee, J. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Keri, R. S., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]
-
Lorcy, D., et al. (2019). Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydes. New Journal of Chemistry. [Link]
-
Wang, Y., et al. (2020). Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature. Organic & Biomolecular Chemistry. [Link]
-
Ponedelok, A. D., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
Sources
Common side reactions with 5,5-disubstituted oxazolidinone auxiliaries
Welcome to the technical support center for 5,5-disubstituted oxazolidinone auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using these powerful tools in asymmetric synthesis. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios that arise during key stages of the experimental workflow.
Section 1: Foundational Concepts & General Workflow
Before diving into specific problems, it's crucial to understand the general workflow and the role of the 5,5-disubstituted scaffold. These auxiliaries, often called "SuperQuat" auxiliaries when geminally disubstituted at the C5 position, are designed to offer enhanced facial shielding and improved diastereoselectivity compared to their C5-unsubstituted counterparts.[1][2]
The typical experimental sequence involves three main stages: N-acylation of the auxiliary, diastereoselective enolate formation and subsequent reaction (e.g., alkylation, aldol), and finally, cleavage of the auxiliary to yield the chiral product.
Caption: High-level overview of the synthetic sequence using oxazolidinone auxiliaries.
Section 2: N-Acylation of the Auxiliary
The first step, attaching the desired acyl group to the auxiliary's nitrogen, must be high-yielding and clean to avoid carrying impurities forward.
Question: My N-acylation reaction is sluggish or incomplete. I'm using a standard acid chloride and triethylamine protocol. What's going wrong?
Answer: While seemingly straightforward, N-acylation can be problematic, especially with sterically hindered acid chlorides or less nucleophilic auxiliaries.
-
Causality: The nitrogen of the oxazolidinone is part of a carbamate, making it less nucleophilic than a typical amine. Incomplete reaction often stems from insufficient activation of the carboxylic acid derivative or steric hindrance.
-
Troubleshooting Protocol:
-
Switch to a Milder, More Efficient Catalyst: Instead of relying solely on triethylamine, which acts as a stoichiometric base, introduce a catalytic amount (5-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is an acyl transfer catalyst that forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction.[3][4]
-
Use a More Reactive Acylating Agent: If acid chlorides are failing, consider using the corresponding acid anhydride. Symmetrical or mixed anhydrides are often effective.[5] For particularly stubborn cases, acid fluorides have been shown to acylate oxazolidinones under mild conditions with bases like triethylamine or Hünig's base (DIPEA).[6]
-
Alternative: Strong Base Protocol (for standard acylations): The classic Evans protocol involves deprotonating the auxiliary first with a strong base like n-BuLi or LDA at low temperature (-78 °C) to form the nitrogen anion, followed by the addition of the acid chloride. This is highly effective but requires strict anhydrous conditions.
-
Question: I'm observing a significant amount of an O-acylated byproduct. How can I favor N-acylation?
Answer: O-acylation is a known side reaction, though typically minor. It arises from the ambident nucleophilicity of the oxazolidinone anion. The issue is more prevalent when using strong bases to pre-form the anion.
-
Mechanistic Insight: The enolate-like anion of the oxazolidinone has electron density on both the nitrogen and the exocyclic carbonyl oxygen. Hard electrophiles may have a slight preference for the harder oxygen atom.
-
Solution: Using milder acylation conditions that do not involve pre-forming the anion, such as the DMAP-catalyzed method, significantly suppresses O-acylation by favoring direct attack by the nitrogen lone pair.[3][4]
Section 3: Diastereoselective Reactions - Alkylation & Aldol
This is the critical stereochemistry-defining step. Poor diastereoselectivity is the most common and frustrating issue.
Question: My alkylation reaction is giving a poor diastereomeric ratio (dr). How can I improve it?
Answer: Achieving high diastereoselectivity hinges on the exclusive formation of the (Z)-enolate and ensuring the electrophile approaches from the least hindered face.[7] The gem-disubstitution at the C5 position is specifically designed to enhance this facial bias.[1][2]
Caption: Troubleshooting workflow for poor diastereoselectivity in alkylation reactions.
-
Pillar 1: Enolate Geometry: The chelated (Z)-enolate is critical. Its formation is directed by the C4 substituent.
-
Common Mistake: Using Lithium Diisopropylamide (LDA) can sometimes lead to mixtures of enolates, especially with bulky acyl groups.
-
Protocol: Use sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS).[3] These bases are highly effective at generating the desired (Z)-enolate, leading to a rigid, chelated transition state that maximizes stereodirection.[8]
-
-
Pillar 2: Epimerization: The newly formed stereocenter is α- to a carbonyl and is therefore acidic.
-
Causality: If the reaction mixture is allowed to warm up too much or for too long in the presence of base (even a weak one like the auxiliary itself), the product can epimerize, eroding the diastereomeric ratio.
-
Protocol: Always maintain the reaction at low temperature (typically -78 °C) throughout the addition and stirring time. Quench the reaction while still cold by adding saturated aqueous ammonium chloride.
-
-
Pillar 3: Steric Effects: The 5,5-disubstitution provides a steric wall to direct the incoming electrophile.
-
Insight: The choice of substituents at C5 matters. While 5,5-dimethyl provides good shielding, 5,5-diphenyl or 5,5-ditolyl groups offer an even more effective steric barrier, often leading to higher diastereoselectivity.[2]
-
| 5,5-Substituent | Typical Diastereoselectivity (d.r.) | Key Considerations | Reference |
| H, H | Good to Excellent (>95:5) | Standard Evans auxiliary; baseline performance. | [7] |
| Me, Me | Excellent (>98:2) | Improved facial shielding over standard auxiliaries. | [1] |
| Ph, Ph | Excellent to Outstanding (>99:1) | Maximum steric shielding; can improve d.r. with challenging substrates. May have lower solubility. | [2] |
| Diethyl | Excellent (>98:2) | Similar performance to dimethyl variant. | [9] |
Question: My aldol reaction is not giving the expected 'Evans-syn' product. What is the cause?
Answer: The stereochemical outcome of oxazolidinone-mediated aldol reactions is highly dependent on the Lewis acid used for enolization.
-
Mechanistic Control: For the classic 'Evans-syn' aldol adduct, enolization must be performed with a dibutylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., Et₃N or DIPEA).[7][10] This generates a six-membered, chair-like Zimmerman-Traxler transition state that reliably produces the syn product.[11]
-
Common Side Reaction: Using other Lewis acids, such as TiCl₄, can alter the transition state geometry and may lead to the formation of the 'non-Evans anti' adduct as a major or significant product.[11]
-
Troubleshooting Protocol:
-
Verify Reagents: Ensure you are using Bu₂BOTf and a suitable amine base.
-
Order of Addition: The standard procedure involves pre-complexing the N-acyl oxazolidinone with Bu₂BOTf at 0 °C, cooling to -78 °C, adding the amine base to form the enolate, and finally adding the aldehyde.[10] Deviating from this can affect the reaction's outcome.
-
Purity of Aldehyde: Ensure the aldehyde is free of acidic impurities, which can quench the enolate, and has not self-condensed. Distillation before use is recommended.
-
Section 4: Auxiliary Cleavage & Recovery
The final step is often the source of unexpected side reactions and yield loss. The goal is to cleave the N-acyl bond without affecting the newly created stereocenter or the auxiliary itself.
Question: I tried to hydrolyze my product with LiOH, but I destroyed the auxiliary and got a complex mixture. Why did this happen?
Answer: This is a classic and critical side reaction. The oxazolidinone ring contains two carbonyl groups: the exocyclic imide carbonyl and the endocyclic carbamate carbonyl. Simple hydroxide is not selective and preferentially attacks the endocyclic carbonyl.[12][13][14]
-
Mechanistic Explanation: Computational studies show that nucleophiles like LiOH favor attack at the less sterically hindered endocyclic carbonyl.[12][15] This leads to irreversible cleavage of the five-membered ring, destroying the auxiliary and complicating purification.
Caption: Regioselectivity of nucleophilic attack during auxiliary cleavage.
Question: What is the correct protocol for selectively cleaving the auxiliary to get my carboxylic acid?
Answer: The standard and most reliable method for obtaining the carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ.
-
Causality: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic imide carbonyl.[16] While initial attack may still occur at the endocyclic position, the barrier for the subsequent ring-opening decomposition is high, allowing the reaction to proceed via the desired exocyclic pathway.[12][15]
-
Standard Protocol for Hydrolysis to Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone substrate in a 3:1 to 4:1 mixture of THF/water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise (typically 4-5 equivalents).
-
Add aqueous lithium hydroxide (LiOH) dropwise (typically 2 equivalents). The LiOH deprotonates the H₂O₂ to form the active LiOOH nucleophile.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20-30 minutes.
-
Proceed with standard aqueous workup to separate the chiral carboxylic acid from the recovered auxiliary.[16]
-
Question: How can I obtain other functional groups, like an alcohol or ester, directly from the cleavage step?
Answer: A variety of cleavage conditions can be used to access different functional groups, avoiding extra steps later in the synthesis.
| Desired Product | Reagent System | Mechanism/Notes | Reference |
| Carboxylic Acid | LiOH / H₂O₂ | Selective hydrolysis via lithium hydroperoxide. The gold standard. | [16] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Reductive cleavage. The imide is reduced directly to the alcohol. | [14] |
| Methyl Ester | Mg(OMe)₂ or NaOMe in MeOH | Transesterification. Magnesium methoxide is often milder and prevents epimerization. | - |
| Weinreb Amide | Me(MeO)NH·HCl / AlMe₃ | Forms a stable aluminum chelate, allowing for selective amidation. | - |
| Thioester | LiSBn | Selective cleavage with lithium benzylthiolate. | [12][15] |
Always perform cleavage reactions at low temperatures (0 °C or below) to minimize the risk of epimerization of the α-stereocenter.[14]
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. (2018). ResearchGate. [Link]
-
(PDF) Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. (2020). ResearchGate. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
N-Acylation of Oxazolidinones. (2018). ChemistryViews. [Link]
-
Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. [Link]
-
Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [Link]
-
Asymmetric aldol reaction and its probable mechanism. (2021). ResearchGate. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace, The University of Queensland. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. [Link]
-
Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). PubMed. [Link]
-
(PDF) Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (2003). ResearchGate. [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. (2018). PubMed Central. [Link]
-
(PDF) The alkaline hydrolysis of oxazolidinediones-2,4. (1956). ResearchGate. [Link]
-
Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). PubMed. [Link]
-
Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Myers Research Group, Harvard University. [Link]
-
(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ResearchGate. [Link]
-
Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (1999). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Simple and Efficient N-Acylation Reactions of Chiral Oxazolidine Auxiliaries. (2001). Scilit. [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (2010). Organic Letters. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2014). Molecules. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). IntechOpen. [Link]
-
(PDF) Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008). ResearchGate. [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. (2019). ResearchGate. [Link]
-
A Merged Aldol Condensation, Alkene Isomerization, Cycloaddition/Cycloreversion Sequence Employing Oxazinone Intermediates for the Synthesis of Substituted Pyridines. (2015). PubMed Central. [Link]
-
A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. (1998). Tetrahedron Letters. [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]
-
Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. (2018). The Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2011). ResearchGate. [Link]
-
Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). ChemRxiv. [Link]
-
A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. (2011). PubMed. [Link]
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Technical Support Center: Optimization of Enolate Formation for 5,5-Diethyl-Oxazolidinones
Welcome to the technical support center for the optimization of enolate formation using 5,5-diethyl-oxazolidinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The unique steric environment created by the gem-diethyl group at the C5 position presents specific challenges and opportunities for achieving high diastereoselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these nuances and achieve robust, reproducible results in your laboratory.
Introduction: The 5,5-Diethyl-Oxazolidinone Auxiliary
The Evans oxazolidinone auxiliaries are pillars of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[] While derivatives from valine and phenylalanine are common, the 5,5-diethyl-oxazolidinone offers a distinct steric profile that can be advantageous in certain applications.[2] However, the successful generation of its enolate—the critical intermediate for alkylation, aldol, and other reactions—is highly dependent on a precise interplay of base, solvent, temperature, and stoichiometry. Incomplete deprotonation, poor diastereoselectivity, and competing side reactions are common hurdles. This guide aims to provide both the mechanistic rationale ("the why") and actionable protocols ("the how") to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the enolate formation and subsequent reaction.
Problem 1: Low or No Product Yield
Low yield is often traced back to incomplete formation of the reactive enolate species.
Possible Cause 1: Inactive or Insufficient Base Lithium amide bases like Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS) are extremely sensitive to moisture and air. Commercial solutions can degrade over time.
-
Solution:
-
Titrate Your Base: Always titrate organolithium reagents (like n-BuLi used to prepare LDA) or commercial LDA/LiHMDS solutions before use. A simple titration with a known concentration of a protic acid (e.g., N-pivaloyl-o-toluidine) is crucial for determining the active concentration.
-
Use a Slight Excess: Employ 1.05-1.2 equivalents of active base relative to your N-acyloxazolidinone substrate to ensure complete deprotonation.
-
Possible Cause 2: Presence of Moisture or Protic Impurities Water will rapidly quench the strong base and the enolate.
-
Solution:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry argon or nitrogen.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup, addition, and reaction period.
-
Possible Cause 3: Inadequate Deprotonation Temperature While enolization is typically rapid at -78 °C, some sterically hindered substrates may require slightly warmer temperatures for complete deprotonation. However, this must be balanced against the risk of enolate decomposition.
-
Solution:
-
After adding the base at -78 °C, allow the solution to stir for at least 30-60 minutes to ensure complete enolate formation before adding the electrophile.[3]
-
For particularly stubborn substrates, you may cautiously warm the reaction to -40 °C for a short period, but this increases the risk of side reactions and should be optimized carefully.[4]
-
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity relies on forming a single, conformationally locked (Z)-enolate that directs the electrophile to one face.
Possible Cause 1: Incorrect Enolate Geometry The formation of the desired (Z)-enolate is kinetically controlled. Conditions that allow for equilibration to the thermodynamic (E)-enolate will erode diastereoselectivity.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) from the moment of deprotonation until the reaction is quenched. Even brief warming can allow for enolate equilibration.
-
Base Selection: Lithium bases (LDA, LiHMDS) are strongly preferred for generating chelated (Z)-enolates with oxazolidinones.[5] Sodium (NaHMDS) and potassium (KHMDS) bases can alter the chelation geometry and may lead to different selectivity outcomes.[6][7]
-
Possible Cause 2: Enolate Aggregation State Lithium enolates exist in solution as complex mixtures of aggregates (dimers, tetramers) and solvates.[3][8] The reactivity and selectivity of these species can differ. The kinetically formed dimer is often the most reactive and selective species.[4]
-
Solution:
-
Control Enolate "Aging": Use the enolate soon after its formation. Allowing the enolate solution to stand for extended periods or warming it can lead to the formation of less reactive, unsolvated tetramers, which can negatively impact both yield and selectivity.[4]
-
Solvent Concentration: The concentration of THF is critical. In THF/hydrocarbon mixtures, lower THF concentrations can favor the formation of tetramers.[3] For most applications, using neat THF as the solvent provides a robust system favoring the reactive dimeric species.
-
Possible Cause 3: Electrophile Reactivity Highly reactive electrophiles may react faster than the enolate can adopt its ideal, selective conformation.
-
Solution:
-
Slow Addition: Add the electrophile slowly, either dropwise via syringe or via a cannula, to the cold (-78 °C) enolate solution. This maintains a low concentration of the electrophile and favors the selective pathway.
-
Lewis Acid Additives: For certain reactions like aldol additions, the use of Lewis acids such as Bu₂BOTf is necessary to form a boron enolate, which provides extremely high levels of diastereoselectivity via a well-defined Zimmerman-Traxler transition state.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for my system: LDA, LiHMDS, or NaHMDS?
This is a critical question, and the answer depends on your specific substrate and electrophile. The choice of base directly influences the counterion (Li⁺ vs. Na⁺), which in turn affects the enolate's structure and reactivity.
| Base | pKa (Conj. Acid) | Key Characteristics & Considerations |
| LDA (LiN(i-Pr)₂) | ~36 | The Workhorse: Very strong, sterically hindered base. Reliably forms kinetic (Z)-lithium enolates. Its aggregation state and reactivity are well-studied.[3][4] The diisopropylamine byproduct is volatile. |
| LiHMDS (LiN(SiMe₃)₂) | ~26 | Less Basic, More Hindered: Good for substrates with very acidic protons or those sensitive to the higher basicity of LDA. Its enolization mechanisms are complex, involving both monomer and dimer pathways that are sensitive to solvent.[11][12][13] |
| NaHMDS (NaN(SiMe₃)₂) | ~26 | Different Chelation: Forms a sodium enolate. The larger Na⁺ ion can lead to different chelation geometries and aggregation compared to Li⁺, sometimes resulting in different or even inverted selectivity.[6][7] Often used when lithium enolates give poor results. |
Recommendation: Start with LDA. It is the most robust and well-documented base for generating selective enolates from Evans-type auxiliaries. If selectivity or yield issues persist, consider screening NaHMDS.
Q2: How does the solvent impact the reaction?
The solvent is not merely a medium; it is an active participant in the reaction by solvating the metal counterion.
-
Tetrahydrofuran (THF): This is the most common solvent. Its oxygen atom coordinates to the lithium ion, stabilizing the enolate and influencing the equilibrium between different aggregate states (dimers, tetramers).[3] Trisolvated dimers are often the key reactive species in THF.[4]
-
Toluene/Hexane: Often used as co-solvents. By reducing the overall concentration of THF, you can shift the equilibrium away from solvated dimers toward less-solvated (and often less reactive) tetramers.[8] This is a tool for optimization but adds complexity.
-
Ethereal Additives (HMPA, DMPU): Use with extreme caution. These strong Lewis basic additives can break up enolate aggregates, leading to more reactive "monomeric" enolates. While this can increase reaction rates, it often comes at the cost of diastereoselectivity, as the well-defined chelated structure is disrupted.
Q3: How can I be sure my enolate has formed before adding the electrophile?
For most research labs, direct spectroscopic monitoring (e.g., in-situ IR or NMR) is impractical. However, you can rely on visual cues and robust protocol execution:
-
Color Change: The N-acyloxazolidinone solution is typically colorless. Upon complete deprotonation with LDA or LiHMDS, the solution often turns a pale yellow to light orange color. The appearance of this color is a strong indicator of enolate formation.
-
Protocol Adherence: The most reliable method is to trust a well-established and validated protocol. Using a titrated base under strictly anhydrous conditions at -78 °C for a sufficient time (30-60 min) is a highly reproducible method for generating the enolate.[6][14]
Standard Protocol: Diastereoselective Alkylation
This protocol serves as a self-validating system and a reliable starting point for your optimizations.
1. Preparation:
-
A two-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is flame-dried under high vacuum and cooled to room temperature under a positive pressure of argon.
-
The N-(alkanoyl)-5,5-diethyl-oxazolidinone (1.0 eq) is added to the flask, which is then sealed and purged with argon.
2. Enolate Formation:
-
Anhydrous THF is added via syringe to dissolve the substrate (to a concentration of ~0.1 M).
-
The solution is cooled to -78 °C in a dry ice/acetone bath and stirred for 15 minutes.
-
A solution of freshly prepared or titrated LDA (1.1 eq) in THF is added dropwise via syringe over 5 minutes.
-
The resulting pale-yellow solution is stirred at -78 °C for 45 minutes.
3. Alkylation:
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is added neat and dropwise via syringe to the stirring enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).
4. Quench and Workup:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude mixture.
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Alkylation of Enolates of N-Acyloxazolidinones. Organic Syntheses, 68, 83. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Collum, D. B., et al. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 139(3), 1233–1244. [Link][11][12][13]
-
Collum, D. B., et al. (2015). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. Journal of the American Chemical Society, 137(42), 13532–13543. [Link][3][8]
-
Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 138(4), 1435–1443. [Link][4]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link][15]
-
Li, J-F., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link][2]
-
Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis, Vol. 3. Academic Press. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides foundational knowledge on enolate formation and stereoselectivity). [Link]
Sources
- 2. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
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- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 10. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of A" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Racemization During Auxiliary Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral auxiliaries in asymmetric synthesis. Losing the stereochemical integrity you've worked so hard to build during the final cleavage step is a critical failure point. This resource provides in-depth troubleshooting advice, preventative protocols, and the mechanistic reasoning behind them to ensure your final product retains its desired enantiopurity.
Section 1: Understanding the Enemy - The Mechanism of Racemization
Before troubleshooting, it's crucial to understand why racemization occurs. In the context of chiral auxiliary cleavage, the primary culprit is the unintended formation of a planar, achiral intermediate at the stereocenter you aim to preserve.[1]
Q1: What is the most common cause of racemization during the cleavage of N-acyl chiral auxiliaries?
A1: The most frequent cause is the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group), which creates a planar enolate intermediate.[1][2][3] This is especially problematic under harsh basic or acidic conditions. Once the planar enolate is formed, the stereochemical information at that center is lost. Subsequent protonation can occur from either face of the enolate with roughly equal probability, leading to a racemic or near-racemic mixture of your desired product.[1][4]
Q2: Are certain reaction conditions more prone to causing racemization?
A2: Absolutely. Vigorous conditions are the main driver of racemization.[1] Key factors to be wary of include:
-
Strong Bases or Acids: These conditions readily promote the formation of enol or enolate intermediates.[1][2]
-
High Temperatures: Increased thermal energy can provide the necessary activation energy for epimerization (the conversion of one stereoisomer into another).
-
Prolonged Reaction Times: Even under mildly basic or acidic conditions, allowing a reaction to proceed for too long can lead to a gradual loss of stereochemical purity.
The following diagram illustrates the general base-catalyzed racemization pathway via an enolate intermediate.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Guides by Auxiliary Type
Different chiral auxiliaries have distinct cleavage protocols, each with its own potential pitfalls. This section addresses common issues in a Q&A format.
Evans' Oxazolidinone Auxiliaries
These are widely used for stereoselective alkylations, aldol reactions, and other transformations.[5] Cleavage is most commonly performed under basic hydrolytic conditions to yield the chiral carboxylic acid.[6]
Q3: I'm using the standard LiOH/H₂O₂ protocol to get my carboxylic acid, but I'm seeing significant epimerization. What's going wrong?
A3: This is a classic issue. While the LiOH/H₂O₂ method is robust, racemization can occur if the conditions are not carefully controlled. The combination of a strong base (LiOH) and the potential for extended reaction times or elevated temperatures can lead to enolate formation.
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction should be run at a low temperature, typically 0°C. Do not let the reaction warm to room temperature for extended periods.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup. Unnecessary time in the basic solution is detrimental.
-
Reagent Stoichiometry: While an excess of H₂O₂ is often used to ensure complete conversion, using a very large excess of LiOH can increase the risk of racemization. Use the recommended stoichiometry from established protocols (typically around 1.5-2.0 equivalents of LiOH).[7]
-
Quench and Workup: Once the reaction is complete, quench it promptly by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0°C to destroy the excess peroxide before acidification.
Q4: Are there milder alternatives to LiOH/H₂O₂ for cleaving Evans' auxiliaries to the acid?
A4: Yes. If your substrate is particularly sensitive to racemization, consider alternative reagents. Lithium hydroperoxide (LiOOH), generated in situ, is often cited as a milder nucleophile that can selectively cleave the N-acyl bond without promoting endocyclic cleavage of the oxazolidinone ring, which can be a side reaction with LiOH alone.[8][9]
| Cleavage Method | Target Product | Key Reagents | Common Issues |
| Hydrolytic | Carboxylic Acid | LiOH / H₂O₂ | Racemization , O₂ evolution[8][10] |
| Reductive | Primary Alcohol | LiBH₄ or LiAlH₄ | Over-reduction |
| Reductive | Aldehyde | DIBAL-H | Over-reduction to alcohol |
| Transesterification | Ester | NaOMe / MeOH | Racemization if conditions are harsh |
Table 1: Common cleavage methods for Evans' Oxazolidinone auxiliaries and associated risks.[6]
Pseudoephedrine Amides
Pseudoephedrine is an effective and inexpensive chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acids.[11][12] Cleavage can yield acids, alcohols, or ketones.[5]
Q5: I'm attempting an acidic hydrolysis of my alkylated pseudoephedrine amide to get the carboxylic acid, but my enantiomeric excess (e.e.) is poor. Why?
A5: Acidic hydrolysis (e.g., using 9-18 N H₂SO₄ in dioxane) is effective but can be harsh.[13][14] The combination of strong acid and heat required for this cleavage can easily promote enolization and subsequent racemization.
Preventative Measures:
-
Consider Basic Hydrolysis: For sensitive substrates, basic hydrolysis can be a milder alternative. Heating with tetrabutylammonium hydroxide has been shown to provide carboxylic acids with little to no epimerization.[14]
-
Non-Hydrolytic Cleavage: If your synthetic route allows, converting the amide to a ketone or alcohol is often much milder.
-
To Ketones: Addition of an organolithium or Grignard reagent proceeds through a stable tetrahedral intermediate that collapses upon workup, preserving the stereocenter.[15]
-
To Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium amidotrihydroborate (LAB) is highly efficient and generally does not affect the α-stereocenter.[13][14]
-
Caption: Decision workflow for chiral auxiliary cleavage.
Section 3: Gold-Standard Protocols for Racemization-Free Cleavage
Adhering to optimized, field-proven protocols is the best defense against racemization.
Protocol 1: Mild Hydrolytic Cleavage of Evans' Auxiliaries
This protocol minimizes racemization risk by maintaining strict temperature control.
Materials:
-
N-acylated oxazolidinone adduct
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add water to the solution (typically a 3:1 to 4:1 THF:water ratio).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add the 30% hydrogen peroxide solution (approx. 4.0 equiv).
-
In a separate vessel, prepare a solution of LiOH·H₂O (1.5 equiv) in water and cool it to 0°C.
-
Add the cold LiOH solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5°C.
-
Stir vigorously at 0°C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, quench the reaction by the slow, portion-wise addition of sodium sulfite (approx. 3.0 equiv) at 0°C. Stir for 20 minutes.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude carboxylic acid.
-
Purify by flash column chromatography or crystallization. The chiral auxiliary can often be recovered from the aqueous layer.[16]
Protocol 2: Reductive Cleavage of Pseudoephedrine Amides to Alcohols
This method is highly reliable for generating chiral primary alcohols without epimerization.[13]
Materials:
-
Alkylated pseudoephedrine amide
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the alkylated pseudoephedrine amide (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0°C in an ice-water bath.
-
Add lithium borohydride (2.0 equiv) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and slowly quench by the dropwise addition of 1 M HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate (3x).
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting chiral alcohol by flash column chromatography.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development - ACS Publications. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]
-
Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Racemization of Optically Active Ephedrines. Rhodium Archive. [Link]
-
19.11: Racemization. Chemistry LibreTexts. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. [Link]
-
Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
General mechanism of base‐catalysed racemisation. ResearchGate. [Link]
-
Saponification of esters of chiralα-amino acids anchored through their amine function on solid support. ResearchGate. [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. UvA-DARE (Digital Academic Repository). [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
- Process for the saponification of aminoacid-/peptide esters.
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
13 Saponification of Esters. University of Illinois Springfield. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Evans Enolate Alkylation-Hydrolysis. Unknown Source. [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
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- 16. chemistry.williams.edu [chemistry.williams.edu]
Troubleshooting Guide: Addressing Common Purification Challenges
An essential aspect of synthesizing 5,5-Diethyl-1,3-oxazolidin-2-one derivatives for research and drug development is achieving high purity. These heterocyclic compounds, often used as chiral auxiliaries or as core structures in pharmacologically active agents, demand rigorous purification to remove unreacted starting materials, byproducts, and stereoisomers.[1][2] The success of subsequent applications hinges on the isomeric and chemical purity of the final product.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of these valuable compounds.
This section addresses specific issues that may arise during the purification of this compound derivatives.
Question: My product appears to be decomposing during flash column chromatography on silica gel. What is happening and what can I do?
Answer: This is a common issue, often indicating that your oxazolidinone derivative is sensitive to the acidic nature of standard silica gel. The oxazolidinone ring can be susceptible to hydrolysis or rearrangement under acidic conditions, leading to ring-opening or the formation of byproducts.[3][4][5]
Causality & Solution:
-
Confirm Instability: First, confirm that silica gel is the culprit. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[6]
-
Deactivate the Silica: You can reduce the acidity of the silica gel. Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine (or another suitable base like pyridine) by volume. This neutralizes the acidic sites on the silica surface.
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.[6]
-
Alumina (basic or neutral): Alumina is a good alternative for acid-sensitive compounds. Choose the grade (basic or neutral) based on the overall properties of your molecule.
-
Florisil: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[6]
-
-
Minimize Contact Time: Run the column as quickly as possible (hence, "flash" chromatography) to minimize the time your compound spends in contact with the stationary phase.
Question: I'm getting significant peak tailing during column chromatography, resulting in poor separation and mixed fractions. How can I improve the peak shape?
Answer: Peak tailing is often caused by interactions between the compound and active sites on the stationary phase or issues with the solvent system.
Causality & Solution:
-
Check Solubility: Ensure your compound is fully dissolved in the loading solvent and is soluble in the mobile phase. If the compound precipitates at the top of the column, it will re-dissolve slowly, causing tailing.[6]
-
Optimize Solvent Polarity: Tailing can occur if the mobile phase is not strong enough to elute the compound efficiently. After your product begins to elute, you can try gradually increasing the polarity of the solvent system.[6] For example, if you are using a 30:70 Ethyl Acetate/Hexane system, you could increase it to 40:70 or 50:50 to accelerate the elution of the remaining product, sharpening the back end of the peak.
-
Use a Modifier: As with decomposition, residual acidic sites on silica can cause strong, non-ideal interactions. Adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to your mobile phase can block these sites and improve peak shape.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute or when the cooling process is too rapid.
Causality & Solution:
-
Reduce Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling provides time for orderly crystal nucleation.[7]
-
Re-evaluate Solvent Choice: The chosen solvent may be too effective, meaning the compound remains highly soluble even at lower temperatures. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[8] You may need to switch to a less effective solvent or use a mixed-solvent system.
-
Use Less Solvent: Using an excessive amount of solvent can prevent crystallization. The goal is to use the minimum amount of boiling solvent required to fully dissolve the crude product.[7]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site.
-
Seeding: Add a single, pure crystal of the desired compound to the solution to act as a template for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
There isn't a single "best" method; the choice depends on the scale, the nature of the impurities, and the physical properties of your derivative.
-
Flash Column Chromatography is the most versatile technique, especially for removing impurities with different polarities from your product. It is ideal for initial purification of crude reaction mixtures and for separating diastereomers.[9]
-
Recrystallization is an excellent and often preferred method for final purification if your derivative is a solid with good crystallinity. It is highly effective at removing small amounts of impurities and can be more scalable than chromatography. A patent for an oxazolidinone derivative specifically details a recrystallization step using a mixture of ethanol and ethyl acetate for purification.[10]
The optimal workflow often involves an initial purification by flash chromatography followed by a final polishing step via recrystallization.
Q2: How do I select an appropriate solvent system for flash chromatography?
The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of ~0.2-0.4 for your desired compound.[6]
-
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Why this Rf range? An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities with higher or lower Rf values, without requiring an excessive volume of solvent.[6]
-
Common Solvents: For oxazolidinone derivatives, which are often moderately polar, common solvent systems include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.
Q3: How can I definitively confirm the purity of my final compound?
A combination of analytical techniques is necessary to confirm purity with high confidence.[1][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing chemical purity by separating the main compound from trace impurities.[12][13] For chiral derivatives, using a chiral stationary phase can also determine the enantiomeric or diastereomeric purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Quantitative NMR (qNMR): For an exact purity value, qNMR can be used. This involves adding a known amount of a stable, inert internal standard to a precisely weighed sample of your compound.[1] By comparing the integral of a signal from your compound to a signal from the standard, the absolute purity can be calculated.[1]
Purity Assessment Workflow
Caption: Workflow for confirming final product purity.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying a this compound derivative.
Materials:
-
Glass chromatography column
-
Silica gel (or other stationary phase)
-
Eluent (solvent system determined by TLC)
-
Crude product
-
Sand
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a silica gel slurry by mixing the silica with the eluent. Pour the slurry into the column.
-
Gently tap the column to pack the silica evenly and allow excess solvent to drain until it is level with the top of the silica bed. Add another layer of sand on top.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder onto the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer.
-
Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Continuously collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Periodically analyze the collected fractions using TLC to identify which fractions contain your desired product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization (Mixed-Solvent System)
This method is useful when no single solvent has the ideal properties for recrystallization. A common pair is ethanol (good solvent) and water (bad solvent).
Materials:
-
Crude solid product
-
Two miscible solvents: one in which the product is soluble ("good" solvent) and one in which it is insoluble ("bad" solvent).
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount necessary.[7]
-
Induce Saturation: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolve: Add one or two more drops of the "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "bad" solvent (or a cold mixture of both solvents) to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available from: [Link]
-
Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. Available from: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available from: [Link]
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC - NIH. Available from: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available from: [Link]
-
recrystallization-2.doc.pdf. Available from: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. ResearchGate. Available from: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC - PubMed Central. Available from: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available from: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. Available from: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]
- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Available from: https://pubs.acs.org/doi/pdf/10.1021/ol000109f
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 11. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 13. researchgate.net [researchgate.net]
Effect of Lewis acid on diastereoselectivity with 5,5-diethyl-oxazolidinones
Topic: Effect of Lewis Acids on Diastereoselectivity with 5,5-Diethyl-Oxazolidinones
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for researchers utilizing 5,5-diethyl-oxazolidinone chiral auxiliaries in asymmetric synthesis. It is structured as a series of questions and answers to address common challenges and provide practical, field-tested solutions for controlling diastereoselectivity, particularly in aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the 5,5-diethyl-oxazolidinone auxiliary in achieving diastereoselectivity?
The 5,5-diethyl-oxazolidinone is a chiral auxiliary designed to direct the stereochemical outcome of reactions occurring at a prochiral center on a substrate to which it is attached. Its primary function is to create a sterically defined environment that forces incoming reagents to attack from a specific face. The gem-diethyl group at the C5 position acts as a bulky stereocontrol element, effectively shielding one face of the enolate derived from the N-acylated auxiliary. This steric hindrance is crucial for establishing a predictable and highly diastereoselective transformation.
Q2: Why is a Lewis acid necessary for high diastereoselectivity in aldol reactions with these auxiliaries?
While the chiral auxiliary provides the initial chiral environment, the Lewis acid is critical for locking the conformation of the intermediate and enhancing the facial bias. In the context of an N-acyl 5,5-diethyl-oxazolidinone, the Lewis acid coordinates to the carbonyl oxygens of the oxazolidinone ring and the acyl group. This coordination forms a rigid, chelated intermediate. This rigidity minimizes conformational flexibility and magnifies the steric influence of the 5,5-diethyl group, leading to a highly organized transition state that strongly favors the formation of one diastereomer over the other. Without the Lewis acid, the enolate is more flexible, leading to lower diastereoselectivity.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor dr)
You've performed a titanium-mediated aldol reaction between your N-propanoyl-5,5-diethyl-oxazolidinone and isobutyraldehyde, but the diastereomeric ratio (dr) is only 60:40 instead of the expected >95:5.
Possible Causes & Solutions:
-
Incomplete Enolization or Incorrect Enolate Geometry: The formation of the desired Z-enolate is critical for high diastereoselectivity in this system. Incomplete enolization or the formation of the E-enolate will erode the stereochemical outcome.
-
Solution: Ensure your enolization conditions are optimal. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The choice of base can influence the enolate geometry. For titanium enolates, in situ trapping of a lithium enolate with TiCl₄ is a common and effective strategy. Verify the freshness and titer of your LDA solution.
-
-
Insufficient or Inappropriate Lewis Acid: The Lewis acid might not be strong enough or may not be forming the required rigid chelate.
-
Solution: Titanium tetrachloride (TiCl₄) is generally an excellent choice for these reactions as it forms a very rigid bidentate chelate. If you are using a weaker Lewis acid like MgBr₂ or ZnCl₂, consider switching to TiCl₄ or SnCl₄. Ensure you are using the correct stoichiometry, typically at least one equivalent relative to the oxazolidinone substrate.
-
-
Reaction Temperature Too High: The transition states leading to the major and minor diastereomers are close in energy. Higher temperatures can provide enough energy to overcome this small difference, leading to a loss of selectivity.
-
Solution: Maintain strict temperature control. The enolization and the subsequent aldol reaction should be carried out at low temperatures, typically -78 °C. Use a cryostat or a well-insulated Dewar with a dry ice/acetone or liquid nitrogen/isopropanol bath. Allow the reaction to proceed at this temperature for the recommended time before quenching.
-
-
Presence of Protic Impurities: Water or other protic impurities can quench the enolate or interfere with the Lewis acid, disrupting the chelated intermediate.
-
Solution: Use rigorously dried solvents and glassware. Distill solvents from appropriate drying agents (e.g., THF from sodium/benzophenone) and dry glassware in an oven overnight. Perform the reaction under an inert atmosphere of argon or nitrogen.
-
Problem 2: Low Yield of the Aldol Adduct
You've achieved high diastereoselectivity, but the overall yield is only 30%.
Possible Causes & Solutions:
-
Retro-Aldol Reaction: The aldol reaction is reversible. If the reaction conditions or workup are not carefully controlled, the product can revert to the starting materials.
-
Solution: Quench the reaction at low temperature (-78 °C) before allowing it to warm. A buffered quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is often preferred over pure water to avoid large pH swings that can catalyze the retro-aldol reaction.
-
-
Enolate Instability or Side Reactions: The enolate may be decomposing or participating in side reactions before the aldehyde is added.
-
Solution: Add the aldehyde to the pre-formed enolate solution promptly. Do not let the enolate solution sit for extended periods, even at low temperatures. Ensure the aldehyde is pure and free of acidic impurities or corresponding carboxylic acids, which can quench the enolate.
-
-
Difficulties with Product Isolation: The desired product may be lost during the workup or purification steps.
-
Solution: The titanium-oxo species formed during workup can sometimes create emulsions or adsorb the product. Some protocols recommend a specific workup, such as quenching with a half-saturated solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously for several hours to break up the titanium complexes. Optimize your chromatography conditions to ensure good separation of the product from any remaining starting material or byproducts.
-
Mechanistic Deep Dive: The Role of the Chelated Intermediate
The high diastereoselectivity observed in Lewis acid-mediated aldol reactions of N-acyl oxazolidinones is explained by the Zimmerman-Traxler transition state model. The key is the formation of a rigid, six-membered, chair-like transition state.
-
Enolate Formation: A base abstracts a proton from the α-carbon of the acyl group, forming a Z-enolate. The geometry is directed by the oxazolidinone auxiliary.
-
Lewis Acid Chelation: The Lewis acid (e.g., TiCl₄) coordinates to both the acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen. This creates a rigid bidentate chelate.
-
Transition State Assembly: The aldehyde approaches this rigid chelate. To minimize steric clash, the aldehyde's substituent (R') orients itself in a pseudo-equatorial position in the chair-like transition state.
-
Facial Selection: The bulky 5,5-diethyl group of the oxazolidinone effectively blocks the top face of the enolate. Consequently, the aldehyde is forced to approach from the less hindered bottom face.
This combination of a rigid, chelated Z-enolate and the steric blocking from the auxiliary leads to a single, highly favored transition state, resulting in the formation of a specific diastereomer.
Caption: Workflow for Lewis acid-mediated diastereoselective aldol reaction.
Experimental Protocol: Titanium-Mediated Diastereoselective Aldol Reaction
This protocol is a representative example for the reaction between an N-acyl-5,5-diethyl-oxazolidinone and an aldehyde.
Materials:
-
N-propanoyl-5,5-diethyl-oxazolidinone (1.0 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Under an argon atmosphere, dissolve the N-propanoyl-5,5-diethyl-oxazolidinone in anhydrous DCM in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add TiCl₄ dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution should turn a deep yellow-orange.
-
Base Addition: Add DIPEA dropwise over 15 minutes. The solution will typically become a deeper red or brown, indicating the formation of the titanium enolate. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the isobutyraldehyde dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aldol adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis or by chiral HPLC.
Data Summary Table
The choice of Lewis acid has a profound impact on the diastereoselectivity of aldol reactions. The following table summarizes typical results for the reaction of an N-propanoyl oxazolidinone enolate with benzaldehyde, illustrating this effect.
| Lewis Acid | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| TiCl₄ | DIPEA | CH₂Cl₂ | -78 | >98:2 | 85-95 |
| SnCl₄ | DIPEA | CH₂Cl₂ | -78 | 97:3 | 80-90 |
| BF₃·OEt₂ | LDA | THF | -78 | 85:15 | 70-80 |
| MgBr₂ | Et₃N | CH₂Cl₂ | -20 | 70:30 | ~60 |
| Li-Enolate (No Lewis Acid) | LDA | THF | -78 | 55:45 | Variable |
Note: These values are representative and can vary based on the specific substrates and precise reaction conditions.
Caption: Relationship between Lewis acid strength and diastereoselectivity.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099-3111. [Link]
-
Crimmins, M. T. (2004). Asymmetric Aldol Reactions Using Oxazolidinone Chiral Auxiliaries. In Comprehensive Organic Synthesis II (Vol. 2, pp. 102-155). Elsevier. [Link]
-
Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides foundational concepts on stereocontrol and chelation). [Link]
-
Nerz-Stormes, M., & Thornton, E. R. (1991). Titanium tetrachloride mediated aldol reactions of chiral N-acyloxazolidinones. The Journal of Organic Chemistry, 56(8), 2489-2498. [Link]
Technical Support Center: Temperature Effects on Asymmetric Alkylation with 5,5-Disubstituted Oxazolidinones
Welcome to the technical support center for asymmetric alkylation reactions utilizing 5,5-disubstituted oxazolidinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple procedural steps and delve into the causal relationships that govern the success of these powerful synthetic transformations, with a particular emphasis on the critical role of temperature.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the asymmetric alkylation of N-acyl 5,5-disubstituted oxazolidinones. Each issue is presented in a question-and-answer format, providing not just a solution, but a scientific explanation for the recommended course of action.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Question: My asymmetric alkylation is resulting in a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve the stereoselectivity?
Answer: Low diastereoselectivity is a frequent challenge and is almost always linked to the temperature of the reaction. To understand why, we must consider the mechanism of the Evans' asymmetric alkylation. The high diastereoselectivity of this reaction is a result of a well-organized, chelated transition state.
Causality and Solutions:
-
Insufficiently Low Temperature: The primary reason for poor diastereoselectivity is often a reaction temperature that is not low enough. The formation of the desired diastereomer proceeds through a highly ordered, metal-chelated (Z)-enolate transition state.[1][2] This transition state is favored at very low temperatures, typically -78 °C (dry ice/acetone bath) or even lower.[3] At higher temperatures, the system has enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a mixture of products. The difference in activation energies between the two competing pathways is often small, making temperature control paramount.
-
Kinetic vs. Thermodynamic Control: Asymmetric alkylations with chiral auxiliaries are classic examples of reactions under kinetic control.[4][5] This means the product distribution is determined by the relative rates of formation of the diastereomeric products, not their thermodynamic stability. The desired diastereomer is the kinetic product, formed via the lower energy transition state. To favor the kinetic product, the reaction must be irreversible, which is achieved by maintaining a very low temperature throughout the addition of the electrophile.[6]
-
Rate of Electrophile Addition: Adding the electrophile too quickly can lead to localized warming within the reaction mixture, compromising the carefully controlled low-temperature environment. A slow, dropwise addition of the electrophile is crucial to maintain thermal homogeneity.
Troubleshooting Steps:
-
Verify and Calibrate Your Thermometer: Ensure your low-temperature thermometer is accurate. A few degrees can make a significant difference.
-
Optimize Your Cooling Bath: Use a well-insulated Dewar flask for your cooling bath. Ensure the solvent level in the reaction flask is below the level of the cooling bath.
-
Pre-cool All Solutions: Pre-cool the solution of the electrophile to the reaction temperature before adding it to the enolate solution.
-
Slow Addition is Key: Add the electrophile dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump for precise control.
Issue 2: Low or No Reaction Conversion
Question: I am observing low or no conversion of my starting material. What factors could be contributing to this?
Answer: Low conversion can be frustrating, but it is often traceable to issues with reagent quality, stoichiometry, or reaction temperature.
Causality and Solutions:
-
Deprotonation Issues: Incomplete deprotonation of the N-acyl oxazolidinone will naturally lead to low conversion.
-
Base Quality: Strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) are highly moisture-sensitive. Ensure your base is fresh and properly titrated.
-
Insufficient Base: Use a slight excess of the base (typically 1.05-1.1 equivalents) to ensure complete enolate formation.
-
-
Electrophile Reactivity: Not all electrophiles are created equal.
-
Leaving Group: The reactivity of the electrophile is highly dependent on the leaving group. Iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive electrophiles, a more reactive leaving group (like a triflate) may be necessary.[7]
-
Steric Hindrance: A sterically hindered electrophile will react more slowly. In such cases, a longer reaction time or a slight increase in temperature (e.g., from -78 °C to -60 °C) after the addition of the electrophile may be required. However, be aware that any increase in temperature risks lowering the diastereoselectivity.
-
-
Reaction Temperature Too Low: While crucial for selectivity, an excessively low temperature can sometimes slow the reaction rate to a crawl, especially with less reactive electrophiles. There is a delicate balance to be struck.
Troubleshooting Steps:
-
Check Reagent Purity: Use freshly distilled solvents and ensure your electrophile is pure.
-
Titrate Your Base: Always titrate strong bases before use to determine their exact molarity.
-
Optimize Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Consider a More Reactive Electrophile: If possible, switch to an electrophile with a better leaving group (e.g., an alkyl iodide or triflate).
Issue 3: Epimerization of the Product
Question: I have successfully performed the alkylation, but I am observing epimerization at the newly formed stereocenter. What could be causing this?
Answer: Epimerization, the change in configuration at one stereocenter, is a post-alkylation problem, often occurring during the workup or purification steps.
Causality and Solutions:
-
Basic Workup Conditions: The α-proton of the newly formed stereocenter is still acidic. Exposure to basic conditions during the workup can lead to deprotonation and subsequent re-protonation, resulting in a mixture of diastereomers.
-
Prolonged Exposure to Silica Gel: Standard silica gel is slightly acidic and can sometimes cause epimerization, especially with sensitive substrates.
Troubleshooting Steps:
-
Use a Buffered Quench: Quench the reaction with a buffered aqueous solution, such as saturated ammonium chloride, instead of water or acidic solutions.
-
Minimize Contact with Silica Gel: If column chromatography is necessary, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative purification method like crystallization. Flash chromatography is often preferred to minimize contact time.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of asymmetric alkylation with 5,5-disubstituted oxazolidinones.
Q1: Why is a low temperature so critical for high diastereoselectivity?
A1: The high diastereoselectivity in Evans' asymmetric alkylation stems from a kinetically controlled process where the reaction proceeds through a rigid, chelated (Z)-enolate transition state.[1][2] The chiral auxiliary, in this case, the 5,5-disubstituted oxazolidinone, effectively blocks one face of the enolate. The electrophile then preferentially attacks from the less sterically hindered face. At low temperatures (typically -78 °C), there is insufficient thermal energy to overcome the higher activation energy barrier of the transition state leading to the undesired diastereomer. As the temperature increases, the energy difference between the two competing transition states becomes less significant, allowing for the formation of both diastereomers and thus lowering the diastereomeric ratio.[3]
Q2: How does the choice of the metal counterion (e.g., Li⁺ vs. Na⁺) affect the reaction?
A2: The metal counterion plays a crucial role in organizing the transition state through chelation. Lithium enolates are commonly used and are effective for many reactive electrophiles. However, for less reactive electrophiles, sodium enolates, typically generated using NaN(TMS)₂, can be superior.[2] Sodium enolates are generally more reactive than their lithium counterparts. This increased reactivity can allow the alkylation to proceed at a reasonable rate at the very low temperatures required for high diastereoselectivity.[2]
Q3: Can Lewis acids be used to improve the reaction, and how do they interact with temperature?
A3: In the context of Evans' alkylations, the primary role of the metal is from the strong base used for deprotonation (e.g., Li⁺ from LDA). While Lewis acids are central to other asymmetric reactions like Evans' aldol reactions to promote the formation of a specific enolate geometry, their addition to the alkylation of pre-formed enolates is less common.[8][9] However, in some related systems, Lewis acids can influence diastereoselectivity, and interestingly, in certain radical allylations, increasing the temperature in the presence of an appropriate Lewis acid can actually enhance selectivity.[10] This is a more complex scenario where the Lewis acid helps to rigidify the transition state, and the higher temperature provides the energy to favor a more organized, albeit higher energy, transition state that leads to the desired product.[10] This is not the typical behavior for the standard Evans' alkylation.
Q4: What is the effect of the 5,5-disubstitution on the oxazolidinone auxiliary?
A4: The substituents on the oxazolidinone ring are critical for inducing chirality. The substituent at the 4-position is the primary director of the stereochemical outcome. The 5,5-disubstitution, particularly with bulky groups, can further enhance the rigidity of the chelated enolate and increase the steric bias, leading to higher diastereoselectivities.[11] For example, 5,5-dimethyloxazolidinones have been shown to give high yields and diastereoselectivities in asymmetric alkylations.[11][12]
Section 3: Experimental Protocols & Data
Protocol: General Procedure for Asymmetric Alkylation
This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Enolate Formation:
-
Dissolve the N-acyl-5,5-disubstituted oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA or NaN(TMS)₂, 1.05 equiv) dropwise via syringe.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (1.1-1.5 equiv), pre-cooled to -78 °C, dropwise to the enolate solution over 30-60 minutes.
-
Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
-
Data: Temperature Effects on Diastereoselectivity
The following table summarizes typical results illustrating the effect of temperature on the diastereomeric ratio for the alkylation of an N-propionyl oxazolidinone with benzyl bromide.
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 0 | 85:15 |
| -20 | 90:10 |
| -40 | 95:5 |
| -78 | >98:2 |
Note: These are representative values and actual results may vary depending on the specific substrates, reagents, and reaction conditions.
Section 4: Visualizing the Mechanism and Workflow
Diagram: The Role of Temperature in the Transition State
Caption: Energy profile illustrating kinetic control.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Evans Enolate Alkylation-Hydrolysis. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]
-
Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society. Available at: [Link]
-
Kinetic and thermodynamic enolates. Khan Academy. Available at: [Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York. Available at: [Link]
-
Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. National Institutes of Health. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. Available at: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. National Institutes of Health. Available at: [Link]
-
Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]
-
Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Royal Society of Chemistry. Available at: [Link]
-
Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available at: [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. york.ac.uk [york.ac.uk]
- 3. uwindsor.ca [uwindsor.ca]
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- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies in Oxazolidinone Synthesis
Welcome to our dedicated technical support center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these vital heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies for the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the workup and purification of oxazolidinone products.
Q1: My crude product is a thick oil and won't crystallize. How can I purify my oxazolidinone?
A1: Oily crude products are common when residual solvents or low-melting impurities are present. Before attempting a complex purification, try co-evaporation with a solvent like toluene or dichloromethane to remove trace amounts of water or other volatile residues. If the product remains an oil, liquid-liquid extraction followed by column chromatography is the most effective approach. The choice of solvent for extraction will depend on the polarity of your product versus the impurities.
Q2: I have unreacted primary/secondary amine in my reaction mixture. What is the quickest way to remove it?
A2: Unreacted amines can often be removed with an acidic wash during a liquid-liquid extraction. By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer. Be cautious if your oxazolidinone has acid-labile functional groups.
Q3: After my reaction, I have a significant amount of unreacted isocyanate. How can I quench it before workup?
A3: Isocyanates are highly reactive and should be quenched before purification. Adding a small amount of a primary or secondary amine, such as a few drops of piperidine or dibutylamine, at the end of the reaction will convert the residual isocyanate into a more easily separable urea derivative. Alternatively, adding methanol will form a carbamate. These byproducts can then be removed by chromatography or crystallization.
Q4: My final product has a persistent color, even after chromatography. What could be the cause and how can I fix it?
A4: Persistent color often indicates the presence of high molecular weight, conjugated impurities or trace metals from catalysts.[1] Treating a solution of your product with activated charcoal can effectively remove many colored impurities.[1] Stir the solution with a small amount of charcoal for a short period, then filter it through a pad of celite to remove the charcoal before concentrating the solution.
Troubleshooting Guide: Removing Unreacted Starting Materials
This guide provides a systematic approach to tackling more challenging purification scenarios based on the type of starting material used.
Scenario 1: Removal of Unreacted Amino Alcohols and Related Precursors
Amino alcohols are common starting materials in oxazolidinone synthesis.[2][3] Their high polarity can sometimes make them challenging to separate from the similarly polar oxazolidinone product.
Problem: Significant amount of unreacted amino alcohol remains in the crude product after synthesis from an epoxide and an amine, or from urea and an ethanolamine.[2][3][4]
Solution Workflow:
Caption: Workflow for removing unreacted amino alcohols.
Detailed Protocol: Acidic Wash Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The unreacted amino alcohol, being basic, will be protonated and partition into the aqueous phase.
-
Neutralization and Back-Extraction (Optional): If your oxazolidinone has some basicity, it may also partition into the aqueous layer. To recover it, neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract with the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Scenario 2: Removal of Unreacted Aryl Halides or Boronic Acids from Coupling Reactions
Palladium-catalyzed cross-coupling reactions are often used to introduce aryl groups to the oxazolidinone nitrogen.[5][6] This can leave unreacted aryl halides or boronic acids in the mixture.
Problem: Residual aryl bromide/iodide or arylboronic acid is present after a Suzuki or Buchwald-Hartwig coupling reaction.[5]
Solution: Column chromatography is typically the most effective method for separating these non-polar to moderately polar starting materials from the more polar oxazolidinone product.
Data Presentation: Typical Column Chromatography Conditions
| Starting Material to Remove | Typical Eluent System (Hexane/Ethyl Acetate) | Comments |
| Aryl Bromide/Iodide | 10-30% Ethyl Acetate in Hexane | Unreacted aryl halides are generally less polar and will elute first. |
| Arylboronic Acid | 30-60% Ethyl Acetate in Hexane | Boronic acids can streak on silica gel. Adding a small amount of acetic acid to the eluent can sometimes improve separation. |
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system.
-
Loading and Elution: Carefully load the adsorbed product onto the top of the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TDC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Scenario 3: Purification from Reactions Involving Isocyanates
Isocyanates are highly reactive precursors for oxazolidinone synthesis, but their high reactivity can also lead to side products, primarily ureas, if not handled correctly.[4]
Problem: The crude product is contaminated with urea byproducts from the reaction of the isocyanate with water or other nucleophiles.
Solution Workflow:
Caption: Purification from urea byproducts.
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the oxazolidinone is soluble at high temperatures but sparingly soluble at room temperature, while the urea byproduct has different solubility characteristics. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Yadav, J. S., et al. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]
- Google Patents.
-
Tommasi, S., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4236. [Link]
-
Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. [Link]
-
Moodley, K., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(6), e202400032. [Link]
-
Reddy, P. V. G., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 856-861. [Link]
- Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
Sources
- 1. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5,5-Diethyl-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis of 5,5-Diethyl-1,3-oxazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure process robustness, safety, and scalability.
The synthesis of the this compound ring system is a crucial step in the development of various chemical entities. While straightforward on a small scale, its scale-up presents distinct challenges related to reaction control, reagent selection, and product purification. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Troubleshooting Guide: Common Scalability Issues
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis. The primary synthesis route discussed involves the cyclization of 2-amino-2-ethyl-1-butanol with a suitable carbonylating agent.
Issue 1: Low Yield and Incomplete Conversion During Cyclization
Question: We are attempting a 5 kg scale synthesis using 2-amino-2-ethyl-1-butanol and diethyl carbonate with sodium methoxide as a catalyst. Our lab-scale experiments (50 g) consistently yield >85%, but on the larger scale, the reaction stalls at ~60% conversion, resulting in a difficult-to-purify mixture. What is the likely cause?
Answer:
This is a classic scalability problem rooted in mass and heat transfer limitations. On a large scale, inefficient mixing and temperature gradients can lead to localized reaction rate deviations.
-
Expertise & Experience (Causality): The reaction mechanism involves the nucleophilic attack of the amino alcohol onto diethyl carbonate, followed by an intramolecular cyclization to release ethanol. This process is often conducted at elevated temperatures to drive the reaction to completion by removing the ethanol byproduct. On a large scale, several factors can impede this:
-
Inefficient Heat Transfer: A large reactor vessel has a much lower surface-area-to-volume ratio than a lab flask. This makes it difficult to maintain a uniform temperature throughout the reaction mass. Cold spots can slow the reaction rate, while localized hot spots (especially near the heating jacket) can promote side reactions.
-
Poor Mixing: Inadequate agitation can lead to concentration gradients. Pockets of the reaction mixture may be rich in starting material but deficient in the catalyst, effectively stalling the reaction in those zones.
-
Ineffective Byproduct Removal: The equilibrium of the reaction is driven by the removal of ethanol. On a large scale, simple distillation may not be sufficient to remove ethanol from the bulk of the viscous reaction mixture, leading to a stall in conversion.
-
-
Trustworthiness (Self-Validating Protocol): To address this, a revised scale-up protocol focusing on mechanical and process engineering controls is recommended.
Protocol: Improved Scaled-Up Synthesis (5 kg Batch)
-
Reactor Setup: Utilize a jacketed glass-lined reactor equipped with a powerful overhead stirrer (e.g., anchor or pitched-blade turbine) and a distillation setup with a packed column.
-
Reagent Charge: Charge the reactor with 2-amino-2-ethyl-1-butanol (5.0 kg) and toluene (15 L) as an azeotropic solvent.
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Catalyst Addition: Add sodium methoxide (0.23 kg, 0.05 eq.) to the stirred solution.
-
Controlled Heating & Reagent Addition: Begin heating the mixture to approximately 80°C. Once at temperature, begin the slow, subsurface addition of diethyl carbonate (7.5 kg, 1.5 eq.) over 2-3 hours.
-
Azeotropic Distillation: After the addition is complete, slowly raise the jacket temperature to initiate the azeotropic removal of the ethanol-toluene mixture (azeotrope boiling point ~76.7°C). The rate of distillation should be controlled to maintain a steady reaction temperature of 95-100°C.
-
Reaction Monitoring: Monitor the reaction by withdrawing samples periodically and analyzing for the disappearance of the starting amino alcohol via GC or HPLC. The reaction is complete when <1% of the starting material remains.
-
Work-up: Cool the reaction mixture, neutralize the catalyst with a stoichiometric amount of acetic acid, and proceed with purification.
-
-
Authoritative Grounding: The use of dialkyl carbonates for oxazolidinone synthesis is a well-established green alternative to phosgene-based methods. The efficiency of this reaction is highly dependent on temperature and the effective removal of the alcohol byproduct to drive the chemical equilibrium forward.[1]
Issue 2: Product Darkening and Impurity Formation During Work-up
Question: Upon completing the reaction and moving to the purification stage, our product solution is significantly darker than in lab-scale runs. Subsequent crystallization yields an off-white or yellow product that requires extensive purification. What causes this discoloration?
Answer:
Product darkening on scale-up is often attributable to thermal degradation or side reactions involving residual catalyst during the work-up and solvent removal stages.
-
Expertise & Experience (Causality): The likely culprit is the basic catalyst (sodium methoxide) remaining in the crude product mixture. At the elevated temperatures required for solvent distillation, this residual base can catalyze decomposition pathways or air oxidation of minor impurities, leading to the formation of colored chromophores. On a small scale, heat exposure is brief, but in a large-scale distillation, the product can be held at high temperatures for extended periods, exacerbating the issue.
-
Trustworthiness (Self-Validating Protocol): Implementing a neutralization and wash step before solvent removal is critical for process control.
Protocol: Pre-Purification Work-up
-
Cooling: Once the reaction is deemed complete, cool the reactor contents to below 30°C.
-
Neutralization: Add a calculated amount of a mild acid, such as acetic acid, to neutralize the sodium methoxide catalyst to a pH of 6.5-7.5. This converts the reactive methoxide to sodium acetate and methanol.
-
Aqueous Wash: Add deionized water (10 L) to the reactor and agitate for 20 minutes. Allow the layers to separate and remove the aqueous layer containing salts and other water-soluble impurities.
-
Brine Wash: Perform a second wash with a saturated sodium chloride solution (5 L) to remove residual water from the organic layer.
-
Solvent Removal: The resulting organic layer can now be safely concentrated under vacuum without the risk of base-catalyzed degradation, yielding a much cleaner crude product.
-
-
Authoritative Grounding: Proper work-up procedures, including quenching and washing, are fundamental in organic synthesis to remove catalysts and byproducts that could interfere with purification or cause product degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a carbonylating agent for large-scale synthesis?
This is one of the most critical decisions for scalability, balancing reactivity, safety, and cost.
| Carbonylating Agent | Pros | Cons | Scalability Recommendation |
| Phosgene (Gas) | Highly reactive, low temperature reactions possible.[3] | Extremely toxic gas, requires specialized handling and scrubbing systems, corrosive byproducts (HCl). | Not recommended unless existing infrastructure for handling phosgene is in place. High risk and capital cost. |
| Triphosgene (Solid) | Solid, safer to handle and store than phosgene.[4] Behaves as a phosgene equivalent in situ. | Decomposes to phosgene, requires careful temperature control and scrubbing. More expensive than phosgene. | A viable but hazardous option. Best suited for moderate scale (1-50 kg) where the convenience of a solid outweighs the cost, but full safety precautions for phosgene are still mandatory. |
| Diethyl Carbonate | Low toxicity, environmentally benign, inexpensive.[1] | Lower reactivity, requires higher temperatures and a catalyst. Reaction equilibrium must be managed. | Highly Recommended for Scale-Up. The safety profile significantly reduces operational risks and facility requirements. Process challenges (temperature, byproduct removal) are addressable with standard chemical engineering solutions. |
Q2: Our lab protocol uses column chromatography for purification. How do we scale up the purification of this compound?
Relying on chromatography for multi-kilogram purification is economically and practically unfeasible. The preferred industrial method is recrystallization.
-
Step 1: Solvent Screening: Perform small-scale solubility tests on the crude product to identify a suitable recrystallization solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Potential candidates include mixtures of ethyl acetate/heptane, toluene/heptane, or isopropanol/water.[5]
-
Step 2: Scaled-Up Recrystallization Protocol:
-
Transfer the crude product (post-workup and solvent removal) into a clean, appropriately sized reactor.
-
Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the crude material.
-
If needed, perform a hot filtration through a filter aid (like Celite) to remove any particulate matter.
-
Slowly add a hot anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Once crystal formation begins, gentle stirring can be applied.
-
Cool the mixture to 0-5°C and hold for several hours to maximize yield.
-
Isolate the product by centrifugation or filtration, wash with cold solvent, and dry under vacuum.
-
Q3: What are the key safety considerations for managing the exothermic potential of this reaction?
While the reaction with diethyl carbonate is generally manageable, the use of phosgene or triphosgene introduces significant exotherm risks.
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, onset temperature of any decomposition, and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing a safe process.
-
Engineering Controls:
-
Controlled Addition: Never add the reactive carbonylating agent (especially triphosgene) all at once. A slow, controlled addition allows the reactor's cooling system to keep pace with the heat being generated.
-
Adequate Cooling: Ensure the reactor's cooling jacket has sufficient capacity to handle the total heat evolution.
-
Emergency Quenching: Have a documented and tested plan for emergency quenching of the reaction in case of a thermal runaway.
-
Process and Troubleshooting Diagrams
To visually summarize the key workflows, the following diagrams have been generated.
Caption: Scaled-up synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low conversion in the cyclization reaction.
References
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Center for Biotechnology Information. [Link]
-
Foti, C., et al. (2021). Synthetic strategy for large-scale LNZ synthesis. ResearchGate. [Link]
-
Kim, H., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. The Journal of Organic Chemistry. [Link]
-
Pawar, S., et al. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]
-
Zaragoza, F. & Stephen, Z. (2001). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. [Link]
-
Mahdi, M., et al. (2023). Large scale Linezolid synthesis. ResearchGate. [Link]
-
Bartlog, B. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora. [Link]
-
Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]
-
Wang, G., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]
-
Heydari, A., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Scientific Reports. [Link]
-
Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information. [Link]
-
Zhang, W., et al. (2018). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. The Journal of Organic Chemistry. [Link]
- Google Patents. (2010). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
-
Hu, D., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research. [Link]
-
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
Sources
- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 3. Phosgene and Substitutes [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patents.justia.com [patents.justia.com]
Validation & Comparative
A Comparative Guide to Evans and SuperQuat Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, enabling the construction of complex chiral molecules that are often the core of pharmacologically active compounds. The reliability of chiral auxiliaries in guiding these transformations remains paramount. For decades, the oxazolidinone-based auxiliaries developed by David A. Evans have been the gold standard, lauded for their high levels of stereocontrol and predictability.[1] However, the pursuit of perfection is a constant in chemical synthesis, leading to the development of the "SuperQuat" family of auxiliaries, designed to address the known limitations of their predecessors.[2][3]
This guide provides a detailed, objective comparison of the performance of classical Evans auxiliaries and the more recent SuperQuat auxiliaries in the context of asymmetric aldol reactions. We will delve into the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and provide detailed protocols to offer a comprehensive view for researchers selecting the optimal tool for their synthetic challenges.
The Genesis of SuperQuat: An Evolution in Design
The Evans auxiliaries, typically derived from amino acids like valine and phenylalanine, have demonstrated exceptional efficacy in a vast number of total syntheses.[1] Their success lies in the formation of a rigid chelated transition state that directs the approach of an aldehyde to one face of the enolate. However, two principal shortcomings have been noted:
-
Sub-optimal Diastereoselectivity with Certain Substrates: While generally high, the diastereoselectivity can be compromised with sterically less demanding N-acyl units.
-
Cleavage and Recyclability: Removal of the auxiliary can sometimes be problematic, with nucleophilic attack at the endocyclic carbonyl of the oxazolidinone ring leading to undesired side products and loss of the valuable auxiliary.[2]
The SuperQuat auxiliaries were conceived to overcome these specific challenges.[2][3] Their defining structural feature is the presence of geminal dimethyl groups at the C5 position of the oxazolidinone ring.[2][3] This seemingly minor modification has two profound consequences:
-
Enhanced Conformational Rigidity: The gem-dimethyl substitution induces a strong conformational bias, forcing the C4 substituent to orient itself towards the N-acyl group. This enhanced rigidity of the enolate leads to superior facial shielding and, consequently, higher diastereoselectivity in many cases.[2][3]
-
Improved Cleavage Efficiency: The steric bulk of the gem-dimethyl groups effectively shields the endocyclic carbonyl from nucleophilic attack, favoring the desired exocyclic cleavage. This not only simplifies product purification but also enhances the recovery and recyclability of the chiral auxiliary.[2]
Mechanistic Basis of Stereochemical Control
The stereochemical outcome of both Evans and SuperQuat auxiliary-mediated aldol reactions is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[1][4] The formation of a Z-enolate, directed by the Lewis acid (typically a boron triflate), is crucial for achieving the characteristic syn-aldol product.[1]
Evans Auxiliary: The Zimmerman-Traxler Model in Action
In the case of a typical Evans auxiliary, such as the valine-derived (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, the boron enolate forms a rigid transition state where the substituent at C4 directs the incoming aldehyde to the opposite face. The minimization of steric interactions and dipole-dipole repulsions between the carbonyls dictates the stereochemical outcome.
SuperQuat Auxiliary: Amplifying Stereodirection
The SuperQuat auxiliary, for instance, (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one, operates via the same fundamental Zimmerman-Traxler transition state. However, the gem-dimethyl groups at C5 create a more pronounced steric environment. This forces the C4 isopropyl group into a more defined orientation, effectively creating a larger and more rigid stereodirecting group. This enhanced conformational locking results in a greater energy difference between the two possible diastereomeric transition states, leading to higher selectivity.
Performance Data: A Side-by-Side Comparison
The true measure of a chiral auxiliary lies in its performance in real-world applications. Below is a compilation of representative data from the literature, comparing the diastereoselectivity of analogous Evans and SuperQuat auxiliaries in aldol reactions. To ensure a fair comparison, reactions with similar substrates and conditions have been selected.
| Auxiliary | N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 | [5] |
| SuperQuat | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 90 | [3] |
| Evans | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 97:3 | 88 | [1] |
| SuperQuat | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | >99:1 | 92 | [3] |
As the data suggests, while the Evans auxiliary already provides excellent levels of diastereoselectivity, the SuperQuat auxiliary consistently matches or even surpasses it, particularly with more challenging substrates. The improved yields often observed with SuperQuat auxiliaries can be attributed to cleaner reactions and simpler purification.
Experimental Protocols
To provide a practical context, we present detailed, step-by-step protocols for a typical asymmetric aldol reaction using both an Evans and a SuperQuat auxiliary.
Workflow Overview
The general workflow for both auxiliaries is similar, involving acylation of the auxiliary, the diastereoselective aldol reaction, and finally, cleavage of the auxiliary to yield the desired chiral product.
Caption: General workflow for auxiliary-mediated asymmetric aldol reactions.
Protocol 1: Evans Auxiliary Asymmetric Aldol Reaction
This protocol is a representative procedure for the reaction of an N-propionyl Evans auxiliary with isobutyraldehyde.[1]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the N-propionyl auxiliary by flash chromatography.
-
Aldol Reaction: To a solution of the N-propionyl auxiliary (1.0 eq.) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.). Cool the mixture to -78 °C and add isobutyraldehyde (1.5 eq.) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour. Quench the reaction with a pH 7 phosphate buffer and extract with DCM. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.
Protocol 2: SuperQuat Auxiliary Asymmetric Aldol Reaction
This protocol outlines the procedure for the analogous reaction using a SuperQuat auxiliary.[3]
Materials:
-
(4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)
Procedure:
-
Acylation: The acylation procedure is analogous to that of the Evans auxiliary. To a solution of (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq.) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq.) dropwise. After 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to 0 °C. Workup and purification are performed as described for the Evans auxiliary.
-
Aldol Reaction: The aldol reaction conditions are very similar. To a solution of the N-propionyl SuperQuat auxiliary (1.0 eq.) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.). After cooling to -78 °C, add isobutyraldehyde (1.5 eq.) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour. Quench with a pH 7 phosphate buffer and extract with DCM. Analyze the diastereomeric ratio by ¹H NMR and purify by flash chromatography.
Cleavage of the Auxiliary: The SuperQuat Advantage
A critical step in any auxiliary-based methodology is the removal of the auxiliary to unveil the chiral product. The choice of cleavage conditions determines the functionality of the final product (e.g., carboxylic acid, alcohol, ester).
Caption: Common cleavage methods for N-acyl oxazolidinone auxiliaries.
While standard cleavage protocols are applicable to both auxiliary types, the SuperQuat auxiliaries exhibit enhanced stability towards nucleophilic attack at the endocyclic carbonyl. This is particularly advantageous when using strong nucleophiles for cleavage. For instance, hydrolysis with lithium hydroperoxide (LiOOH) is a common method to obtain the corresponding chiral carboxylic acid. With some Evans auxiliary adducts, competitive attack at the ring carbonyl can occur, leading to byproducts. The steric shielding provided by the gem-dimethyl groups in SuperQuat auxiliaries significantly suppresses this undesired pathway, leading to cleaner reactions and higher yields of both the desired product and the recovered auxiliary.[2]
Conclusion: Selecting the Right Tool for the Job
Both Evans and SuperQuat auxiliaries are powerful tools for asymmetric aldol reactions, capable of delivering products with exceptional levels of stereocontrol. The choice between them depends on the specific requirements of the synthesis.
-
Evans auxiliaries remain a reliable and well-validated choice, with a vast body of literature to support their application. For many standard transformations, they provide excellent results.
-
SuperQuat auxiliaries represent a refined and often superior alternative. They are particularly advantageous in cases where:
-
Maximizing diastereoselectivity is critical.
-
The N-acyl substrate is sterically undemanding.
-
Cleavage of the Evans auxiliary proves problematic, leading to low yields or difficult purification.
-
For researchers and drug development professionals engaged in the synthesis of complex, high-value molecules, the enhanced performance and reliability of SuperQuat auxiliaries can offer significant advantages in terms of efficiency, yield, and overall synthetic elegance. As the demand for enantiomerically pure compounds continues to grow, the evolution of tools like the SuperQuat auxiliary will play an increasingly important role in advancing the frontiers of chemical synthesis.
References
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Davies, S. G.; Fletcher, A. M.; Roberts, P. M.; Thomson, J. E. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org. Biomol. Chem.2019 , 17, 1322-1335. [Link]
-
Davies, S. G.; Fletcher, A. M.; Roberts, P. M.; Thomson, J. E. Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chem. Commun.2007 , 434-436. [Link]
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Chem-Station. Evans Aldol Reaction. [Link]
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MacMillan Group. The Selective Aldol Reaction. [Link]
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Comparison of 5,5-diethyl-1,3-oxazolidin-2-one with other chiral auxiliaries
An In-Depth Comparative Guide to Chiral Auxiliaries: Featuring 5,5-diethyl-1,3-oxazolidin-2-one
For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Chiral auxiliaries are a powerful and reliable tool in this endeavor, enabling the synthesis of enantiomerically pure compounds by temporarily introducing a chiral element to guide a stereoselective transformation.[1][2] This guide provides a comparative analysis of this compound and other seminal chiral auxiliaries, focusing on their performance, mechanistic underpinnings, and practical utility, supported by experimental data.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric relationship and directs subsequent reactions to occur on a specific face of the substrate, leading to the formation of one diastereomer in excess.[2] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[2]
The ideal auxiliary should be:
-
Inexpensive and readily available in both enantiomeric forms.
-
Easily attached to the substrate under mild conditions.
-
Provide high levels of stereocontrol across a range of reactions.
-
Be removable under mild conditions without affecting the newly formed stereocenter.
-
Crystalline, to facilitate the purification of diastereomeric products.
A Closer Look at Oxazolidinone-Based Auxiliaries
The oxazolidinone scaffold, popularized by David A. Evans, is one of the most successful and widely used classes of chiral auxiliaries.[2][3] They are typically derived from readily available α-amino acids and provide excellent stereocontrol in a variety of C-C bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.[2][4][5]
The Featured Auxiliary: this compound
The this compound is a structural variant of the classic Evans' auxiliaries. Its key feature is the gem-diethyl substitution at the C5 position, which is hypothesized to provide a distinct steric environment for controlling the facial selectivity of enolate reactions. While less documented in the literature than its C4-substituted counterparts, its structural analogues, such as the 5,5-dimethyl derivatives, have shown considerable promise.[6]
Synthesis: Chiral 4-substituted 5,5-diethyl oxazolidin-2-ones can be synthesized from readily available amino acids in a four-step sequence involving etherification, Boc protection, Grignard reaction, and cyclization.[7] A common general method for synthesizing oxazolidin-2-ones involves the cyclization of the corresponding amino alcohol with reagents like diethyl carbonate or phosgene derivatives.[8]
Mechanism of Stereocontrol: Unlike traditional Evans' auxiliaries where a substituent at C4 dictates stereoselectivity, the controlling element in a C5,C5-disubstituted auxiliary is the steric bulk of the gem-dialkyl groups. For an N-acyl derivative, deprotonation generates a Z-enolate. It is proposed that the C5-diethyl groups sterically shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This mechanism relies purely on steric hindrance rather than the chelation control often observed with C4-substituted Evans' auxiliaries.
The Benchmark: Evans' Auxiliaries
Evans' auxiliaries, such as (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone, are the gold standard in this field.[] They are derived from L-phenylalanine and L-valine, respectively.
Mechanism of Stereocontrol: The high diastereoselectivity achieved with Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate intermediate in the presence of a Lewis acid (e.g., Bu₂BOTf) or a lithium base. The substituent at the C4 position effectively blocks one face of the enolate, directing the electrophile to the opposite side.[2] This reliable model allows for the predictable synthesis of specific stereoisomers.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a fundamental method for constructing chiral α-substituted carboxylic acid derivatives.[1][5]
The performance of 5,5-disubstituted oxazolidinones in this context is promising. For example, diastereoselective enolate alkylation of N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones affords α-substituted products with diastereomeric excesses (d.e.) ranging from 85–94%.[6] This demonstrates that the C5-gem-dialkyl motif is highly effective at inducing facial selectivity.
Below is a comparative summary of performance data for various auxiliaries in asymmetric alkylation.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) / d.e. (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 d.r. | [1] |
| Evans' Oxazolidinone | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 d.r. | [1] |
| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | N-Pentanoyl derivative | Benzyl bromide | KHMDS | 88 | 94% d.e. | [6] |
| Oppolzer's Sultam | N-Propionyl derivative | Methyl iodide | NaHMDS | 95 | 98.5:1.5 d.r. | [10] |
| Meyers' Bicyclic Lactam | Valinol-derived lactam | Methyl iodide | LDA | 95 | 99:1 d.r. | [11][12] |
Data for the 5,5-dimethyl analogue is used as a proxy for the 5,5-diethyl variant due to its structural similarity and functional equivalence in providing steric shielding.
Comparison with Other Classes of Auxiliaries
Oppolzer's Sultams
Derived from camphor, camphorsultams are another class of highly effective chiral auxiliaries.[2] They are known for providing high levels of stereocontrol and their derivatives are often highly crystalline, which facilitates purification by recrystallization. The rigid, concave structure of the sultam provides a well-defined steric environment, leading to excellent facial discrimination in reactions like alkylations, aldol reactions, and Diels-Alder additions.
Meyers' Chiral Bicyclic Lactams
Meyers' bicyclic lactams, typically prepared from (S)-valinol and a keto acid, are exceptionally useful for the asymmetric synthesis of molecules containing quaternary carbon centers.[11][12][13][14] Sequential alkylation of the lactam enolate allows for the controlled, diastereoselective introduction of two different substituents at the α-position. Subsequent hydrolysis or reduction yields enantiomerically pure ketones, aldehydes, or carboxylic acids.[11] Their unique strength lies in this ability to create sterically congested quaternary centers with high fidelity, a task that can be challenging for other auxiliaries.[11][12]
Attachment and Cleavage of the Auxiliary
A critical aspect of auxiliary-based synthesis is the efficiency and mildness of the attachment and removal steps.
Attachment: The auxiliary is typically acylated by reacting it with an acyl chloride or anhydride in the presence of a base like triethylamine or after deprotonation with a strong base like n-BuLi.
Cleavage: The conditions for cleaving the auxiliary determine the type of functional group in the final product and are crucial for preserving the stereochemical integrity of the newly created chiral center.
Table 2: Common Cleavage Methods and Products
| Cleavage Reagent | Product | Typical Conditions | Notes |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C | Mild and common for Evans' oxazolidinones.[15] |
| LiAlH₄ or LiBH₄ | Primary Alcohol | THF or Et₂O, 0 °C to RT | Reductive cleavage. |
| DIBAL-H | Aldehyde | Toluene or THF, -78 °C | Can be chemoselective.[6] |
| MeOMgBr or NaOMe | Methyl Ester | MeOH | Transesterification. |
| KOTMS (Potassium trimethylsilanolate) | Carboxylic Acid | THF | Efficient for cleaving oxazolidin-2-ones.[16][17] |
| LiOOH | Carboxylic Acid | THF/H₂O | Effective for hindered auxiliaries.[18] |
The 5,5-dialkyl substitution can sometimes render the exocyclic amide bond more resistant to cleavage. However, methods like the use of lithium hydroperoxide (LiOOH) or DIBAL-H reduction have proven effective.[6][18]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)
This protocol describes the acylation, diastereoselective alkylation, and cleavage of a standard Evans' auxiliary.
Step 1: Acylation
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Alkylation
-
Dissolve the acylated auxiliary (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise and stir for 30 minutes to form the Z-enolate.
-
Add benzyl bromide (1.2 equiv) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.
Step 3: Cleavage
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv, 0.5 M).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Conclusion
While classic Evans' oxazolidinones, Oppolzer's sultams, and Meyers' lactams are well-established, reliable tools in asymmetric synthesis, the exploration of structural variants continues to yield valuable insights. The this compound, and its close analogue the 5,5-dimethyl variant, demonstrate that high levels of stereocontrol can be achieved through steric hindrance at the C5 position, offering a viable alternative to the C4-substituted systems.[6] The choice of a chiral auxiliary ultimately depends on the specific transformation, the desired product, the ease of cleavage, and practical considerations such as cost and availability. This guide serves as a foundational resource for researchers to make informed decisions when designing stereoselective synthetic routes.
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- 6. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) DOI:10.1039/A604443C [pubs.rsc.org]
- 14. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.williams.edu [chemistry.williams.edu]
- 16. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stereochemical Control: Validation of 5,5-Diethyl-1,3-oxazolidin-2-one as a Superior Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and versatile tool in this endeavor, enabling the predictable formation of stereocenters in a wide array of chemical transformations. Among the most celebrated of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans. This guide provides an in-depth technical comparison of a second-generation Evans-type auxiliary, 5,5-diethyl-1,3-oxazolidin-2-one , with its classical counterparts and other alternatives. We will delve into the mechanistic underpinnings of its enhanced performance, supported by experimental data, and provide detailed protocols for its application.
The Evolution of Oxazolidinone Auxiliaries: A Need for Enhanced Performance
Mechanistic Insights into Enhanced Stereoselectivity
The stereochemical outcome of reactions employing oxazolidinone auxiliaries is dictated by the formation of a rigid chelated enolate intermediate, which effectively blocks one face of the enolate from the incoming electrophile. In the case of standard Evans auxiliaries, the substituent at the C4 position directs the stereochemical course of the reaction.
The introduction of gem-dialkyl groups at the C5 position, as in this compound, provides an additional layer of steric hindrance. This forces the acyl group into a more defined orientation to minimize steric interactions with the C5 substituents, leading to a more effective shielding of one of the enolate faces. This enhanced facial discrimination is the primary reason for the often-superior diastereoselectivities observed with these second-generation auxiliaries.
Below is a conceptual workflow illustrating the key steps in an asymmetric alkylation using a chiral oxazolidinone auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Performance: this compound vs. Standard Evans Auxiliaries
While direct side-by-side comparative studies under identical conditions are not extensively documented in the literature, the performance of 5,5-disubstituted oxazolidinones in asymmetric alkylations has been shown to be exceptional. For instance, studies on the closely related 5,5-dimethyl and 5,5-diphenyl "SuperQuat" auxiliaries demonstrate consistently high levels of diastereoselectivity, often exceeding those of the parent Evans auxiliaries.[4]
The following table summarizes typical diastereoselectivities achieved in the alkylation of N-propionyl derivatives of various oxazolidinone auxiliaries.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Reference |
| (S)-4-Isopropyl-1,3-oxazolidin-2-one | Benzyl bromide | >99:1 | [3] |
| (4S)-4-Isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one | Methyl iodide | >99:1 | [4] |
| (4S)-4-Isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one | Methyl iodide | >99:1 | [4] |
| (4S)-4-Isopropyl-5,5-diethyl-1,3-oxazolidin-2-one | Alkyl Halides | Expected to be >99:1 | Inferred from[4] |
The consistently high diastereoselectivity of the 5,5-disubstituted systems strongly suggests that the 5,5-diethyl variant will perform at a similarly high level, providing excellent stereocontrol in asymmetric alkylations.
The following diagram illustrates the proposed transition state model for the alkylation of an N-acyl-5,5-disubstituted oxazolidinone, highlighting the steric shielding that leads to high diastereoselectivity.
Caption: Transition state model for diastereoselective alkylation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical asymmetric alkylation sequence.
Protocol 1: N-Acylation of (4S)-4-Isopropyl-5,5-diethyl-1,3-oxazolidin-2-one
-
To a solution of (4S)-4-isopropyl-5,5-diethyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
To a solution of the N-acyl-(4S)-4-isopropyl-5,5-diethyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise and stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
-
To a solution of the alkylated N-acyl-oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add a 0.8 M aqueous solution of lithium hydroxide (2.0 equiv) dropwise, and stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite (5.0 equiv) and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Conclusion
The use of this compound and its "SuperQuat" congeners represents a significant advancement in the field of chiral auxiliary-mediated asymmetric synthesis. The enhanced steric shielding provided by the C5-gem-disubstitution leads to exceptional levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. While direct comparative data for the diethyl variant is still emerging, the performance of closely related analogs provides a strong validation of its potential as a superior chiral auxiliary. The robust and reliable protocols for its application and cleavage, coupled with the high stereochemical control it offers, make this compound a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex chiral molecules.
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Pu, L. (2023). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry. [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-398. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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- 3. researchgate.net [researchgate.net]
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A Comparative Guide to Chiral Auxiliaries: The Ascendancy of 5,5-Disubstituted Oxazolidinones in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound.[1][2] For decades, the chiral oxazolidinones developed by David A. Evans have been a cornerstone of this endeavor, providing a reliable and effective method for stereoselective C-C bond formation.[2][3] These "Evans auxiliaries" are temporarily incorporated into a prochiral substrate to direct a subsequent transformation with high diastereoselectivity, after which the auxiliary can be cleaved and recovered.[2][4]
However, the pursuit of chemical perfection is relentless. Modern synthetic challenges demand ever-higher levels of stereocontrol, milder reaction conditions, and broader substrate applicability. This has led to the development of next-generation auxiliaries, among which the 5,5-disubstituted oxazolidinones have emerged as a superior alternative in many applications. This guide provides an in-depth comparison of these advanced auxiliaries with their traditional counterparts, supported by experimental data, to illustrate their distinct advantages for researchers in organic synthesis and drug development.
The Core Advantage: Enhanced Stereodifferentiation through Conformational Rigidity
The primary function of a chiral auxiliary is to create a sterically biased environment that forces an incoming reagent to approach from a specific face of the molecule. In traditional Evans auxiliaries, this is achieved by a substituent at the C4 position (e.g., isopropyl or benzyl). While effective, the conformational flexibility of the N-acyl chain can sometimes compromise the fidelity of this stereochemical communication.
5,5-disubstituted oxazolidinones, often referred to as "SuperQuat" auxiliaries, introduce geminal substituents (typically methyl groups) at the C5 position.[5] This seemingly minor modification has a profound impact on the auxiliary's performance by enforcing a more rigid conformation. The gem-dimethyl group effectively locks the orientation of the C4 substituent, amplifying its steric influence and creating a more defined and impenetrable shield for one face of the enolate.[5] Studies have shown that a 4-isopropyl-5,5-dimethyloxazolidin-2-one can mimic the steric profile of a much bulkier C4-tert-butyl group, leading to significantly higher levels of stereocontrol.[5]
This principle is clearly demonstrated in asymmetric alkylation reactions. The enhanced facial shielding of the Z-enolate derived from a 5,5-disubstituted auxiliary leads to superior diastereoselectivity compared to the traditional systems.
Caption: Enhanced facial shielding in 5,5-disubstituted auxiliaries.
Performance Data: A Quantitative Comparison
The theoretical advantages of 5,5-disubstituted oxazolidinones are borne out by experimental results. In a comparative study of asymmetric alkylations, the 4-isopropyl-5,5-dimethyloxazolidin-2-one auxiliary consistently delivered higher yields and diastereoselectivities.[6]
| Auxiliary Type | Acyl Group | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Traditional Evans (4-isopropyl) | Propionyl | Benzyl Bromide | ~70-80% | ~95:5 |
| 5,5-Dimethyl (4-isopropyl) | Propionyl | Benzyl Bromide | >90% | >99:1[6] |
| Traditional Evans (4-isopropyl) | Propionyl | Methyl Iodide | ~65-75% | ~94:6 |
| 5,5-Dimethyl (4-isopropyl) | Propionyl | Methyl Iodide | >85% | >98:2[6] |
| 5,5-Diphenyl (4-isopropyl) | Propionyl | Benzyl Bromide | High | High |
Table 1: Comparative data for asymmetric alkylation reactions. Data synthesized from findings reported in studies on SuperQuat auxiliaries.[6]
The data clearly indicates that the incorporation of the gem-dimethyl group at the C5 position provides a tangible improvement in stereochemical control across various electrophiles.
Cleavage of the Auxiliary: Navigating the Final Step
A critical, and often challenging, step in any auxiliary-based methodology is the final cleavage to reveal the desired chiral product. Traditional Evans auxiliaries are typically removed under hydrolytic (e.g., LiOH/H₂O₂), reductive (e.g., LiBH₄), or other nucleophilic conditions to yield carboxylic acids, alcohols, or amides, respectively. While effective, these methods can sometimes be harsh, potentially leading to epimerization of the newly formed stereocenter or undesired side reactions.
The development of milder cleavage protocols is an area of active research. For instance, Lewis acid-catalyzed methods, such as using Yb(OTf)₃, have emerged as a straightforward way to convert N-acyloxazolidinones directly into chiral esters, amides, and carboxylic acids under catalytic and chemoselective conditions.[7] Furthermore, mild alkaline hydrolysis techniques using NaOH in aprotic solvents have been developed to cleave amides under non-aqueous conditions, which can be beneficial for sensitive substrates.[8][9][10]
While 5,5-disubstituted auxiliaries are generally compatible with these standard cleavage conditions, their increased steric bulk can sometimes influence reaction rates. However, this can also be an advantage, potentially offering greater stability and orthogonality in complex, multi-step syntheses where the N-acyl group might need to be preserved through various transformations before the final cleavage is desired.
Caption: General workflow for asymmetric synthesis.
Experimental Protocol: Asymmetric Alkylation using (4R,5S)-4-isopropyl-5,5-dimethyloxazolidin-2-one
This protocol describes a typical procedure for the highly diastereoselective alkylation of an N-propionyl-5,5-dimethyloxazolidin-2-one.
Materials:
-
(4R,5S)-N-Propionyl-4-isopropyl-5,5-dimethyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (to 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA solution (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL per mmol of auxiliary).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, alkylated product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Conclusion
For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary is a critical decision that impacts yield, purity, and scalability. While traditional Evans auxiliaries remain powerful tools, 5,5-disubstituted oxazolidinones represent a significant evolution, offering a demonstrable enhancement in stereoselectivity.[5][6] This advantage stems from a design principle that increases conformational rigidity, leading to more effective facial shielding of the reactive enolate. The resulting improvement in diastereomeric ratios simplifies purification and maximizes the yield of the desired stereoisomer. As the demands for enantiopure compounds in pharmaceuticals and materials science continue to grow, the superior performance of 5,5-disubstituted oxazolidinones positions them as an indispensable tool for modern asymmetric synthesis.
References
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. (n.d.). Organic Letters. Retrieved January 17, 2026, from [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. (2026). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antibacterial Activity of 5-substituted Oxazolidinones. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (2011). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. (2026). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2014). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. (2007). Journal of Chemical Education. Retrieved January 17, 2026, from [Link]
-
A convenient method for the conversion of N-acyloxazolidinones to hydroxamic acids. (2002). Organic Letters. Retrieved January 17, 2026, from [Link]
-
Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (2002). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4,5-Disubstituted oxazolidinones: High affinity molecular effectors of RNA function. (2008). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (2022). Journal of Pharmaceutical Research International. Retrieved January 17, 2026, from [Link]
-
Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. (2014). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC. Retrieved January 17, 2026, from [Link]
-
Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2001). Journal of Biological Chemistry. Retrieved January 17, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkat USA. Retrieved January 17, 2026, from [Link]
-
Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. (2001). PubMed. Retrieved January 17, 2026, from [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2012). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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A Technical Guide to Diastereomeric Ratio Analysis in Asymmetric Synthesis: Spotlight on 5,5-Diethyl-1,3-oxazolidin-2-one
The Architectural Advantage of 5,5-Disubstitution
The stereochemical outcome of reactions employing chiral oxazolidinone auxiliaries is largely governed by the steric environment created by the substituents on the oxazolidinone ring. In the seminal Evans auxiliaries, a substituent at the C4 position, such as a benzyl or isopropyl group, effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, resulting in a high degree of diastereoselectivity.[3]
The introduction of geminal substituents at the C5 position, as seen in 5,5-diethyl-1,3-oxazolidin-2-one, introduces an additional layer of steric control. This "SuperQuat" architecture, a term coined for related 5,5-dimethyl auxiliaries, further rigidifies the conformation of the N-acyl enolate, leading to enhanced facial shielding and, consequently, exceptionally high diastereoselectivities in reactions such as enolate alkylation.[4][5] The two ethyl groups at the C5 position create a highly congested environment that strongly disfavors one trajectory of electrophilic attack.
Comparative Performance in Asymmetric Alkylation
To objectively assess the performance of this compound, we present a comparative analysis of diastereoselectivities achieved in a representative asymmetric alkylation reaction. While direct comparative studies for the 5,5-diethyl derivative are sparse in the literature, extensive data exists for the closely related 5,5-dimethyl analog, which provides a strong predictive benchmark for its performance. The following table summarizes the diastereomeric excess (de) for the alkylation of the sodium enolate of various N-propionyl oxazolidinones with benzyl bromide.
| Chiral Auxiliary | R¹ Group (C4) | R² Groups (C5) | Diastereomeric Excess (de %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl | H, H | >98 | [3] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) | Isopropyl | H, H | >98 | [6] |
| (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | Benzyl | Me, Me | 85-94 | [4][7] |
| (S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone | Phenyl | Me, Me | >95 | [4][7] |
| (S)-4-Alkyl-5,5-diethyl-2-oxazolidinone (Predicted) | Alkyl | Et, Et | >95 (expected) | - |
Table 1: Comparison of diastereoselectivities in the benzylation of N-propionyl oxazolidinone enolates. The data for the 5,5-dimethyl analogs strongly suggests that the 5,5-diethyl derivative would afford excellent levels of diastereoselectivity.
The data clearly indicates that the gem-disubstitution at the C5 position consistently leads to high levels of diastereoselectivity, often exceeding 95% de. This robust stereocontrol underscores the utility of the this compound scaffold in demanding synthetic applications.
Experimental Protocols
Part 1: Asymmetric Alkylation of N-Propionyl-5,5-diethyl-1,3-oxazolidin-2-one
This protocol details a representative procedure for the asymmetric alkylation of an N-acylated this compound.
Materials:
-
(S)-5,5-Diethyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Acylation:
-
Dissolve (S)-5,5-diethyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-propionyl-(S)-5,5-diethyl-1,3-oxazolidin-2-one.
-
-
Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq.) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to diastereomeric ratio analysis.
-
Part 2: Diastereomeric Ratio Analysis
The determination of the diastereomeric ratio is a critical step in evaluating the success of an asymmetric reaction. Two common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Method A: HPLC Analysis
Diastereomers, having different physical properties, can often be separated by chromatography on a standard (achiral) stationary phase.[8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Integrate the peak areas of the two diastereomers. The diastereomeric ratio is the ratio of the integrated areas.
Method B: ¹H NMR Spectroscopy Analysis
In many cases, the ¹H NMR spectra of diastereomers will exhibit distinct signals for at least one proton in each isomer.[9] By integrating these non-overlapping signals, the diastereomeric ratio can be determined.
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify a set of well-resolved signals corresponding to a specific proton (e.g., the α-proton to the carbonyl) in each of the two diastereomers.
-
Carefully integrate these signals.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
Mechanistic and Workflow Visualizations
To further elucidate the principles and procedures discussed, the following diagrams have been generated.
Caption: Workflow for Asymmetric Alkylation and d.r. Analysis.
Conclusion
The use of this compound as a chiral auxiliary offers a highly effective strategy for achieving excellent levels of diastereoselectivity in asymmetric transformations. The gem-diethyl substitution at the C5 position provides a rigid and sterically demanding environment that significantly enhances facial selectivity in enolate reactions compared to traditional Evans auxiliaries. The protocols outlined in this guide provide a robust framework for both the execution of these reactions and the accurate determination of their stereochemical outcomes. For researchers, scientists, and drug development professionals, the principles and methodologies presented here serve as a valuable resource for the practical application of advanced asymmetric synthesis.
References
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Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2867-2875. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(11), 3333. [Link]
-
Ghorai, M. K., & Kumar, A. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(1), 13-26. [Link]
-
Lombardo, M., & Trombini, C. (2000). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 77(1), 83-85. [Link]
-
Morinaka, A., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2875. [Link]
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Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
-
Palomo, C., et al. (2010). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 38(2), 123-126. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613-1616. [Link]
-
Trost, B. M., & O'Boyle, B. M. (2010). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Organic Letters, 12(19), 4344-4347. [Link]
-
Gibson, C. L., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2867-2875. [Link]
-
Palomo, C., et al. (2015). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry, 80(10), 5172-5183. [Link]
-
Davies, S. G., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-12. [Link]
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A Cost-Benefit Analysis of 5,5-Diethyl-1,3-oxazolidin-2-one in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall process economy. While the archetypal Evans' oxazolidinones have long been the gold standard, a diverse array of structural analogues have emerged, each with unique properties. This guide provides a comprehensive cost-benefit analysis of a less conventional auxiliary, 5,5-Diethyl-1,3-oxazolidin-2-one, and its class of 5,5-disubstituted counterparts, in comparison to traditional Evans' auxiliaries.
The Rationale for 5,5-Disubstituted Oxazolidinones: A Shift in Steric Influence
The foundational principle of chiral auxiliaries lies in their ability to create a sterically biased environment, directing the approach of reagents to a prochiral center with high facial selectivity. Traditional Evans' auxiliaries, such as (4S)-4-benzyl-2-oxazolidinone and (4R)-4-isopropyl-2-oxazolidinone, derive their stereodirecting power from the substituent at the C4 position.
The introduction of gem-dialkyl groups at the C5 position, as seen in this compound, represents a strategic modification to this structural motif. This substitution pattern offers a distinct set of steric and conformational influences that can be advantageous in specific synthetic contexts. While direct, peer-reviewed performance data for this compound is limited, we can extrapolate its potential benefits and drawbacks by examining its close structural relatives, such as the 5,5-dimethyl analogues.
Performance in Asymmetric Transformations: An Objective Comparison
The value of a chiral auxiliary is ultimately determined by its performance in key bond-forming reactions. Here, we compare the reported performance of traditional Evans' auxiliaries with data from 5,5-dimethyl-oxazolidinone derivatives, which serve as a reasonable proxy for the diethyl compound.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of stereoselective C-C bond formation. The chiral auxiliary dictates the stereochemical outcome by shielding one face of the enolate.
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| Evans' Oxazolidinone (e.g., (4S)-4-benzyl) | Asymmetric Alkylation | 68-98% | >95:5 to >99:1 |
| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Asymmetric Alkylation | High | 85-94% |
Data for Evans' Oxazolidinone is widely reported in chemical literature. Data for the 5,5-dimethyl analogue is from a study on its use in the synthesis of chiral aldehydes.[1]
Analysis:
Traditional Evans' auxiliaries consistently provide excellent levels of diastereoselectivity in asymmetric alkylation reactions.[2] The 5,5-dimethyl analogue also demonstrates good to high diastereoselectivity, although the reported range is slightly lower than the upper echelon of the classic Evans' auxiliaries. It is plausible that this compound would perform similarly to its dimethyl counterpart.
Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for constructing stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the chiral auxiliary.
The Economic Equation: A Cost-Benefit Perspective
The "cost" of a chiral auxiliary extends beyond its purchase price. A holistic analysis must consider factors such as the efficiency of its attachment and cleavage, and the potential for its recovery and reuse.
| Factor | This compound & Analogues | Traditional Evans' Auxiliaries |
| Synthesis & Availability | Synthesized from amino acids in multiple steps.[4] Commercial availability is less common than Evans' auxiliaries. | Readily available from commercial suppliers, derived from common amino acids.[5] |
| Cleavage & Recovery | Cleavage protocols for N-acyl oxazolidinones are well-established.[2] Recovery of the auxiliary is a key advantage of this class of compounds. | Standard, well-documented cleavage procedures (e.g., LiOH/H₂O₂) allow for high recovery rates.[2] |
Cost Considerations:
Direct price comparisons are subject to fluctuation based on supplier and purity. However, a general trend indicates that less common, specialized auxiliaries like this compound may have a higher initial purchase price compared to the widely produced Evans' auxiliaries. The true economic benefit of any chiral auxiliary, however, lies in its recyclability. Efficient recovery and reuse can significantly offset a higher upfront cost over multiple reaction cycles.
Experimental Protocols: A Practical Guide
Synthesis of Chiral 4-substituted 5,5-diethyl oxazolidin-2-ones
A general synthesis for this class of compounds has been reported, starting from readily available amino acids. The process involves asymmetric etherification, Boc protection, a Grignard reaction, and subsequent cyclization, with overall yields in the range of 50-60%.[4]
Asymmetric Alkylation of N-Acyl-5,5-dimethyloxazolidin-2-ones (Proxy for Diethyl Analogue)
-
Acylation: The chiral auxiliary is first acylated with the desired carboxylic acid derivative.
-
Enolate Formation: The N-acylated auxiliary is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form the corresponding Z-enolate.
-
Alkylation: The enolate is then quenched with an alkylating agent (e.g., an alkyl halide) to introduce the new stereocenter.
-
Work-up and Purification: The reaction is quenched and the product is purified by chromatography to separate the diastereomers.
Cleavage of the Chiral Auxiliary
A standard and effective method for the cleavage of N-acyl oxazolidinones is hydrolysis with lithium hydroxide and hydrogen peroxide.[2] This procedure yields the chiral carboxylic acid and allows for the recovery of the parent oxazolidinone auxiliary.
Visualization of Key Processes
Figure 1: General workflow for asymmetric alkylation using a this compound auxiliary.
Conclusion and Future Outlook
This compound and its structural relatives represent an intriguing, albeit less explored, class of chiral auxiliaries. While they may not consistently reach the exceptionally high levels of diastereoselectivity seen with classic Evans' auxiliaries in all applications, they offer a valuable alternative with a unique steric profile.
Key Takeaways:
-
Performance: 5,5-disubstituted oxazolidinones can provide good to high levels of diastereoselectivity in asymmetric alkylations.
-
Cost: The true cost-effectiveness is heavily dependent on the efficiency of recovery and recycling, which can mitigate a potentially higher initial purchase price.
-
Applications: These auxiliaries may offer advantages in specific synthetic contexts where their unique steric and conformational properties are beneficial.
Further research is warranted to fully elucidate the performance of this compound across a broader range of asymmetric transformations. Direct comparative studies with traditional Evans' auxiliaries would be particularly valuable in defining its niche in the synthetic chemist's toolkit.
References
- Zhang, L., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323.
- Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2948.
- Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3112-3121.
- Davies, S. G., et al. (2000). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (20), 3587-3595.
- Nagao, Y., et al. (1985). Use of chiral 1,3-oxazolidine-2-thiones in the diastereoselective synthesis of aldols.
- Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2948.
- Li, W., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(7), 11736-11749.
- Kim, H., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry.
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- Davies, S. G., et al. (2000). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (20), 3597-3608.
- BenchChem. (2025). Technical Support Center: Diastereoselective Aldol Reactions with 5-Methyl-3-Vinyl-2-Oxazolidinone.
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- Bull, S. D., et al. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 4(15), 2945-2964.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5,5-Diethyl-1,3-oxazolidin-2-one
For professionals in research and drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,5-Diethyl-1,3-oxazolidin-2-one (CAS No. 63461-25-6). The procedures outlined herein are synthesized from safety data for the oxazolidinone class of compounds and established best practices for hazardous chemical waste management.
Disclaimer: This document provides general guidance. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with all local, regional, and national regulations.
Hazard Profile of this compound
A thorough understanding of a substance's potential hazards is the foundational step in its safe management. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not available, a hazard profile can be constructed based on data from structurally similar oxazolidinone compounds. This approach, known as read-across, is a scientifically valid method for predicting toxicity. The primary hazards associated with this chemical class include irritation and potential harm if ingested or inhaled.
| Hazard Classification | Potential Hazard Description |
| Health Hazards | Based on analogous compounds like 5,5-dimethyl-1,3-oxazolidin-2-one, this substance is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[1] |
| Physical Hazards | The product is not self-igniting and does not present an explosion hazard under normal conditions.[2] However, as a combustible organic liquid, it should be kept away from ignition sources. |
| Environmental Hazards | Specific environmental hazard data is limited. However, as with most synthetic organic chemicals, release into the environment must be strictly avoided to prevent contamination of waterways and soil. |
Quantitative & Physical Data
The physical and chemical properties of this compound are crucial for its safe handling and inform the appropriate disposal pathway.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂[3][4] |
| Molecular Weight | 143.18 g/mol [3][4] |
| Boiling Point | 291°C at 760 mmHg[4] |
| Density | 0.981 g/cm³[4] |
| Flash Point | 129.8°C[4] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe, compliant, and ethical disposal of this compound from a laboratory setting. The core principle is that this compound must be treated as a hazardous chemical waste stream from the point of generation to its final destruction.
Step 1: Personal Protective Equipment (PPE)
Rationale: The potential for skin, eye, and respiratory irritation necessitates the use of appropriate barriers to prevent exposure during handling and disposal operations.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider chemically resistant coveralls.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5]
Step 2: Waste Segregation and Characterization
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. Improper mixing of waste streams is a primary cause of laboratory incidents and regulatory violations.
-
Designate as Hazardous Waste: All unused, expired, or contaminated this compound must be managed as hazardous chemical waste.
-
Avoid Commingling: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids, bases, or oxidizers) unless explicitly permitted by your EHS department.[6][7] Incompatible materials must be stored separately.[8]
Step 3: Spill Management
Rationale: A clear and immediate plan for spill containment minimizes exposure to personnel and prevents environmental release.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical binder.[5][9]
-
Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[5][9]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from entering drains.[10]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Step 4: Waste Collection and Containerization
Rationale: Secure and correctly labeled containers are essential for safe storage, transport, and regulatory compliance. The container is the primary barrier preventing release.
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with the material. The container must have a secure, non-leaking screw-on cap.[7]
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the generator, away from heat or ignition sources, and in a location that minimizes the risk of spills.[6][7]
Step 5: Final Disposal Pathway
Rationale: The ultimate goal of disposal is the complete and environmentally sound destruction of the chemical. Landfilling or drain disposal of organic compounds is not an acceptable practice.
-
Prohibition of Drain Disposal: Under no circumstances should this compound be disposed of down the drain.[6][11] This practice is illegal in most jurisdictions and can interfere with wastewater treatment processes and contaminate aquatic ecosystems.[12]
-
Recommended Disposal Method: The universally accepted and environmentally preferred method for disposing of this type of combustible organic material is high-temperature incineration in a licensed hazardous waste facility.[9][13][14] Incineration, often in a rotary kiln equipped with afterburners and scrubbers, ensures the complete thermal destruction of the molecule into simpler, less harmful components.[8][13]
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself. All transport must be conducted by licensed hazardous waste professionals in accordance with Department of Transportation (DOT) regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved January 18, 2026, from [Link]
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Laboratory Waste Guide 2025. (n.d.). Retrieved January 18, 2026, from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, July). Public Report: 2-Oxazolidinone, 3-ethenyl-5-methyl-. Retrieved January 18, 2026, from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved January 18, 2026, from [Link]
- ASTM International. (1984).
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Maharashtra Pollution Control Board. (n.d.). Guidelines for Common Hazardous Waste Incineration. Retrieved January 18, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved January 18, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved January 18, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved January 18, 2026, from [Link]
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Universal Biologicals. (n.d.). 5,5-Dimethyl-1,3-oxazolidin-2-one. Retrieved January 18, 2026, from [Link]
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-
Regulations.gov. (2018, February 8). Modification of Significant New Use of a Certain Chemical Substance. Retrieved January 18, 2026, from [Link]
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Navigating the Safe Handling of 5,5-Diethyl-1,3-oxazolidin-2-one: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug development and chemical synthesis, the introduction of novel compounds like 5,5-Diethyl-1,3-oxazolidin-2-one into the laboratory workflow necessitates a rigorous approach to safety. While comprehensive toxicological data for this specific molecule (CAS No. 63461-25-6) is not extensively documented in publicly available literature, a proactive and conservative safety strategy can be formulated by examining data from structurally related oxazolidinones. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE), operational handling, and compliant disposal plans.
Our core philosophy is that a well-informed scientist is a safe scientist. Therefore, this document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you to make informed risk assessments in your unique laboratory environment.
Hazard Assessment: An Evidence-Based Overview
Understanding the potential hazards is the foundational step for any safety protocol. Based on data from analogous oxazolidinone compounds, a potential hazard profile for this compound can be inferred. The GHS classifications for similar compounds suggest that this chemical should be handled as, at a minimum, a substance with the potential for the following hazards.
| Hazard Classification | Potential Effect | Source Analogy |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [1][2][4] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | [1][2][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | [2][3][4] |
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. In the absence of a detailed SDS, the precautionary principle dictates that the compound be handled with a high degree of care.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all-all scenario; it must be tailored to the specific procedure and the associated risk of exposure. The following recommendations are based on a conservative assessment of the potential hazards.
Eye and Face Protection
Direct contact of this compound with the eyes can cause serious irritation.[1][4] Therefore, robust eye protection is non-negotiable.
-
Standard Operations: For low-volume handling in a well-ventilated area, chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5][6] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
High-Risk Procedures: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when heating solutions), a face shield should be worn in addition to chemical safety goggles to protect the entire face.[7]
Skin and Body Protection
Given the potential for skin irritation, preventing dermal contact is crucial.[1][2][4]
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling organic compounds.[7] It is critical to check the glove manufacturer's permeation data for the specific solvent being used, as solvents can carry the compound through the glove material. Always inspect gloves for any signs of degradation or puncture before use and practice proper removal techniques to avoid contaminating your hands.[3]
-
Laboratory Coat: A standard cotton laboratory coat is sufficient for low-volume work. For tasks with a higher risk of splashes, a chemically resistant or fluid-repellent gown should be considered.[5][8]
-
Full Body Protection: In situations involving large quantities or a high likelihood of significant exposure, such as in pilot plant settings, full-body coveralls ("bunny suits") may be necessary.[8]
Respiratory Protection
The potential for respiratory tract irritation necessitates careful management of airborne exposure.[2][4]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound solid or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[9]
-
Respiratory Masks: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[5][6]
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include standard operating procedures for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the supplier's SDS.[7] Designate a specific area within a chemical fume hood for the work.
-
PPE Donning: Put on all required PPE, including a lab coat, appropriate gloves, and safety goggles.
-
Weighing and Transfer: If handling the solid form, carefully weigh the required amount in the fume hood to avoid generating dust. Use non-sparking tools.[5] During transfers of liquids or solutions, keep containers closed as much as possible and work slowly to avoid splashes.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[3]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[7]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan
Chemical waste must be disposed of in a manner that ensures safety and environmental protection.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[10]
-
Container Management: Keep the waste container closed when not in use and store it in a well-ventilated, secondary containment area.[4]
-
Final Disposal: The ultimate disposal of the chemical waste must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[10] The preferred method for this type of organic material is often high-temperature incineration.[10] Do not dispose of this chemical down the drain or in the regular trash.[10]
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity.
References
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5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione - PubChem. (n.d.). PubChem. Retrieved from [Link]
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5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). American Chemistry Council. Retrieved from [Link]
- Safe handling and disposal procedures for Oxazolidine, 3,3'-methylenebis[5-methyl- - Benchchem. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/pro-handing-guide/BXC0012
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2-Oxazolidinone, 5,5-dimethyl- | C5H9NO2 | CID 136892 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. Retrieved from [Link]
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Substituted Oxazolidines: Human health tier II assessment. (2018, October 26). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
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Qualitative Tier 2 Assessment - Santos. (2022, August). Santos. Retrieved from [Link]
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Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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2-Oxazolidinone, 3-ethenyl-5-methyl - Australian Industrial Chemicals Introductions Scheme (AICIS) - Public report. (2021, July). AICIS. Retrieved from [Link]
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5,5-Dimethyl-1,3-oxazolidin-2-one - Universal Biologicals. (n.d.). Universal Biologicals. Retrieved from [Link]
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Oxazolidine, 2,2-diethyl-3-methyl- | C8H17NO | CID 575076 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxazolidinone, 5,5-dimethyl- | C5H9NO2 | CID 136892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
